Product packaging for 2-Acetyl-3-ethylpyrazine(Cat. No.:CAS No. 32974-92-8)

2-Acetyl-3-ethylpyrazine

货号: B160245
CAS 编号: 32974-92-8
分子量: 150.18 g/mol
InChI 键: PPJSYGVFDJEMRP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Acetyl-3-ethylpyrazine is an aromatic ketone.
This compound has been reported in Teucrium leucocladum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B160245 2-Acetyl-3-ethylpyrazine CAS No. 32974-92-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(3-ethylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O/c1-3-7-8(6(2)11)10-5-4-9-7/h4-5H,3H2,1-2H3
Source PubChem
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InChI Key

PPJSYGVFDJEMRP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1C(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
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DSSTOX Substance ID

DTXSID3067736
Record name 1-(3-Ethylpyrazinyl)ethan-1-one
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Molecular Weight

150.18 g/mol
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Physical Description

Liquid, colourless to pale yellow liquid with a nutty, popcorn, potato chip, meaty odour
Record name 2-Acetyl-3-ethylpyrazine
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Record name 2-Acetyl-3-ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/839/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

220.00 to 221.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-3-ethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Acetyl-3-ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/839/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.068-1.079
Record name 2-Acetyl-3-ethylpyrazine
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/839/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

32974-92-8
Record name 2-Acetyl-3-ethylpyrazine
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Record name Ethanone, 1-(3-ethyl-2-pyrazinyl)-
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Record name 1-(3-Ethylpyrazinyl)ethan-1-one
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Record name 1-(3-ethylpyrazinyl)ethan-1-one
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Record name 2-ACETYL-3-ETHYLPYRAZINE
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Record name 2-Acetyl-3-ethylpyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetyl-3-ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-acetyl-3-ethylpyrazine, a key flavor and fragrance compound with potential applications in various fields. This document details established synthetic methodologies, purification strategies, and in-depth characterization techniques.

Synthesis of this compound

Two primary methods for the synthesis of this compound are outlined below, primarily derived from patented procedures. These methods offer different approaches, one proceeding through a brominated intermediate and the other involving direct oxidation.

Method 1: Synthesis via Bromination of 2,3-Diethylpyrazine

This method involves the initial bromination of the starting material, 2,3-diethylpyrazine, followed by a reaction to form the desired acetyl group.

Experimental Protocol:

  • Bromination: In a two-liter flask, combine 68.1 g (0.5 mol) of 2,3-diethylpyrazine, 89.0 g (0.5 mol) of N-bromosuccinimide, 1000 mL of carbon tetrachloride, and 1.0 g of benzoyl peroxide.

  • Stir the mixture and heat it to a reflux temperature of 75-80°C for 1.5 hours.

  • After the reaction, cool the flask and remove the solid byproducts by filtration.

  • Remove the carbon tetrachloride under vacuum to yield 2-(1-bromoethyl)-3-ethylpyrazine.

  • Acetyl Group Formation: In a separate one-liter reaction flask, dissolve 12.7 g of sodium in 500 mL of dry ethanol.

  • Further steps to convert the bromo-intermediate to the final product are implied in the patent but not explicitly detailed. This typically involves reaction with a suitable nucleophile to introduce the acetyl group, followed by work-up and purification.

  • Purification: The crude product is subjected to a multi-step purification process. This includes filtration to remove solids, concentration under vacuum, dissolution in diethyl ether, and subsequent filtration. The filtrate is again concentrated, combined with mineral oil, and strip-distilled at 58-72°C under 1.5 mm Hg. The resulting distillate is then redistilled to obtain pure this compound, which has a boiling point of 55°C at 1.2 mm Hg.[1]

Method 2: Synthesis via Oxidation of 2,3-Diethylpyrazine

This alternative route involves the direct oxidation of 2,3-diethylpyrazine using a peroxy acid.

Experimental Protocol:

  • N-Oxide Formation: Charge a 500 mL reaction flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel with a solution of 27.6 g (0.2 M) of 2,3-diethylpyrazine in 100 mL of acetic acid.

  • Heat the flask contents to 75°C.

  • Add 38.0 g (0.2 M) of 40% peracetic acid dropwise over 20 minutes. The reaction mixture's color will change from amber to clear yellow.

  • Stir the reaction mixture at 70-80°C for an additional 60 minutes.

  • Recover the acetic acid under reduced pressure to obtain approximately 38.0 g of a yellow oil, which is the pyrazine N-oxide intermediate.

  • Rearrangement and Hydrolysis: Reflux the yellow oil with 100 mL of acetic anhydride. This step leads to the formation of 2-ethyl-3-(1-acetoxyethyl)pyrazine.

  • Add a solution of 11.8 g of the acetoxyethyl derivative in 75 mL of methanol dropwise to 30 mL of a 20% potassium hydroxide solution at room temperature. The addition takes about ten minutes, and the temperature will rise to approximately 34°C.

  • Work-up and Purification: The aqueous phase is extracted four times with 50 mL portions of methylene chloride. The combined extracts are dried over magnesium sulfate, and the solvent is removed. The residue is then dissolved in 200 mL of hexane, and the hexane solution is washed five times with 10 mL portions of water. The washed hexane solution is dried over magnesium sulfate, and the hexane is stripped off to yield the crude product.[1] Infrared (IR) spectroscopy can be used to confirm the structure of the final product.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and the expected data.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O[2]
Molecular Weight 150.18 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Odor Nutty, popcorn, potato chip, meaty[2]
Boiling Point 220-221 °C at 760 mm Hg; 54-56 °C at 1 mmHg[2][3]
Density 1.075 g/mL at 25 °C[3]
Refractive Index n20/D 1.515[3]
Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR ¹³C NMR
Expected chemical shifts and coupling patterns for the ethyl and acetyl protons, as well as the pyrazine ring protons.Expected chemical shifts for the carbonyl carbon, the carbons of the pyrazine ring, and the carbons of the ethyl and acetyl groups.
Specific peak assignments can be found in spectral databases.[2][4]Specific peak assignments can be found in spectral databases.[2][4]

IR spectroscopy is used to identify the functional groups present in the molecule. The structure of this compound can be confirmed by IR spectroscopy.[1]

Functional Group Expected Wavenumber (cm⁻¹)
C=O (ketone)~1700
C=N (pyrazine ring)~1580-1620
C-H (aromatic/aliphatic)~2850-3100

Specific spectral data is available in the NIST/EPA Gas-Phase Infrared Database.[5][6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Technique Key Fragments (m/z)
Electron Ionization (EI)Molecular Ion (M⁺): 150Base Peak: 135 (loss of CH₃)Other significant peaks: 149

Detailed mass spectral data can be found in the NIST Mass Spectrometry Data Center.[2]

Chromatographic Data

Gas chromatography (GC) is a powerful technique for assessing the purity of this compound and for its identification in complex mixtures.

Technique Retention Index (Kovats)
GC on a standard non-polar column1135, 1138, 1142, 1148.7
GC on a semi-standard non-polar column1158, 1167, 1168, 1170, 1172
GC on a standard polar column1617

Retention indices can vary depending on the specific column and conditions used.[2][5]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

Synthesis_Method_1 Start 2,3-Diethylpyrazine Reagents1 N-Bromosuccinimide, Benzoyl Peroxide, Carbon Tetrachloride Start->Reagents1 Bromination Bromination (Reflux at 75-80°C) Start->Bromination Reagents1->Bromination Intermediate 2-(1-Bromoethyl)-3-ethylpyrazine Bromination->Intermediate Acetyl_Formation Acetyl Group Formation Intermediate->Acetyl_Formation Reagents2 Sodium, Dry Ethanol Reagents2->Acetyl_Formation Crude_Product Crude this compound Acetyl_Formation->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis of this compound via Bromination.

Synthesis_Method_2 Start 2,3-Diethylpyrazine Reagents1 Peracetic Acid, Acetic Acid Start->Reagents1 Oxidation N-Oxide Formation (70-80°C) Start->Oxidation Reagents1->Oxidation Intermediate1 Pyrazine N-oxide Oxidation->Intermediate1 Rearrangement Rearrangement (Reflux) Intermediate1->Rearrangement Reagents2 Acetic Anhydride Reagents2->Rearrangement Intermediate2 2-Ethyl-3-(1-acetoxyethyl)pyrazine Rearrangement->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Reagents3 Potassium Hydroxide, Methanol Reagents3->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Work-up and Purification (Extraction) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis of this compound via Oxidation.

Characterization_Workflow Sample Synthesized this compound Physical_Properties Physical Properties (Boiling Point, Density, etc.) Sample->Physical_Properties NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS GC Gas Chromatography Sample->GC Data_Analysis Data Analysis and Structural Confirmation Physical_Properties->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis GC->Data_Analysis

Caption: Characterization workflow for this compound.

References

An In-depth Technical Guide to 2-Acetyl-3-ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-ethylpyrazine is a heterocyclic aromatic organic compound that is a notable component of the flavor and aroma profile of numerous foods, including baked goods, coffee, and cocoa.[1] Its characteristic nutty, popcorn-like, and roasted aroma makes it a significant compound in the food and fragrance industries.[1][2][3] While primarily recognized for its organoleptic properties, understanding its chemical characteristics is crucial for its application and for the exploration of other potential biological activities. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its known biological context.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] Its chemical structure consists of a pyrazine ring substituted with an acetyl group and an ethyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-(3-ethylpyrazin-2-yl)ethan-1-one[2]
CAS Number 32974-92-8[2]
Molecular Formula C₈H₁₀N₂O[2]
Molecular Weight 150.18 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Odor Nutty, popcorn, potato chip, meaty[1][2]
Boiling Point 220-221 °C at 760 mmHg 54-56 °C at 1 mmHg[2][3]
Density 1.068-1.079 g/mL at 25 °C[2][3]
Refractive Index 1.509-1.520 at 20 °C[2][3]
Solubility Soluble in water, organic solvents, and oils. Miscible in ethanol.[2]
Flash Point 87 °C (closed cup)[3][4]
LogP (o/w) 0.026 (estimated)[1]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed in the literature, starting from 2,3-diethylpyrazine.[5]

Method 1: Synthesis via Bromination and Oxidation [5]

  • Bromination:

    • A two-liter flask is charged with 68.1 g (0.5 mol) of 2,3-diethylpyrazine, 89.0 g (0.5 mol) of N-bromosuccinimide, 1000 mL of carbon tetrachloride, and 1.0 g of benzoyl peroxide.

    • The mixture is stirred and heated to reflux (75-80 °C) for 1.5 hours.

    • After cooling, the solid succinimide is removed by filtration.

    • The carbon tetrachloride is removed under vacuum to yield 2-(1-bromoethyl)-3-ethylpyrazine.

  • Oxidation:

    • In a separate one-liter reaction flask, 12.7 g of sodium is dissolved in 500 mL of dry ethanol.

    • To this solution, 62.3 g of 2-nitropropane is added, forming a thick white semi-solid, which is stirred for 30 minutes.

    • The previously prepared 2-(1-bromoethyl)-3-ethylpyrazine is then added to this mixture.

    • The reaction mass is stirred and heated to reflux for 2 hours.

    • The mixture is cooled, and the solids are removed by filtration.

    • The filtrate is concentrated under vacuum, and the concentrate is dissolved in diethyl ether.

    • The ether solution is filtered, and the solvent is removed under vacuum.

    • The resulting concentrate is combined with 25 g of mineral oil and strip-distilled to obtain a fraction boiling at 58-72 °C under 1.5 mm Hg.

    • This fraction is then redistilled to yield purified this compound (boiling at 55 °C under 1.2 mm Hg).

Method 2: Synthesis via Peracetic Acid Oxidation [5]

  • N-Oxide Formation:

    • A solution of 27.6 g (0.2 mol) of 2,3-diethylpyrazine in 100 mL of acetic acid is heated to 75 °C in a 500 mL reaction flask.

    • 38.0 g (0.2 mol) of 40% peracetic acid is added dropwise over 20 minutes.

    • The reaction mixture is stirred at 70-80 °C for an additional 60 minutes.

    • The acetic acid is then removed under reduced pressure.

  • Rearrangement and Hydrolysis:

    • The resulting yellow oil is refluxed with 100 mL of acetic anhydride for 2 hours.

    • Excess acetic anhydride is recovered under vacuum.

    • The residue is treated with ether to yield 2-ethyl-3-(1-acetoxyethyl)pyrazine.

    • A solution of 11.8 g of this acetoxyethyl derivative in 75 mL of methanol is added dropwise to 30 mL of a 20% potassium hydroxide solution at room temperature.

    • The solution is stirred at room temperature for two hours.

  • Oxidation of the Alcohol:

    • Methanol is stripped from the mixture under reduced pressure, and the aqueous phase is extracted with chloroform.

    • The combined chloroform extracts are dried, and the solvent is evaporated to yield 2-ethyl-3-(1-hydroxyethyl)pyrazine.

    • A mixture of 2.28 g (0.015 mol) of the alcohol, 27 mL of dimethyl sulfoxide, and 18 mL of acetic anhydride is allowed to stand at room temperature for 24 hours.

    • The mixture is poured into 150 mL of water and brought to a pH of 11-12 with 10% aqueous potassium hydroxide.

  • Purification:

    • The aqueous phase is extracted with methylene chloride.

    • The combined extracts are dried, and the solvent is removed.

    • The residue is dissolved in hexane, washed with water, dried, and the hexane is stripped off to obtain the crude product.

    • Purification is achieved by fractional distillation under vacuum.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and identify this compound from a mixture and confirm its molecular weight and fragmentation pattern.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethanol).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm), is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40-50 °C, hold for 2-5 minutes.

    • Ramp: Increase to 250-280 °C at a rate of 5-10 °C/min.

    • Final hold: 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • The expected mass spectrum will show a molecular ion peak at m/z 150 and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure of this compound by analyzing the chemical shifts and coupling constants of its protons (¹H NMR) and carbons (¹³C NMR).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 300-500 MHz NMR spectrometer.

  • ¹H NMR: Expected signals include a triplet and quartet for the ethyl group, a singlet for the acetyl methyl group, and two doublets for the pyrazine ring protons.

  • ¹³C NMR: Expected signals will correspond to the eight unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in this compound.

  • Sample Preparation: The analysis can be performed on the neat liquid sample using a salt plate (NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Expected Absorptions: Characteristic peaks for C=O stretching (ketone), C-H stretching (aromatic and aliphatic), C=N stretching (pyrazine ring), and C=C stretching (aromatic ring).

Biological Context and Applications

This compound is classified as a flavoring agent and is generally recognized as safe (GRAS) for its intended use in food.[2] It has been approved by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2] Its primary application lies in the food and beverage industry to impart or enhance nutty, roasted, and savory flavors.[1][3]

As of the current body of scientific literature, this compound has not been implicated in specific signaling pathways relevant to drug development. Its biological effects appear to be primarily related to its interaction with olfactory and gustatory receptors, contributing to the sensory perception of food. There is no significant evidence to suggest that it acts as a modulator of common drug targets or signaling cascades. Therefore, for professionals in drug development, its relevance may be more as an excipient in oral formulations, where it could contribute to the palatability of a product, rather than as an active pharmaceutical ingredient.

Visualizations

Synthesis_Workflow_Method_1 start 2,3-Diethylpyrazine reagents1 N-Bromosuccinimide Benzoyl Peroxide CCl4, Reflux start->reagents1 Bromination intermediate 2-(1-Bromoethyl)-3-ethylpyrazine reagents1->intermediate reagents2 Sodium Ethoxide 2-Nitropropane Ethanol, Reflux intermediate->reagents2 Oxidation product Crude this compound reagents2->product purification Fractional Distillation (Vacuum) product->purification Purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound via bromination and oxidation.

Analytical_Workflow cluster_characterization Structural and Purity Analysis sample Synthesized Sample (this compound) gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir purity Purity Confirmation (>98%) gcms->purity structure Structural Elucidation nmr->structure identity Identity Confirmation ir->identity final_confirmation Confirmed Structure and Purity purity->final_confirmation structure->final_confirmation identity->final_confirmation

Caption: General workflow for the analytical characterization of this compound.

References

The Ubiquitous Presence of 2-Acetyl-3-ethylpyrazine in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of 2-Acetyl-3-ethylpyrazine, a significant flavor compound, in various food products. This document provides a comprehensive overview of its presence, formation pathways, and the analytical methodologies used for its quantification, tailored for professionals in research and development.

Natural Occurrence and Concentration

This compound is a volatile heterocyclic organic compound that contributes to the characteristic nutty, roasted, and popcorn-like aromas of many thermally processed foods. Its formation is primarily a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Microbial activity can also contribute to its presence in fermented products.

While the qualitative presence of this compound is well-documented in a variety of foodstuffs, comprehensive quantitative data remains somewhat sparse in publicly available literature. However, data for structurally similar and co-occurring pyrazines in products like cocoa and chocolate provide valuable context for its likely concentration ranges.

Table 1: Quantitative Data for Pyrazines in Chocolate Products

Pyrazine CompoundFood ProductConcentration Range (mg/kg)Reference
2,6-Dimethyl-3-ethylpyrazineDark Chocolate (Single-origin & Blends)0.98 - 6.77[1](1)
TetramethylpyrazineDark Chocolate (Single-origin & Blends)60.31 - 285.74[1](1)
TrimethylpyrazineDark Chocolate (Single-origin & Blends)15.01 - 81.39[1](1)
2,5-DimethylpyrazineDark Chocolate (Single-origin & Blends)1.99 - 10.18[1](1)
2,3-DimethylpyrazineDark Chocolate (Single-origin & Blends)2.74 - 15.11[1](1)

Formation Pathways

The primary route for the formation of this compound in food is the Maillard reaction. This complex cascade of reactions begins with the condensation of a reducing sugar and an amino acid, leading to the formation of an N-substituted glycosylamine. Subsequent rearrangements, dehydrations, and fragmentations produce a variety of reactive intermediates, including α-dicarbonyls and α-aminoketones, which are key precursors to pyrazines.

In addition to the Maillard reaction, certain microorganisms, particularly species of Bacillus, are capable of synthesizing pyrazines during fermentation processes.[2] This biosynthesis often involves amino acid metabolism, where enzymes like L-threonine-3-dehydrogenase can initiate a cascade of reactions leading to pyrazine formation.[2]

Below is a generalized diagram illustrating the Maillard reaction pathway leading to the formation of alkylpyrazines.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) Glycosylamine N-substituted Glycosylamine Reducing_Sugar->Glycosylamine Amino_Acid Amino Acid (e.g., Alanine) Amino_Acid->Glycosylamine Strecker_Aldehydes Strecker Aldehydes Amino_Acid->Strecker_Aldehydes Strecker Degradation (with Dicarbonyls) Amadori_Product Amadori Product Glycosylamine->Amadori_Product Amadori Rearrangement Dicarbonyls α-Dicarbonyls (e.g., Glyoxal, Methylglyoxal) Amadori_Product->Dicarbonyls Dehydration/ Fragmentation Aminoketones α-Aminoketones Amadori_Product->Aminoketones Fragmentation Alkylpyrazines Alkylpyrazines (including this compound) Strecker_Aldehydes->Alkylpyrazines Aldol-type condensation with Dihydropyrazine Dihydropyrazine Dihydropyrazine Intermediate Aminoketones->Dihydropyrazine Condensation (2 molecules) Dihydropyrazine->Alkylpyrazines Oxidation

Generalized Maillard reaction pathway for alkylpyrazine formation.

Experimental Protocols

The quantification of this compound and other volatile pyrazines in complex food matrices typically involves gas chromatography-mass spectrometry (GC-MS) coupled with a prior extraction and concentration step. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique that is highly effective for this purpose.

General Protocol for HS-SPME-GC-MS Analysis of Pyrazines in Food

This protocol provides a general framework for the analysis of pyrazines. Specific parameters may require optimization based on the food matrix and the target analytes.

1. Sample Preparation:

  • Solid samples (e.g., cocoa, coffee beans, bread) are typically ground into a fine powder to increase surface area.

  • A known amount of the homogenized sample (e.g., 1-5 g) is weighed into a headspace vial (e.g., 20 mL).

  • An internal standard solution (e.g., a deuterated pyrazine analog in a suitable solvent) is added for accurate quantification.

  • For some matrices, the addition of a saturated salt solution may be beneficial to increase the volatility of the analytes.

2. HS-SPME Procedure:

  • The vial is sealed with a PTFE/silicone septum.

  • The sample is equilibrated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 min) with agitation to promote the release of volatile compounds into the headspace.[3]

  • The SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample for a set extraction time (e.g., 20-60 min) at a controlled temperature to adsorb the analytes.[4][5]

3. GC-MS Analysis:

  • After extraction, the SPME fiber is withdrawn and immediately inserted into the heated injection port of the gas chromatograph.

  • The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

  • Gas Chromatograph (GC) Conditions (Example):

    • Injector Temperature: 250-270°C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

    • Oven Temperature Program: An initial temperature of 40-60°C held for a few minutes, followed by a ramp to a final temperature of 240-280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific pyrazines or full scan mode for qualitative analysis.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Data Analysis:

  • Identification of this compound is based on its retention time and the comparison of its mass spectrum with that of a reference standard or a spectral library.

  • Quantification is performed by creating a calibration curve using standard solutions of this compound and the internal standard.

The following diagram illustrates a typical experimental workflow for the analysis of pyrazines in a food sample.

Experimental_Workflow Sample Food Sample (e.g., Cocoa Powder) Homogenization Homogenization (Grinding) Sample->Homogenization Vial_Prep Weighing into Headspace Vial Homogenization->Vial_Prep IS_Addition Addition of Internal Standard Vial_Prep->IS_Addition Equilibration Equilibration (Heating & Agitation) IS_Addition->Equilibration SPME HS-SPME (Adsorption of Volatiles) Equilibration->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Experimental workflow for pyrazine analysis in food.

Conclusion

This compound is a key contributor to the desirable roasted and nutty flavors in a wide array of food products. Its formation is intricately linked to thermal processing through the Maillard reaction and, to a lesser extent, microbial metabolism. While its presence is widespread, further research is needed to establish a more comprehensive quantitative database of its concentration across different food categories. The analytical methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of this important flavor compound, which is essential for quality control, product development, and safety assessment in the food and related industries.

References

The Biosynthesis of Pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathways of key pyrazine derivatives, including the fragrant compound 2-acetyl-1-pyrroline, the flavor-active 2,5-dimethylpyrazine, and the bioactive tetramethylpyrazine. This document details the enzymatic and non-enzymatic reactions, precursor molecules, and regulatory aspects of these pathways. Quantitative data on yields, detailed experimental protocols, and visual diagrams of the biosynthetic routes are presented to support research and development in the fields of food science, biotechnology, and pharmaceuticals.

Biosynthesis of 2-Acetyl-1-pyrroline (2-AP)

2-Acetyl-1-pyrroline (2-AP) is a potent aroma compound responsible for the characteristic popcorn-like scent of fragrant rice varieties like Basmati and Jasmine, as well as other foods.[1][2] Its biosynthesis primarily involves precursors from proline metabolism and can occur through both enzymatic and non-enzymatic routes.

The formation of 2-AP is intricately linked to the activity of the enzyme betaine aldehyde dehydrogenase 2 (BADH2). In non-fragrant rice, a functional BADH2 enzyme converts γ-aminobutyraldehyde (GABald) to γ-aminobutyric acid (GABA). However, in fragrant rice varieties, a mutation in the BADH2 gene leads to a non-functional enzyme.[1] This results in the accumulation of GABald, which exists in equilibrium with its cyclic form, Δ¹-pyrroline. This accumulated Δ¹-pyrroline can then react non-enzymatically with methylglyoxal to form 2-AP.[1]

The precursors for Δ¹-pyrroline, proline and ornithine, are converted to Δ¹-pyrroline-5-carboxylate (P5C) through the action of proline dehydrogenase (PDH) and ornithine aminotransferase (OAT), respectively. P5C is then decarboxylated to form Δ¹-pyrroline.

Signaling Pathway for 2-Acetyl-1-pyrroline Biosynthesis

The biosynthesis of 2-AP is largely dependent on the accumulation of its precursor, Δ¹-pyrroline. This accumulation is a direct consequence of a loss-of-function mutation in the BADH2 gene, which prevents the conversion of γ-aminobutyraldehyde (GABald) to GABA.

2-Acetyl-1-pyrroline Biosynthesis Pathway Proline Proline P5C Δ¹-Pyrroline-5-carboxylate (P5C) Proline->P5C Proline Dehydrogenase (PDH) Ornithine Ornithine Ornithine->P5C Ornithine Aminotransferase (OAT) delta1_pyrroline Δ¹-Pyrroline P5C->delta1_pyrroline Decarboxylation GABald γ-Aminobutyraldehyde (GABald) delta1_pyrroline->GABald Equilibrium TwoAP 2-Acetyl-1-pyrroline (2-AP) delta1_pyrroline->TwoAP GABald->delta1_pyrroline Spontaneous cyclization GABA γ-Aminobutyric acid (GABA) GABald->GABA BADH2_functional Functional BADH2 (Non-fragrant rice) GABald->BADH2_functional BADH2_nonfunctional Non-functional BADH2 (Fragrant rice) GABald->BADH2_nonfunctional Methylglyoxal Methylglyoxal Methylglyoxal->TwoAP Non-enzymatic reaction BADH2_functional->GABA Conversion BADH2_nonfunctional->GABald Accumulation

Biosynthesis pathway of 2-Acetyl-1-pyrroline.
Quantitative Data: 2-AP Content in Rice Varieties

The concentration of 2-AP can vary significantly among different rice cultivars and is influenced by environmental conditions.

Rice CultivarCondition2-AP Content (µg/kg)Reference
Dangor Joha-78.67[3]
Kolakunkuni Joha-64.62[3]
Joha Bora-52.72[3]
Ranikajol Joha-14.47[3]
Pusa 1652 (Improved Kala Namak)Raw~120[1]
Kala Namak-2Raw~60[1]
Pusa Basmati-1Raw~30[1]
KDML 105Greenhouse, Clay Loam3.08 - 16.39[4]
PTT 1Greenhouse, Clay Loam2.24 - 9.20[4]
KDML 105Open Air, Clay Loam4.76 - 21.52[4]
PTT 1Open Air, Clay Loam2.89 - 12.36[4]
Experimental Protocol: Quantification of 2-AP in Rice by HS-SPME-GC-MS

This protocol outlines a common method for the extraction and quantification of 2-AP from rice samples.

1. Sample Preparation:

  • Mill rice grains into a fine powder. For cooked rice analysis, place a known weight of rice grains in a headspace vial with a specific amount of water (e.g., 1g rice with 0.25 mL water).[1]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place a precise amount of the rice sample (e.g., 1 g) into a 20 mL headspace vial.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-40 minutes) to allow volatile compounds to equilibrate in the headspace.[1][5]

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.[2][5]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorb the trapped analytes from the SPME fiber by inserting it into the hot injection port of the GC.

  • GC Column: Use a suitable capillary column (e.g., DB-WAX).[1]

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C).[1]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters: Operate in electron ionization (EI) mode and scan a specific mass range. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

4. Quantification:

  • Prepare a calibration curve using standard solutions of 2-AP. An internal standard, such as 2,4,6-trimethylpyridine (TMP), can be used to improve accuracy.[6]

Biosynthesis of 2,5-Dimethylpyrazine (2,5-DMP)

2,5-Dimethylpyrazine is a significant flavor compound found in many fermented and roasted foods. Its biosynthesis in microorganisms like Bacillus subtilis primarily utilizes L-threonine as a precursor. The pathway involves both enzymatic and non-enzymatic steps.

The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate. This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. Two molecules of aminoacetone can then undergo a non-enzymatic condensation and oxidation to form 2,5-dimethylpyrazine.

Signaling Pathway for 2,5-Dimethylpyrazine Biosynthesis

The production of 2,5-DMP from L-threonine is a relatively straightforward pathway initiated by the enzymatic action of L-threonine-3-dehydrogenase.

2,5-Dimethylpyrazine_Biosynthesis L_Threonine L-Threonine Amino_3_ketobutyrate 2-Amino-3-ketobutyrate L_Threonine->Amino_3_ketobutyrate L-Threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone Amino_3_ketobutyrate->Aminoacetone Spontaneous Decarboxylation DMP_dimer Dimerization & Oxidation (Non-enzymatic) Aminoacetone->DMP_dimer 2 molecules DMP 2,5-Dimethylpyrazine DMP_dimer->DMP

Biosynthesis pathway of 2,5-Dimethylpyrazine.
Quantitative Data: 2,5-DMP Production in Microorganisms

MicroorganismSubstrateYield (mg/L)Reference
Bacillus subtilis BcP21L-threonine & Acetoin4.5[5]
Recombinant E. coliL-threonine2009.31[7]
Recombinant E. coliL-threonine2897.30[8]
Bacillus subtilis 168L-threonine~29 (0.27 mM)[9]
Experimental Protocol: Heterologous Expression of L-threonine-3-dehydrogenase (TDH) in E. coli

This protocol provides a general workflow for the cloning and expression of a bacterial TDH gene in E. coli.

1. Gene Amplification and Cloning:

  • Amplify the TDH gene from the genomic DNA of the source organism (e.g., Bacillus subtilis) using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector.

  • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

  • Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and DNA sequencing.

2. Protein Expression:

  • Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM.

  • Continue to grow the cells at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate to separate the soluble fraction (containing the protein) from the insoluble debris.

  • If the protein is His-tagged, purify the soluble protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Elute the purified protein and analyze its purity by SDS-PAGE.

4. Enzyme Activity Assay:

  • The activity of TDH can be measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.

  • The reaction mixture typically contains a buffer (e.g., Tris-HCl, pH 8.0-9.0), NAD⁺, L-threonine, and the purified enzyme.[10]

Biosynthesis of Tetramethylpyrazine (TMP)

Tetramethylpyrazine (TMP), also known as ligustrazine, is a bioactive compound found in fermented foods and medicinal plants. In bacteria such as Bacillus subtilis, its biosynthesis starts from pyruvate, a central metabolite from glycolysis.

Two molecules of pyruvate are condensed by α-acetolactate synthase to form α-acetolactate, which is then decarboxylated by α-acetolactate decarboxylase to produce acetoin. Two molecules of acetoin, in the presence of an amino group donor (e.g., ammonia), undergo a series of condensation and oxidation reactions to form tetramethylpyrazine.

Signaling Pathway for Tetramethylpyrazine Biosynthesis

The biosynthesis of tetramethylpyrazine from pyruvate involves a two-step enzymatic conversion to acetoin, followed by non-enzymatic reactions.

Tetramethylpyrazine_Biosynthesis Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase TMP_condensation Condensation & Oxidation (Non-enzymatic) Acetoin->TMP_condensation 2 molecules Ammonia NH₃ Ammonia->TMP_condensation TMP Tetramethylpyrazine TMP_condensation->TMP

Biosynthesis pathway of Tetramethylpyrazine.
Quantitative Data: Tetramethylpyrazine Production in Bacillus subtilis

StrainFermentation ConditionTMP Yield (g/L)Reference
B. subtilis CCTCC M 208157pH-shifted batch7.43[2]
B. subtilis CCTCC M 208157Fed-batch with DAP7.46 (flask), 7.34 (fermenter)[11]
B. subtilis BS2 (bdhA knockout)Microaerobic flask27.8[6]
B. subtilis BS2 (bdhA knockout) + 3 g/L 2,3-BDMicroaerobic flask29.7[6]
Engineered B. subtilis BS-ppb11Staged batch replenishment34.8[12]
Bacillus sp. TTMP20Optimized molasses and soybean meal1.329[13]
Experimental Protocol: Optimization of Tetramethylpyrazine Production

Optimizing fermentation parameters is crucial for maximizing TMP production.

1. Strain and Media:

  • Use a high-yielding strain, such as a genetically engineered Bacillus subtilis.

  • Prepare a suitable fermentation medium containing a carbon source (e.g., glucose, molasses), a nitrogen source (e.g., soybean meal, yeast extract), and phosphate.

2. Fermentation Conditions:

  • pH: Control the pH of the culture. A two-stage pH control strategy, where the pH is initially maintained at a level optimal for cell growth and precursor accumulation (e.g., pH 5.5) and then shifted to a pH optimal for TMP formation (e.g., pH 7.0), can significantly enhance yield.[2]

  • Temperature: Maintain an optimal temperature for bacterial growth and enzyme activity (e.g., 37-40°C).[12]

  • Aeration: Provide adequate aeration, as oxygen levels can influence metabolic fluxes.

  • Feeding Strategy: Implement a fed-batch strategy with the addition of precursors or stimulating agents like diammonium phosphate (DAP) to improve TMP production.[11]

3. Analysis of TMP:

  • At regular intervals, withdraw samples from the fermenter.

  • Extract pyrazines from the culture broth using methods like liquid-liquid extraction or solid-phase microextraction (SPME).

  • Quantify the concentration of TMP using GC-MS, as described in the protocol for 2-AP.

Conclusion

The biosynthesis of pyrazine derivatives is a complex process involving a variety of enzymatic and non-enzymatic reactions. Understanding these pathways is crucial for the targeted production of these valuable compounds for the food, fragrance, and pharmaceutical industries. This guide provides a foundational understanding of the biosynthesis of 2-acetyl-1-pyrroline, 2,5-dimethylpyrazine, and tetramethylpyrazine, along with practical experimental protocols and quantitative data to aid researchers in this field. Further research into the regulatory networks governing these pathways and the kinetic properties of the involved enzymes will pave the way for more efficient and controlled biotechnological production of these important molecules.

References

Unraveling the Sensory Landscape of 2-Acetyl-3-ethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sensory analysis of 2-Acetyl-3-ethylpyrazine, a key aroma compound found in a variety of food products. This document details its distinct sensory profile, quantitative sensory thresholds, and the experimental protocols utilized for its evaluation, offering valuable insights for professionals in research, new product development, and quality control.

Sensory Profile of this compound

This compound is a potent aroma compound characterized by a complex and multifaceted sensory profile. It is most frequently described as having nutty, earthy, and roasted notes.[1] Depending on its concentration and the medium in which it is evaluated, it can also evoke specific aromas such as raw potato, popcorn, cocoa, and musty or woody undertones .[1][2] Its unique combination of roasted and popcorn-like characteristics makes it a significant contributor to the flavor profile of many thermally processed foods.[3] The flavor profile is similarly described as musty, nutty, and cocoa-like, with vegetative nuances of potato and beans at certain concentrations.

Quantitative Sensory Data

The sensory impact of this compound is defined by its low odor and taste thresholds, meaning it can be detected by the human senses at very low concentrations. The following tables summarize the available quantitative data on its sensory thresholds.

Table 1: Odor Threshold of this compound

MediumThreshold ConcentrationMethod
95% Ethanol~0.00001%Blotter Strip Evaluation[2]
Propylene Glycol1.00%Not specified[4]

Table 2: Taste Perception of this compound

MediumConcentrationFlavor Description
Sugar Water0.2 ppmPotato note dominating over nut[2]
Salt Water0.2 ppmRaw potato note dominating[2]
Not Specified2.00 ppmMusty, nutty, cocoa and peanut, with a vegetative, potato and bean nuance[4]

Experimental Protocols for Sensory Analysis

The sensory analysis of this compound typically employs a combination of instrumental and human sensory techniques to identify and quantify its contribution to the overall aroma and flavor of a product.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.[5][6] The sample extract is injected into a gas chromatograph (GC) which separates the volatile compounds. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist evaluates the odor of the eluting compounds.[5]

Typical GC-O Protocol:

  • Sample Preparation: Volatile compounds containing this compound are extracted from the food matrix using methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME). The choice of method is critical to avoid the loss of volatile compounds or the formation of artifacts.[5]

  • Gas Chromatographic Separation: The extract is injected into a GC equipped with a suitable capillary column (e.g., non-polar or polar columns depending on the target analytes). The oven temperature is programmed to separate the compounds based on their boiling points and chemical properties.

  • Olfactometric Detection: A trained panelist sniffs the GC effluent at a heated sniffing port and records the retention time, odor descriptor, and intensity of each detected aroma. Common methods for quantifying odor activity include:

    • Detection Frequency: A panel of assessors is used, and the number of panelists who detect an odor at a specific retention time is recorded.

    • Dilution to Threshold: The sample is serially diluted and analyzed by GC-O until no odor can be detected. This method helps to determine the odor activity value (OAV) of a compound.

    • Direct Intensity: Panelists rate the intensity of the perceived odor on a predefined scale.

  • Compound Identification: Simultaneously, the compounds are identified using a mass spectrometer (MS) or by comparing their retention indices with those of authentic standards.

Sensory Panel Evaluation

Sensory panels composed of trained assessors are essential for determining odor and taste thresholds and for descriptive analysis.

Protocol for Odor/Taste Threshold Determination (e.g., 3-Alternative Forced Choice - 3-AFC):

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize and describe the specific aroma and taste of this compound.

  • Sample Preparation: A series of solutions of this compound are prepared in a specific medium (e.g., deodorized water, oil, or a dilute alcohol solution) at decreasing concentrations.

  • Testing Procedure: In a 3-AFC test, each panelist is presented with three samples, two of which are blanks (the medium alone) and one contains the pyrazine at a specific concentration. The panelist's task is to identify the sample that is different.

  • Threshold Calculation: The threshold is defined as the concentration at which a certain percentage of the panel (typically 50%) can correctly identify the odd sample.

Visualization of Sensory Analysis Workflow

The following diagram illustrates the general workflow for the sensory analysis of a volatile compound like this compound using Gas Chromatography-Olfactometry.

Sensory_Analysis_Workflow Sample Food Sample Extraction Volatile Extraction (e.g., SPME, SDE) Sample->Extraction GC Gas Chromatograph Extraction->GC Column Separation on Capillary Column GC->Column Split Column Effluent Split Column->Split MS Mass Spectrometer (Identification) Split->MS SniffingPort Sniffing Port (Olfactometry) Split->SniffingPort DataIntegration Data Integration (Chemical & Sensory) MS->DataIntegration Panelist Trained Sensory Panelist SniffingPort->Panelist Sensory Evaluation Panelist->DataIntegration Report Sensory Profile Report DataIntegration->Report

References

An In-depth Technical Guide to the Olfactory Threshold Determination of 2-Acetyl-3-ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and scientific understanding behind the determination of the olfactory threshold for the potent aroma compound, 2-Acetyl-3-ethylpyrazine. This pyrazine derivative is a key contributor to the characteristic nutty, roasted, and potato-like aromas in a variety of food products and is of significant interest to the flavor, fragrance, and pharmaceutical industries.

Quantitative Data on Olfactory Threshold

The olfactory threshold of a compound is the minimum concentration that can be detected by the human sense of smell. For this compound, a precise, universally agreed-upon threshold value is not extensively documented in publicly available literature. However, existing data provides an approximate range and highlights the compound's high odor potency.

MatrixConcentrationDescriptionSource
Ethanol (percent solution)0.00001%Described as being "about the threshold level" for its characteristic raw potato odor.--INVALID-LINK--
Salt Water0.2 ppmExhibits a dominating raw potato note.--INVALID-LINK--
Sugar Water0.2 ppmPossesses a potato note that dominates over a nutty character.--INVALID-LINK--

It is important to note that the perception of this compound's aroma can be described as nutty, earthy, with notes of potato chip, popcorn, and even meaty nuances[1].

Experimental Protocols for Olfactory Threshold Determination

The determination of an olfactory threshold is a complex process that can be approached through sensory analysis, instrumental analysis, or a combination of both.

The 3-Alternative Forced-Choice (3-AFC) method is a standardized and widely used protocol for determining detection thresholds, as detailed in ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits[2][3][4].

Principle: In a 3-AFC test, a panelist is presented with three samples, two of which are blanks (the medium without the odorant) and one of which contains the odorant at a specific concentration. The panelist's task is to identify the sample that is different from the other two. The test is typically conducted with an ascending concentration series. The group's threshold is statistically determined from the concentration at which a significant portion of the panel can reliably detect the odorant.

Detailed Methodology:

  • Panelist Selection and Training:

    • Select a panel of 15-30 individuals who are non-smokers and free from any conditions that might affect their sense of smell.

    • Screen panelists for their ability to detect a range of standard odorants to ensure normal olfactory acuity.

    • Train the selected panelists on the 3-AFC procedure, ensuring they understand the task and are familiar with the sensory environment.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deodorized water, ethanol, or a specific food matrix).

    • Create a series of dilutions from the stock solution, typically in geometric steps (e.g., a factor of 2 or 3). The concentration range should span from well below the expected threshold to a level that is easily detectable.

    • For each concentration step, prepare three sniffing vessels (e.g., amber glass bottles with Teflon-lined caps). Two will contain the blank medium, and one will contain the diluted this compound solution. The presentation of the odd sample should be randomized.

  • Test Execution:

    • Present the samples to the panelists in a controlled environment with neutral airflow and free of extraneous odors.

    • Instruct panelists to sniff each of the three samples and identify the one that smells different.

    • Begin with the lowest concentration and proceed to higher concentrations.

    • Record the responses of each panelist for each concentration step.

  • Data Analysis:

    • The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series of correct identifications.

    • The group threshold is calculated as the geometric mean of the individual thresholds. Statistical methods, such as Probit or Logit analysis, can also be used to determine the concentration at which 50% of the panel can detect the compound.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is particularly useful for identifying the most potent odor-active compounds in a complex mixture.

Principle: A sample containing volatile compounds is injected into a gas chromatograph, where the compounds are separated based on their volatility and interaction with a stationary phase. The effluent from the GC column is split, with one portion going to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port where a trained analyst can detect and describe the odor of the eluting compounds.

Detailed Methodology:

  • Sample Preparation and Extraction:

    • Extract the volatile compounds from the sample matrix using a suitable technique such as solvent extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction (SPME). The choice of method depends on the sample matrix and the volatility of the target analyte.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS, or DB-Wax) is typically used for flavor and fragrance analysis.

    • Injector: Operate in splitless or split mode, depending on the concentration of the analyte.

    • Oven Temperature Program: A programmed temperature ramp is used to achieve good separation of the volatile compounds. A typical program might start at 40°C and increase to 250°C at a rate of 5-10°C/min.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Olfactometry (O) Detection:

    • The GC effluent is split between the detector and the sniffing port. A common split ratio is 1:1.

    • The transfer line to the sniffing port is heated to prevent condensation of the analytes. Humidified air is mixed with the effluent at the sniffing port to prevent drying of the nasal passages of the analyst.

    • A trained analyst (or a panel of analysts in separate runs) sniffs the effluent and records the retention time, odor description, and intensity of each detected odor.

  • Aroma Extract Dilution Analysis (AEDA):

    • To determine the relative odor potency of the compounds, AEDA is performed. The sample extract is serially diluted (e.g., by a factor of 2 or 3), and each dilution is analyzed by GC-O.

    • The highest dilution at which an odor is still detectable is recorded as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.

    • By identifying the compound corresponding to the retention time of the detected odor (using a coupled mass spectrometer or by running standards), the most significant aroma contributors can be identified.

Signaling Pathway of Pyrazine Olfaction

The sense of smell is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. Pyrazines, including this compound, are detected through a G-protein coupled receptor (GPCR) signaling cascade.

Recent research has identified specific olfactory receptors that are tuned to detect pyrazines. The human olfactory receptor OR5K1 has been shown to be a specialized receptor for detecting pyrazine-based key food odors and semiochemicals. Another receptor, OR2AG1 , has also been found to be triggered by members of the pyrazine family.

The binding of a pyrazine molecule to its cognate olfactory receptor initiates a well-characterized signaling pathway:

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR5K1) G_protein G-protein (Gαolf) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Depolarization Neuron Depolarization (Signal to Brain) CNG_channel->Depolarization 6. Influx Odorant This compound Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG_channel 5. Opening Ions Na+, Ca2+ Ions->CNG_channel Experimental_Workflow cluster_sensory Sensory Analysis (3-AFC) cluster_instrumental Instrumental Analysis (GC-O) cluster_integration Data Integration & Final Reporting Panel_Screening Panelist Screening & Training Sample_Prep_Sensory Sample Preparation (Ascending Concentrations) Panel_Screening->Sample_Prep_Sensory AFC_Test 3-AFC Testing Sample_Prep_Sensory->AFC_Test Data_Analysis_Sensory Sensory Threshold Calculation AFC_Test->Data_Analysis_Sensory Correlation Correlate Sensory and Instrumental Data Data_Analysis_Sensory->Correlation Extraction Volatile Extraction (e.g., SPME, SDE) GC_O_Analysis GC-Olfactometry Analysis Extraction->GC_O_Analysis AEDA Aroma Extract Dilution Analysis (AEDA) GC_O_Analysis->AEDA Identification Compound Identification (GC-MS) AEDA->Identification Identification->Correlation Final_Report Comprehensive Report on Olfactory Threshold Correlation->Final_Report

References

Spectroscopic Profile of 2-Acetyl-3-ethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Acetyl-3-ethylpyrazine, a key aroma compound found in a variety of food products. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics, offering valuable data for researchers, scientists, and professionals in the fields of flavor chemistry, analytical science, and drug development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol .[1][2] The spectroscopic data presented below has been compiled from various spectral databases and is crucial for the structural elucidation and analytical identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.58d2.5H-5
8.45d2.5H-6
3.00q7.5-CH₂-CH₃
2.70s--C(O)CH₃
1.35t7.5-CH₂-CH₃

Solvent: CDCl₃. Data sourced from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
200.5C=O
156.0C-3
151.8C-2
143.8C-6
141.5C-5
26.5-CH₂-CH₃
25.8-C(O)CH₃
12.0-CH₂-CH₃

Solvent: CDCl₃. Data sourced from publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
15045[M]⁺
135100[M-CH₃]⁺
12220[M-C₂H₄]⁺
10735[M-CH₃CO]⁺
7915[C₄H₃N₂]⁺
5310[C₃H₃N]⁺

Ionization method: Electron Ionization (EI). Data sourced from NIST and PubChem databases.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2975MediumC-H stretch (aliphatic)
1695StrongC=O stretch (acetyl ketone)
1550MediumC=N stretch (pyrazine ring)
1450MediumC-H bend (aliphatic)
1170MediumC-C stretch
1020MediumRing vibration

Sample state: Gas phase. Data sourced from the NIST WebBook.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyrazine derivatives like this compound.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ether) is injected into the GC. The compound is separated from other components on a capillary column (e.g., a non-polar DB-5 or similar) and then introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).

Infrared Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For gas-phase measurements, a small amount of the sample is vaporized into a gas cell. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The background spectrum of the empty cell or ATR crystal is subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Sample Dissolution Dissolution in Solvent (for NMR, GC-MS) Sample->Dissolution Neat Neat Sample (for IR) Sample->Neat NMR_acq NMR Spectrometer Dissolution->NMR_acq MS_acq GC-MS System Dissolution->MS_acq IR_acq FT-IR Spectrometer Neat->IR_acq NMR_proc Fourier Transform & Phase Correction NMR_acq->NMR_proc MS_proc Chromatogram Analysis & Mass Spectrum Extraction MS_acq->MS_proc IR_proc Background Subtraction & Fourier Transform IR_acq->IR_proc NMR_analysis Chemical Shift & Coupling Constant Analysis NMR_proc->NMR_analysis MS_analysis Fragmentation Pattern Analysis MS_proc->MS_analysis IR_analysis Functional Group Identification IR_proc->IR_analysis Structure Structural Elucidation NMR_analysis->Structure MS_analysis->Structure IR_analysis->Structure

Caption: Workflow of Spectroscopic Analysis.

References

The Genesis of a Flavor Compound: A Technical Guide to the Formation of 2-Acetyl-3-ethylpyrazine in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of 2-acetyl-3-ethylpyrazine, a significant flavor compound, through the Maillard reaction. While direct and extensive research on the specific formation of this molecule is limited, this document synthesizes established principles of Maillard chemistry and findings on structurally analogous pyrazines to provide a comprehensive overview of its likely precursors, formation mechanisms, and the experimental approaches used to study such reactions.

Introduction to this compound and the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry, responsible for the desirable aromas and colors in a vast array of cooked foods. Among the myriad of compounds generated, pyrazines are a critical class of heterocyclic compounds that contribute to roasty, nutty, and toasted flavor profiles. This compound (C₈H₁₀N₂O) is a notable member of this family, possessing a characteristic nutty, popcorn-like, and potato chip-like aroma. Its presence, even at trace levels, can significantly impact the sensory profile of thermally processed foods. Understanding its formation is crucial for food scientists aiming to control and optimize flavor development, as well as for researchers in fields where the Maillard reaction has implications, such as in drug development where similar reactions can occur.

Proposed Precursors for the Formation of this compound

The formation of a substituted pyrazine is a complex process involving the fragmentation and condensation of various precursors. Based on the known mechanisms of Maillard-induced pyrazine formation, the molecular structure of this compound suggests the involvement of specific amino acid and carbonyl precursors.

Amino Acid Precursors

The nitrogen atoms in the pyrazine ring are primarily derived from the amino groups of amino acids via the Strecker degradation pathway. The side chains of these amino acids can also contribute to the substituents on the pyrazine ring. For the formation of an ethyl group, amino acids such as L-threonine and L-alanine are likely candidates.

  • L-Threonine: Through retro-aldol condensation, threonine can generate acetaldehyde, a precursor for the ethyl group.

  • L-Alanine: Strecker degradation of alanine produces acetaldehyde.

Carbonyl Precursors

The carbon backbone of the pyrazine ring and its substituents originate from the breakdown of reducing sugars and intermediate dicarbonyl compounds.

  • For the Pyrazine Ring: α-Dicarbonyl compounds such as glyoxal and methylglyoxal, formed from sugar degradation, are key intermediates that condense with amino acids.

  • For the Acetyl Group: The acetyl moiety likely originates from α-dicarbonyl compounds possessing a ketone group, such as diacetyl (2,3-butanedione) or pyruvaldehyde (methylglyoxal) . Diacetyl can be formed from the caramelization of sugars or as a product of microbial metabolism.

  • For the Ethyl Group: As mentioned, acetaldehyde derived from the Strecker degradation of amino acids like threonine or alanine is a probable precursor for the ethyl group.

Proposed Mechanism of Formation

The formation of this compound is proposed to proceed through a series of established Maillard reaction pathways, culminating in the condensation and substitution of the pyrazine ring.

Step 1: Formation of α-Aminocarbonyl Intermediates The initial step involves the Strecker degradation of an amino acid (e.g., from a protein or free amino acid pool) by an α-dicarbonyl compound (from sugar degradation). This reaction yields an α-aminocarbonyl compound and a Strecker aldehyde.

Step 2: Formation of the Dihydropyrazine Intermediate Two molecules of an α-aminocarbonyl compound undergo self-condensation to form a dihydropyrazine intermediate.

Step 3: Oxidation to the Pyrazine Ring The unstable dihydropyrazine intermediate is then oxidized to form the stable aromatic pyrazine ring.

Step 4: Side-Chain Formation and Substitution The formation of the ethyl and acetyl substituents on the pyrazine ring is a more complex aspect. Two plausible pathways are considered:

  • Pathway A: Condensation of Pre-formed Substituted α-Aminocarbonyls: Different α-aminocarbonyl compounds, one carrying the precursor for the ethyl group and another for the acetyl group, could condense.

  • Pathway B: Aldol Condensation on a Dihydropyrazine Intermediate: A dihydropyrazine intermediate could undergo an aldol-type condensation with Strecker aldehydes (e.g., acetaldehyde for the ethyl group) and other carbonyl compounds (e.g., diacetyl for the acetyl group) prior to oxidation.

The following diagram illustrates a plausible formation pathway for this compound.

Formation_Pathway cluster_reactants Precursors cluster_intermediates Intermediates cluster_product Product AminoAcid Amino Acid (e.g., Threonine/Alanine) StreckerAldehyde Strecker Aldehyde (e.g., Acetaldehyde) AminoAcid->StreckerAldehyde Strecker Degradation AlphaAminocarbonyl α-Aminocarbonyls AminoAcid->AlphaAminocarbonyl ReducingSugar Reducing Sugar (e.g., Glucose) AlphaDicarbonyl α-Dicarbonyls (Glyoxal, Methylglyoxal) ReducingSugar->AlphaDicarbonyl Degradation Diacetyl Diacetyl Dihydropyrazine Dihydropyrazine Intermediate Diacetyl->Dihydropyrazine Substitution (Acetyl group) StreckerAldehyde->Dihydropyrazine Substitution (Ethyl group) AlphaDicarbonyl->AlphaAminocarbonyl Reaction with Amino Acid AlphaAminocarbonyl->Dihydropyrazine Condensation Product This compound Dihydropyrazine->Product Oxidation & Substitution

Caption: Proposed formation pathway of this compound in the Maillard reaction.

Quantitative Data on Related Pyrazines

While specific quantitative data for this compound formation in Maillard model systems is scarce in publicly available literature, data for structurally similar ethyl- and acetyl-pyrazines provide valuable context for understanding the factors influencing its formation.

PyrazinePrecursorsReaction ConditionsYield/ConcentrationReference
2-Ethyl-3,5-dimethylpyrazine Threonine, Alanine, Glucose180°C, 20 minNot specified (qualitative)(General Maillard Reaction Literature)
2,3-Diethyl-5-methylpyrazine Alanine, Threonine, Glucose180°C, 20 minNot specified (qualitative)(General Maillard Reaction Literature)
2-Acetyl-3-methylpyrazine Alanine, DiacetylNot specifiedDetected in soy sauce aroma type Baijiu(Study on Baijiu aroma)
2,5-Dimethyl-3-ethylpyrazine Lysine, Alanine, GlucoseNot specified3.5-fold increase with lysine-alanine mixture(Study on mixed amino acids)

Note: The yields of pyrazines are highly dependent on factors such as pH, temperature, reaction time, and the molar ratios of the precursors.

Experimental Protocols

Investigating the formation of this compound in a laboratory setting involves the use of Maillard reaction model systems and subsequent analysis of the volatile compounds produced.

Maillard Reaction Model System Protocol
  • Reactant Preparation: Prepare aqueous solutions of the desired amino acid(s) (e.g., L-threonine, L-alanine) and reducing sugar (e.g., D-glucose) in a phosphate buffer to maintain a constant pH (typically between 5 and 9). A potential carbonyl precursor for the acetyl group (e.g., diacetyl) can also be added.

  • Reaction Setup: Combine the reactant solutions in a sealed reaction vessel (e.g., a pressure-resistant glass tube or a stainless-steel reactor).

  • Heating: Heat the reaction mixture at a controlled temperature (typically ranging from 120°C to 180°C) for a specific duration (minutes to hours).

  • Cooling and Extraction: After the reaction, rapidly cool the vessel to stop further reactions. The volatile compounds are then extracted using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

Analytical Protocol: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
  • Extraction: Place a known amount of the cooled reaction mixture into a headspace vial. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined time and temperature to adsorb the volatile compounds.

  • Desorption and Separation: Insert the SPME fiber into the heated injection port of a gas chromatograph (GC) to desorb the analytes onto the GC column. The compounds are then separated based on their volatility and interaction with the column's stationary phase.

  • Detection and Identification: As the compounds elute from the GC column, they enter a mass spectrometer (MS). The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

  • Quantification: Identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard. Quantification can be performed using an internal standard method.

The following diagram illustrates a typical experimental workflow for studying pyrazine formation.

Experimental_Workflow cluster_preparation 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data_processing 3. Data Processing & Interpretation Reactants Prepare Reactant Solutions (Amino Acids, Sugars, etc.) Reaction Maillard Reaction (Heating in Sealed Vessel) Reactants->Reaction Extraction Volatile Extraction (e.g., HS-SPME) Reaction->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (Chromatograms, Mass Spectra) GCMS->Data Identification Compound Identification (Library Match, Standard Comparison) Data->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification Interpretation Mechanism & Pathway Elucidation Quantification->Interpretation

Caption: A generalized experimental workflow for the study of Maillard reaction products.

Conclusion and Future Directions

The formation of this compound in the Maillard reaction is a complex process involving the interplay of various precursors and reaction pathways. While a definitive mechanism has yet to be elucidated through dedicated studies, the existing body of knowledge on Maillard chemistry allows for the formulation of a plausible and scientifically grounded hypothesis regarding its genesis. The precursors are likely to include amino acids such as threonine or alanine for the ethyl group, and dicarbonyl compounds like diacetyl for the acetyl group, with the pyrazine ring being formed from the condensation of α-aminocarbonyl intermediates.

Future research should focus on model systems specifically designed to investigate the formation of this compound. The use of isotopically labeled precursors would be invaluable in definitively tracing the origins of the carbon and nitrogen atoms in the final molecule. Furthermore, detailed kinetic studies would provide crucial insights into the influence of various reaction parameters on the yield of this important flavor compound. Such studies will not only enhance our understanding of flavor formation in foods but also contribute to the broader knowledge of Maillard-type reactions in biological and pharmaceutical systems.

An In-depth Technical Guide to the Toxicological Studies of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological evaluation of pyrazine compounds, a class of heterocyclic aromatic molecules prevalent in food, pharmaceuticals, and industrial applications. This document summarizes key toxicological data, details common experimental methodologies, and illustrates the metabolic pathways associated with their potential toxicity.

Executive Summary

Pyrazine derivatives are generally recognized as safe (GRAS) for their use as flavoring ingredients by regulatory bodies like the Flavor and Extract Manufacturers Association (FEMA) and the European Food Safety Authority (EFSA).[1][2][3] Their safety is supported by extensive data on their metabolism, pharmacokinetics, and toxicology. Most pyrazines are metabolized efficiently through oxidation of their aliphatic side-chains and subsequent excretion.[4][5] While the acute toxicity of most pyrazine compounds is low, this guide delves into the specific data and testing protocols required for a thorough safety assessment, providing researchers and drug development professionals with a foundational understanding of their toxicological profiles.

Quantitative Toxicological Data

The toxicological assessment of pyrazine compounds involves determining key quantitative endpoints such as the median lethal dose (LD50) and the no-observed-adverse-effect level (NOAEL). These values are critical for risk assessment and for establishing safe exposure limits.

Acute Oral Toxicity (LD50)

The LD50 is a measure of the acute toxicity of a substance and represents the dose required to be lethal to 50% of a tested animal population. The oral LD50 values for several pyrazine derivatives have been determined, primarily in rodent models.

Compound NameJECFA No.CAS No.SpeciesLD50 (mg/kg bw)
2-Methylpyrazine761109-08-0Rat1800
2,5-Dimethylpyrazine766123-32-0Rat1020
2,6-Dimethylpyrazine767108-50-9Rat880
2-Ethyl-3-methylpyrazine76815707-23-0Rat1600
2,3,5-Trimethylpyrazine77414667-55-1Rat810
2-Ethyl-3,(5 or 6)-dimethylpyrazine77527043-05-6Rat460
2,3,5,6-Tetramethylpyrazine7801124-11-4Rat1800
2-Acetylpyrazine78422047-25-2Rat720
5,6,7,8-Tetrahydroquinoxaline78634413-35-9Rat2300
2-Isobutyl-3-methoxypyrazine79224683-00-9Mouse>1000
2-Methoxy-3-(1-methylpropyl)pyrazine79324168-70-5Mouse>1000

Table 1: Acute Oral LD50 Values for Selected Pyrazine Derivatives. Data extracted from the JECFA Food Additives Series 48.[1]

Subchronic Oral Toxicity (NOAEL)

The NOAEL is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a given population. It is typically determined from repeated-dose toxicity studies, such as 90-day feeding studies in rodents.

Compound NameSpeciesStudy DurationNOAEL (mg/kg bw/day)
2-Ethyl-3,(5 or 6)-dimethylpyrazineRat90 days17 (male), 18 (female)
PyrazinamideRat90 days50 (no compound-related deaths)

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) for Selected Pyrazine Derivatives.[6][7]

Experimental Protocols

Standardized protocols are essential for the reliable and reproducible toxicological evaluation of chemical substances. The following sections detail the methodologies for key assays used in the assessment of pyrazine compounds, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[7][8][9]

Principle: The test uses several auxotrophic strains of bacteria that carry mutations in the genes involved in histidine synthesis.[8] These bacteria cannot grow on a histidine-deficient medium. A test substance is considered mutagenic if it causes a mutation that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies on the minimal medium (a "reversion" event).[7] The assay is conducted with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.[10]

Methodology (OECD 471):

  • Strain Preparation: Overnight cultures of selected S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are prepared in nutrient broth.[8][10]

  • Test Mixture: The test compound, at several concentrations, is combined with the bacterial culture and either the S9 mix or a buffer (for the non-activated test).[8]

  • Plating: The mixture is combined with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and poured onto minimal glucose agar plates.[10][11]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[8]

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.[12]

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[2][13]

Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment period, the cells are treated with a mitotic inhibitor (e.g., Colcemid®) to arrest them in the metaphase stage of cell division.[14] Chromosomes are then harvested, stained, and microscopically examined for structural aberrations like breaks, gaps, and exchanges.[15]

Methodology (OECD 473):

  • Cell Culture: CHO cells are grown in a suitable culture medium until sufficient cell numbers are available.[14]

  • Exposure: Replicate cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 18-24 hours) without S9.[2][6]

  • Metaphase Arrest: Towards the end of the culture period, a mitotic inhibitor is added to accumulate cells in metaphase.[14]

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations. The frequency of aberrant cells is compared between treated and vehicle control cultures.[15]

Repeated Dose 90-Day Oral Toxicity Study in Rodents

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period. It is used to identify target organs and to determine a NOAEL.[3][9]

Principle: The test substance is administered orally to several groups of rodents (typically rats) on a daily basis for 90 days.[9] Animals are observed for signs of toxicity throughout the study. At the end of the study, a comprehensive examination, including hematology, clinical biochemistry, and histopathology, is performed.[16]

Methodology (OECD 408):

  • Animal Dosing: The test substance is administered daily to at least three dose groups and a control group (10 males and 10 females per group) via oral gavage, in the diet, or in drinking water.[3][16] The highest dose is selected to induce toxic effects but not death.[3]

  • Clinical Observations: Animals are observed daily for signs of morbidity and mortality. Body weight and food/water consumption are measured weekly.[17]

  • Clinical Pathology: At the end of the 90-day period, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples may also be collected for urinalysis.[16]

  • Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues from all animals in the control and high-dose groups are examined microscopically. Any target organs identified are also examined in the lower-dose groups.[16]

  • NOAEL Determination: The NOAEL is determined as the highest dose level at which no treatment-related adverse effects are observed.[9]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of pyrazine compounds, like many xenobiotics, is often linked to their metabolic activation into reactive intermediates. While specific signaling pathways for pyrazine-induced toxicity are not extensively defined, the initial metabolic steps are well-characterized.

Metabolic Activation

The primary route of metabolism for pyrazine derivatives involves the enzymatic modification of the pyrazine ring or its substituents, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[4][18]

  • Side-Chain Oxidation: Alkyl groups attached to the pyrazine ring are oxidized to form alcohols, aldehydes, and ultimately carboxylic acids.[4][5]

  • Ring Hydroxylation: The pyrazine ring itself can be hydroxylated.[4]

  • O-Demethylation: Methoxy-substituted pyrazines can undergo O-demethylation.[5]

While these processes are typically detoxification pathways leading to more water-soluble compounds that are easily excreted, they can sometimes generate reactive electrophilic metabolites.[18] These reactive intermediates can covalently bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage, oxidative stress, and toxicity.

Metabolic_Activation Pyrazine Parent Pyrazine Compound CYP450 Phase I Metabolism (e.g., CYP450) Pyrazine->CYP450 Oxidation/ Hydroxylation Reactive_Metabolite Reactive Electrophilic Metabolite CYP450->Reactive_Metabolite Detox_Pathway Phase II Metabolism (Conjugation) Reactive_Metabolite->Detox_Pathway e.g., GSH Conjugation Macromolecules Cellular Macromolecules (DNA, Protein) Reactive_Metabolite->Macromolecules Covalent Binding Excretion Stable, Excretable Metabolite Detox_Pathway->Excretion Toxicity Cellular Damage & Toxicity Macromolecules->Toxicity

General pathway of pyrazine metabolic activation and detoxification.
Genotoxicity and Carcinogenicity

While most simple pyrazines are non-mutagenic in bacterial assays, some structurally similar derivatives have shown clastogenic activity (the ability to cause breaks in chromosomes) in in-vitro mammalian cell assays.[6] This highlights the importance of a comprehensive testing battery.

A carcinogenicity bioassay of pyrazinamide, a tuberculostatic drug, was conducted in Fischer 344 rats and B6C3F1 mice.[19] Under the conditions of the study, pyrazinamide was not found to be carcinogenic in rats or male mice. The results in female mice were inconclusive due to poor survival rates in the control group.[19]

The following diagram illustrates a typical workflow for assessing the toxicological profile of a novel pyrazine compound.

Toxicology_Workflow start New Pyrazine Compound in_silico In Silico Assessment (e.g., QSAR) start->in_silico genotox Genotoxicity Testing in_silico->genotox acute_tox Acute Toxicity (LD50, OECD 420/423) in_silico->acute_tox ames Ames Test (OECD 471) genotox->ames chromo In Vitro Chromosome Aberration (OECD 473) genotox->chromo repeated_dose Repeated Dose Toxicity (28- or 90-Day Study) ames->repeated_dose chromo->repeated_dose acute_tox->repeated_dose noael Determine NOAEL repeated_dose->noael risk_assessment Risk Assessment & Safety Evaluation noael->risk_assessment

Workflow for toxicological assessment of pyrazine compounds.

Conclusion

The toxicological data on pyrazine compounds indicate a generally low level of concern for acute toxicity. The primary metabolic pathways involve efficient oxidation and conjugation, leading to detoxification and excretion. However, the potential for metabolic activation to reactive intermediates necessitates a thorough evaluation of genotoxicity. Standardized testing protocols, such as those outlined by the OECD, provide a robust framework for assessing the safety of novel pyrazine derivatives for their intended uses in food, pharmaceuticals, and other industries. For drug development professionals, understanding these toxicological principles is paramount for navigating the regulatory landscape and ensuring product safety.

References

The Discovery and Synthesis of 2-Acetyl-3-ethylpyrazine: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-ethylpyrazine is a heterocyclic aromatic compound that has garnered significant interest, primarily within the flavor and fragrance industry. Its discovery in the early 1970s revealed a potent aroma compound with characteristic nutty, roasted, and potato-chip-like notes.[1] This review provides a comprehensive technical overview of the discovery, synthesis, and physicochemical properties of this compound. While its primary application has been in food and fragrance, this guide also explores the broader context of pyrazine derivatives' biological activities, a crucial aspect for drug development professionals seeking to understand the potential of this class of compounds.

Discovery

This compound was first described in a 1973 patent as a novel pyrazine with a strong raw or cooked potato aroma.[1] The invention detailed its potential use as a flavoring agent to impart potato-like qualities to various consumable materials.[1] Its natural occurrence has since been identified in a variety of cooked or roasted foods, where it is formed through the Maillard reaction between amino acids and reducing sugars. This reaction is a cornerstone of flavor chemistry and contributes significantly to the desirable sensory characteristics of a wide range of food products.

Physicochemical and Spectroscopic Data

A comprehensive summary of the quantitative data for this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O[2]
Molecular Weight150.18 g/mol [2]
CAS Number32974-92-8[2]
Boiling Point54-56 °C at 1 mmHg
Density1.075 g/mL at 25 °C
Refractive Indexn20/D 1.515
FEMA Number3250[2]
JECFA Number785[2]

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeData HighlightsReference
Infrared (IR) Available in NIST/EPA Gas-Phase Infrared Database[3]
Mass Spectrometry (MS) Electron Ionization spectra available in NIST WebBook[3]
¹H-NMR Spectra available in public databases
¹³C-NMR Spectra available in public databases

Experimental Protocols for Synthesis

The initial discovery of this compound outlined two primary synthetic routes. These methods provide the foundation for its laboratory-scale and industrial production.

Method 1: Synthesis from 2,3-Diethylpyrazine via Bromination and Oxidation

This method involves a two-step process starting from 2,3-diethylpyrazine.

Experimental Workflow: Synthesis Method 1

Synthesis_Method_1 start 2,3-Diethylpyrazine step1 Bromination (N-Bromosuccinimide, Benzoyl Peroxide, Carbon Tetrachloride) start->step1 intermediate 2-(1-Bromoethyl)-3-ethylpyrazine step1->intermediate step2 Oxidation (Sodium, 2-Nitropropane, Ethanol) intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound via bromination.

Detailed Protocol:

  • Step 1: Bromination of 2,3-Diethylpyrazine. In a suitable reaction vessel, 2,3-diethylpyrazine is reacted with N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride. The reaction mixture is typically heated to reflux to initiate the bromination of the ethyl group at the alpha position, yielding 2-(1-bromoethyl)-3-ethylpyrazine.

  • Step 2: Oxidation to this compound. The resulting 2-(1-bromoethyl)-3-ethylpyrazine is then treated with an alkali metal, such as sodium, and 2-nitropropane in an alcoholic solvent like ethanol. This step facilitates the oxidation of the bromoethyl group to an acetyl group, affording the final product, this compound. The product is then isolated and purified, typically by vacuum distillation.[1]

Method 2: Synthesis from 2,3-Diethylpyrazine via N-Oxide Formation

This alternative route also starts with 2,3-diethylpyrazine but proceeds through an N-oxide intermediate.

Experimental Workflow: Synthesis Method 2

Synthesis_Method_2 start 2,3-Diethylpyrazine step1 N-Oxidation (Peracetic Acid) start->step1 intermediate1 2,3-Diethylpyrazine-N-oxide step1->intermediate1 step2 Acetoxylation (Acetic Anhydride) intermediate1->step2 intermediate2 2-(1-Acetoxyethyl)-3-ethylpyrazine step2->intermediate2 step3 Hydrolysis (Potassium Hydroxide) intermediate2->step3 intermediate3 2-(1-Hydroxyethyl)-3-ethylpyrazine step3->intermediate3 step4 Oxidation intermediate3->step4 product This compound step4->product

Caption: Workflow for the synthesis of this compound via N-oxidation.

Detailed Protocol:

  • Step 1: N-Oxide Formation. 2,3-Diethylpyrazine is oxidized to its corresponding N-oxide using an oxidizing agent such as peracetic acid.

  • Step 2: Acetoxylation. The N-oxide is then treated with acetic anhydride, which leads to the formation of 2-(1-acetoxyethyl)-3-ethylpyrazine.

  • Step 3: Hydrolysis. The acetoxy intermediate is hydrolyzed using a base, such as potassium hydroxide, to yield 2-(1-hydroxyethyl)-3-ethylpyrazine.

  • Step 4: Oxidation. The final step involves the oxidation of the secondary alcohol to the corresponding ketone, this compound.

Biological Activity and Signaling Pathways

A comprehensive literature review reveals a significant body of research on the pharmacological activities of pyrazine derivatives as a class of compounds. These activities include anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[4][5][6][7][8] However, there is a notable absence of specific studies detailing the signaling pathways directly modulated by this compound in the context of drug development or cellular biology.

The primary biological interaction of this compound that has been investigated is its role as an odorant. Research into the olfactory receptors (ORs) has identified that certain pyrazines are agonists for specific receptors. For instance, the human odorant receptor OR5K1 has been identified as a specialized receptor for the detection of pyrazine-based key food odors and semiochemicals.[9] While this compound was included in the screening of some pyrazines against a larval olfactory receptor repertoire, its specific interactions were not highlighted as significantly as other pyrazines like 2-ethylpyrazine.[10]

The interaction of an odorant with an olfactory receptor initiates a G-protein coupled receptor (GPCR) signaling cascade within the olfactory sensory neuron. This can be considered a form of signaling, albeit one that is localized to the sensory system and primarily involved in the perception of smell.

Logical Relationship: Olfactory Signaling

Olfactory_Signaling odorant This compound (Odorant) receptor Olfactory Receptor (e.g., OR5K1 for some pyrazines) odorant->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP Increased cAMP adenylyl_cyclase->cAMP ion_channel Opening of Ion Channels cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal

Caption: Generalized olfactory signaling pathway initiated by an odorant.

Conclusion and Future Directions

This compound is a well-characterized aroma compound with established synthetic routes and a wealth of available physicochemical data. Its discovery was a significant development in the field of flavor chemistry. However, for drug development professionals, the current body of scientific literature presents a notable gap. While the broader class of pyrazine derivatives exhibits a wide range of pharmacological activities, specific research into the biological effects and cellular signaling pathways of this compound is conspicuously absent.

The known interaction of pyrazines with olfactory receptors provides a starting point for investigating their potential biological targets. Future research could explore:

  • Screening against a broader range of biological targets: Beyond olfactory receptors, this compound could be screened against various enzymes, ion channels, and other receptors to identify potential pharmacological activities.

  • In vitro and in vivo studies: Cellular and animal models could be employed to investigate the potential anti-inflammatory, antioxidant, or other biological effects suggested by the activities of related pyrazine compounds.

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the this compound structure could lead to the identification of derivatives with enhanced biological activity and provide insights into the structural requirements for target interaction.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Acetyl-3-ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Acetyl-3-ethylpyrazine, a key aroma and flavor compound found in various food products and a potential marker in other matrices. The methodologies outlined below are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds.

Introduction

This compound (CAS No. 32974-92-8) is a substituted pyrazine known for its characteristic nutty, roasted, and popcorn-like aroma. It is a significant contributor to the flavor profile of many thermally processed foods, including coffee, cocoa, and baked goods. Accurate quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and potentially for monitoring in biological systems. This document details two primary analytical approaches: Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS for volatile analysis and Liquid-Liquid Extraction (LLE)-GC-MS for broader applications.

Analytical Methods Overview

Gas chromatography coupled with mass spectrometry is the preferred method for the quantification of this compound due to its high sensitivity and selectivity. Sample preparation is a critical step to ensure accurate and reproducible results. The choice between HS-SPME and LLE depends on the sample matrix and the desired sensitivity.

Quantitative Data Summary

Due to the limited availability of comprehensive validation data specifically for this compound, the following tables summarize typical quantitative performance data for closely related pyrazines determined by GC-MS and UPLC-MS/MS. This data serves as a reference for expected method performance.

Table 1: Reference Quantitative Data for Pyrazine Analysis by UPLC-MS/MS

CompoundMatrixLOD (µg/L)LOQ (µg/L)Linearity (R²)Reference
2,3,5,6-tetramethylpyrazineBaijiu0.040.12>0.99[1]
2,6-dimethylpyrazineBaijiu0.020.08>0.99[1]
2,3,5-trimethylpyrazineBaijiu0.030.10>0.99[1]
2-acetyl-3-methylpyrazineBaijiu0.050.15>0.99[1]

Table 2: Reference Quantitative Data for Pyrazine Analysis by HS-SPME-GC-MS

CompoundMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Linearity (R²)Reference
2-acetyl-1-pyrrolineRice1.04.090-110>0.99Adapted from[2]
AlkylpyrazinesCoffeeN/AN/A>95 (SIDA)>0.99[3]

Experimental Protocols

Protocol 1: Quantification of this compound using Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS

This method is ideal for the analysis of volatile compounds in liquid and solid matrices such as beverages, food products, and biological fluids.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS): 2-Methyl-3-heptanone or a deuterated analog of this compound

  • Methanol or Ethanol (HPLC grade) for stock solutions

  • Deionized water

  • Sodium chloride (analytical grade)

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatile compound coverage.

2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • SPME autosampler

  • GC column: A mid-polar to polar capillary column such as DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

3. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the appropriate matrix (e.g., water for beverages, or a blank matrix extract) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Spike each standard with a constant concentration of the internal standard.

4. Sample Preparation

  • Liquid Samples (e.g., beverages): Pipette 5 mL of the sample into a 20 mL headspace vial. Add 1.5 g of NaCl to enhance volatile release. Spike with the internal standard.

  • Solid Samples (e.g., ground coffee, cocoa powder): Weigh 1 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of deionized water and 1.5 g of NaCl. Spike with the internal standard.

  • Seal the vials immediately with a PTFE-faced silicone septum.

5. HS-SPME and GC-MS Analysis

  • Equilibration: Incubate the sample vial at 60°C for 15 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial at 60°C for 30 minutes with agitation.

  • Desorption: Transfer the SPME fiber to the GC inlet and desorb at 250°C for 5 minutes in splitless mode.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).

    • MS Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions for this compound (m/z 150, 135, 107) and the internal standard.

6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

HS_SPME_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Analysis Sample Liquid or Solid Sample Vial Add to 20 mL Headspace Vial Sample->Vial Add_IS Spike with Internal Standard Vial->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb GC_MS GC-MS Analysis Desorb->GC_MS Calibrate Construct Calibration Curve GC_MS->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for this compound quantification by HS-SPME-GC-MS.

Protocol 2: Quantification of this compound using Liquid-Liquid Extraction (LLE)-GC-MS

This method is suitable for a wider range of sample matrices and can be used when higher sample throughput is required.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS): 2-Methyl-3-heptanone or a deuterated analog of this compound

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Methanol or Ethanol (HPLC grade) for stock solutions

2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • GC column: A non-polar or mid-polar capillary column such as DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

3. Standard Preparation

  • Follow the same procedure as in Protocol 1 to prepare stock and working standard solutions. The working standards should be prepared in the extraction solvent (DCM).

4. Sample Preparation

  • Liquid Samples: To 10 mL of the liquid sample in a separatory funnel, add the internal standard. Extract three times with 10 mL portions of DCM.

  • Solid Samples: Homogenize 5 g of the solid sample with 20 mL of deionized water. Add the internal standard. Extract three times with 20 mL portions of DCM.

  • Extraction and Clean-up:

    • Combine the organic extracts.

    • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

5. GC-MS Analysis

  • Inject 1 µL of the final extract into the GC-MS system.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Start at 50°C (hold for 1 min), ramp to 250°C at 10°C/min (hold for 5 min).

    • MS Parameters: Same as in Protocol 1.

6. Data Analysis

  • Follow the same data analysis procedure as in Protocol 1.

LLE_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Liquid or Homogenized Solid Sample Add_IS Spike with Internal Standard Sample->Add_IS Extract Liquid-Liquid Extraction with DCM Add_IS->Extract Dry Dry with Sodium Sulfate Extract->Dry Concentrate Concentrate Extract Dry->Concentrate Inject Inject 1 µL Concentrate->Inject GC_MS GC-MS Analysis Inject->GC_MS Calibrate Construct Calibration Curve GC_MS->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for this compound quantification by LLE-GC-MS.

Method Validation Considerations

For regulatory or quality control purposes, a full method validation should be performed according to international guidelines (e.g., ICH, AOAC). Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments at three different concentration levels.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The protocols described in this document provide a solid foundation for the quantitative analysis of this compound in various matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. It is crucial to perform a thorough method validation to ensure the reliability and accuracy of the results. The provided reference data for similar compounds can guide the development and validation of a specific method for this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of pyrazines using Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant in the food, flavor, and pharmaceutical industries. They are key components of the aroma of roasted, cooked, and fermented foods and also serve as important structural motifs in many pharmaceutical agents. Accurate and robust analytical methods are therefore essential for their quantification and characterization.

Introduction to Pyrazine Analysis by GC-MS

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pyrazines. The gas chromatograph separates the individual pyrazines from a complex mixture based on their different boiling points and affinities for the stationary phase of the analytical column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for each compound. This combination of chromatographic separation and mass spectral identification makes GC-MS the gold standard for pyrazine analysis.

A critical challenge in pyrazine analysis is the existence of numerous positional isomers with very similar mass spectra. Therefore, unambiguous identification often relies on comparing the retention indices of the analytes with those of authentic standards run under the same chromatographic conditions.[1][2]

Experimental Protocols

This section details the methodologies for the analysis of pyrazines in various matrices, with a focus on sample preparation and instrument parameters.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazines in Coffee and Peanut Butter

This protocol is suitable for the extraction of volatile pyrazines from solid or liquid food matrices.

1. Sample Preparation (HS-SPME):

  • Sample Preparation: Weigh 3-5 g of the homogenized sample (e.g., ground coffee, peanut butter) into a 20 mL or 40 mL headspace vial.[3] For coffee, adding a saturated NaCl solution can enhance the release of volatile compounds.[4]

  • Internal Standard: Add an appropriate internal standard solution (e.g., deuterated pyrazine) to the sample for accurate quantification.

  • Equilibration: Seal the vial and place it in a heating block or water bath. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 10-30 minutes) to allow the volatile pyrazines to partition into the headspace.[4][5]

  • Extraction: Expose a Solid-Phase Microextraction (SPME) fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) at the same temperature. The choice of fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[3][4]

  • Desorption: After extraction, retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the GC column. A typical desorption temperature is 250-270°C for 5-10 minutes.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: A polar column such as SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm film thickness) or a non-polar column like HP-5MS (30 m x 0.32 mm, 0.25 µm film thickness) can be used.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40-50°C, hold for 2-5 minutes.[3]

    • Ramp: Increase to 230-250°C at a rate of 3-5°C/min.[3]

    • Final hold: Hold at 230-250°C for 5-10 minutes.

  • Injector: Splitless mode, temperature 250-270°C.[1]

  • Mass Spectrometer: Agilent 5973 or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 30-350.

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

Protocol 2: Solvent Extraction GC-MS for Pyrazines in Cocoa

This protocol is effective for extracting a broader range of pyrazines, including less volatile ones, from complex matrices.

1. Sample Preparation (Simultaneous Distillation-Extraction - SDE):

  • Sample Preparation: Weigh 25 g of powdered cocoa sample into a flask and add 200 mL of distilled water.[7]

  • Extraction: Place the flask in a Likens-Nickerson simultaneous distillation-extraction (SDE) apparatus. Add a suitable solvent (e.g., 2 mL of n-hexane) to the solvent arm.[7]

  • Heating: Heat the sample flask for 60 minutes to allow for the simultaneous distillation of water and extraction of volatile compounds by the solvent.[7]

  • Concentration: After extraction, the solvent containing the pyrazines can be carefully concentrated if necessary.

2. GC-MS Instrumentation and Conditions:

  • The GC-MS parameters can be similar to those described in Protocol 1. The choice of column and temperature program may be adjusted based on the specific pyrazines of interest.

Quantitative Data Summary

The following table summarizes the retention times, selected ions for quantification, and the limits of detection (LOD) and quantification (LOQ) for several common pyrazines, adapted from a study on flavor-enhanced oils.[5][8] These values can serve as a reference for method development and validation.

Pyrazine CompoundRetention Time (min)Selected Ion (m/z) for QuantificationLOD (ng/g)LOQ (ng/g)
2-Methylpyrazine10.12108515
2,5-Dimethylpyrazine12.3412239
2,6-Dimethylpyrazine12.58122412
2-Ethylpyrazine13.2112226
2,3-Dimethylpyrazine13.55122618
2-Ethyl-5-methylpyrazine15.6713639
2,3,5-Trimethylpyrazine15.98136824
2-Ethyl-3-methylpyrazine16.23136412
2,3,5,6-Tetramethylpyrazine18.211361030
2-Isobutyl-3-methylpyrazine19.54150721
2-sec-Butyl-3-methylpyrazine20.11150927
2,3-Diethyl-5-methylpyrazine21.33150515
2-Acetylpyrazine22.5612260180

Visualizations

Pyrazine Formation Pathway

The formation of pyrazines in food and other biological systems is primarily attributed to the Maillard reaction between amino acids and reducing sugars, as well as fermentation processes.

Pyrazine_Formation AminoAcids Amino Acids MaillardReaction Maillard Reaction AminoAcids->MaillardReaction StreckerDegradation Strecker Degradation AminoAcids->StreckerDegradation ReducingSugars Reducing Sugars ReducingSugars->MaillardReaction AlphaDicarbonyls α-Dicarbonyl Compounds MaillardReaction->AlphaDicarbonyls AlphaDicarbonyls->StreckerDegradation AlphaAminocarbonyls α-Aminocarbonyl Compounds StreckerDegradation->AlphaAminocarbonyls Condensation Condensation AlphaAminocarbonyls->Condensation Pyrazines Pyrazines Condensation->Pyrazines

A simplified diagram of the Maillard reaction pathway for pyrazine formation.

GC-MS Analysis Workflow for Pyrazines

The following diagram illustrates the general workflow for the analysis of pyrazines using GC-MS, from sample collection to data analysis.

GCMS_Workflow SampleCollection Sample Collection (e.g., Coffee, Cocoa, Pharmaceutical) SamplePreparation Sample Preparation (HS-SPME or Solvent Extraction) SampleCollection->SamplePreparation GCMS_Analysis GC-MS Analysis SamplePreparation->GCMS_Analysis DataAcquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) GCMS_Analysis->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing PeakIntegration Peak Integration DataProcessing->PeakIntegration LibrarySearch Mass Spectral Library Search (e.g., NIST) DataProcessing->LibrarySearch Quantification Quantification (Internal/External Standard) DataProcessing->Quantification FinalReport Final Report (Concentrations, Identification) PeakIntegration->FinalReport LibrarySearch->FinalReport Quantification->FinalReport

A comprehensive workflow for the GC-MS analysis of pyrazines.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Volatile Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. This document provides detailed application notes and protocols for the analysis of volatile pyrazine compounds using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazines are a class of nitrogen-containing heterocyclic compounds that significantly contribute to the aroma and flavor of many food products and are also of interest in pharmaceutical and other industries.

The selection of optimal SPME conditions is crucial for achieving the sensitivity and accuracy required for pyrazine analysis.[1][2] Key parameters that influence the extraction efficiency include the type of SPME fiber coating, extraction time and temperature, and sample matrix properties.

Fiber Selection for Pyrazine Analysis

The choice of SPME fiber is critical for the effective extraction of volatile pyrazines. The selection depends on the polarity and volatility of the target analytes. For the analysis of a broad range of volatile compounds, including pyrazines, combination fibers are often the most effective.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This tri-phasic fiber is highly recommended for the extraction of volatile pyrazines due to its ability to adsorb a wide range of compounds with different polarities and molecular weights.[1][2] Studies have shown that the 50/30 µm DVB/CAR/PDMS fiber provides maximum volatile extraction efficiency for pyrazines in complex matrices like yeast extract.[1][2]

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This fiber is also a popular choice for pyrazine analysis, particularly for bipolar volatile compounds.[3] A 65 µm PDMS/DVB fiber has been successfully used for the analysis of odorants in green tea, including several pyrazine derivatives.[4]

  • SPME Arrow: The SPME Arrow format, which has a larger sorbent volume, has been shown to offer higher extraction efficiency and better reproducibility compared to traditional SPME fibers for pyrazine analysis in oils.[5][6] A PDMS/DVB/CAR SPME Arrow (120 µm × 20 mm) demonstrated the best performance for the extraction of both polar and non-polar volatile organic compounds.[6]

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of pyrazine compounds using SPME-GC-MS from various studies.

Pyrazine CompoundMatrixSPME FiberLODLOQRecovery (%)RSD (%)Reference
Various PyrazinesRapeseed OilPDMS/DVB/CAR Arrow (120 µm)2–60 ng/g6–180 ng/g91.6–109.2< 16 (intra- and inter-day)[5][6]
2-ethyl-6-methyl-pyrazineGreen Tea65 µm PDMS/DVB-0.005–0.04 µg/mL79.08–99.173.12–10.37[4]
2-ethyl-5-methyl-pyrazineGreen Tea65 µm PDMS/DVB-0.005–0.04 µg/mL79.08–99.173.12–10.37[4]
2-ethyl-3,6-dimethylpyrazineGreen Tea65 µm PDMS/DVB-0.005–0.04 µg/mL79.08–99.173.12–10.37[4]
2-ethyl-3,5-dimethylpyrazineGreen Tea65 µm PDMS/DVB-0.005–0.04 µg/mL79.08–99.173.12–10.37[4]
2-acetyl-pyrazineGreen Tea65 µm PDMS/DVB-0.005–0.04 µg/mL79.08–99.173.12–10.37[4]

LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for Pyrazines in Yeast Extract

This protocol is based on the methodology for analyzing pyrazines in yeast extract.[1][2]

1. Materials and Equipment:

  • SPME fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • SPME holder for manual sampling

  • 20 mL headspace vials with PTFE/silicone septa

  • Heating block or water bath with temperature control

  • Vortex mixer

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

2. Sample Preparation:

  • Weigh 1.0 g of yeast extract sample into a 20 mL headspace vial.

  • Add a specific volume of saturated NaCl solution to enhance the release of volatile compounds (salting-out effect).

  • Immediately seal the vial with the cap and septum.

3. HS-SPME Procedure:

  • Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC injector port at a specified temperature.

  • Equilibration: Place the vial in a heating block or water bath set to the optimized equilibration temperature (e.g., 60°C) for a specific time (e.g., 15 min) to allow the volatiles to reach equilibrium in the headspace.[3]

  • Extraction: Manually insert the SPME fiber through the vial's septum and expose it to the headspace for the optimized extraction time (e.g., 30 min) at the same temperature. It is crucial to not let the fiber touch the sample.

  • Desorption: After extraction, immediately withdraw the fiber and insert it into the hot GC injector port (e.g., 250°C) for a specific time (e.g., 5 min) to thermally desorb the analytes onto the GC column.

4. GC-MS Analysis:

  • Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A typical program starts at 40°C (hold for 2 min), then ramps up to a final temperature (e.g., 250°C) at a specific rate (e.g., 5°C/min), and holds for a few minutes.

  • MS Parameters: Set the ion source temperature (e.g., 230°C) and transfer line temperature (e.g., 280°C). Acquire data in full scan mode over a mass range of m/z 35-350.

Protocol 2: Multiple Headspace SPME (MHS-SPME) for Pyrazines in Edible Oils

This protocol is adapted from a method for quantifying pyrazines in flavor-enhanced oils using an SPME-Arrow.[5][6]

1. Materials and Equipment:

  • SPME Arrow: PDMS/DVB/CAR (120 µm × 20 mm)

  • SPME Arrow holder

  • 20 mL headspace vials with PTFE/silicone septa

  • Agitator with temperature control

  • GC-MS system

2. Sample Preparation:

  • Place a precise amount of the oil sample (e.g., 2.0 g) into a 20 mL headspace vial.

  • Add an internal standard if quantitative analysis is required.

  • Seal the vial tightly.

3. MHS-SPME Procedure:

  • Pre-incubation: Place the vial in the agitator and pre-incubate at a high temperature (e.g., 80°C) for a set time (e.g., 20 min) with agitation (e.g., 450 rpm) to facilitate the release of volatiles.[6]

  • Extraction: Expose the SPME Arrow to the headspace of the vial at a lower, optimized extraction temperature (e.g., 50°C) for a specific duration (e.g., 50 min) to reach equilibrium.[6]

  • Desorption: After extraction, transfer the Arrow to the GC injector port (e.g., 250°C) for thermal desorption for a specified time (e.g., 80 seconds).[6]

  • Multiple Extractions: For MHS-SPME, repeat the extraction and desorption cycle on the same sample multiple times (e.g., 4 times) at equal time intervals to exhaustively extract the analytes.[6]

  • Fiber Conditioning: After each desorption, condition the SPME fiber at a high temperature (e.g., 230°C) for a few minutes (e.g., 3 min) to prevent carryover.[6]

4. GC-MS Analysis:

  • Follow a similar GC-MS analysis procedure as described in Protocol 1, adjusting the parameters as necessary for the specific analytes and instrument.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of volatile pyrazine compounds using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis Sample Sample Matrix (e.g., Food, Beverage) Vial Sample placed in Headspace Vial Sample->Vial Salt Addition of Salt (Optional) Vial->Salt Equilibration Equilibration (Heating & Agitation) Salt->Equilibration Extraction Headspace Extraction (SPME Fiber Exposure) Equilibration->Extraction Desorption Thermal Desorption (GC Injector Port) Extraction->Desorption GCMS GC-MS Analysis (Separation & Detection) Desorption->GCMS Data Data Processing (Identification & Quantification) GCMS->Data Result Results Data->Result

Caption: General workflow of HS-SPME for volatile pyrazine analysis.

Logical Relationship: SPME Parameter Optimization

This diagram illustrates the key parameters that need to be optimized for a successful SPME method development for pyrazine analysis.

SPME_Optimization center_node SPME Method Optimization param1 SPME Fiber Coating (e.g., DVB/CAR/PDMS) center_node->param1 param2 Extraction Time center_node->param2 param3 Extraction Temperature center_node->param3 param4 Sample Volume & Matrix Effects center_node->param4 param5 Desorption Time & Temperature center_node->param5 outcome Optimized Method: - High Sensitivity - Good Reproducibility - Accurate Quantification param1->outcome param2->outcome param3->outcome param4->outcome param5->outcome

Caption: Key parameters for SPME method optimization.

References

Application Note: Synthesis of 2-Acetyl-3-ethylpyrazine for Flavor Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-ethylpyrazine is a key organoleptic compound valued for its characteristic nutty, roasted, and popcorn-like aroma. It is an essential component in the formulation of flavor standards, particularly for baked goods, coffee, cocoa, and savory products. Its synthesis in a controlled and reproducible manner is crucial for ensuring the quality and consistency of these standards. This application note provides a detailed protocol for the synthesis of this compound via the oxidation of 2,3-diethylpyrazine, along with relevant analytical data for product characterization.

Synthesis Protocol

This protocol is based on the oxidation of 2,3-diethylpyrazine using peracetic acid.[1]

Materials and Equipment:

  • 2,3-diethylpyrazine (98% purity)

  • Acetic acid

  • 40% Peracetic acid

  • Diethyl ether

  • Hexane

  • Magnesium sulfate

  • 500 mL three-neck round-bottom flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Addition funnel

  • Heating mantle

  • Rotary evaporator

  • Distillation apparatus

Experimental Procedure:

  • A 500 mL three-neck round-bottom flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel is charged with a solution of 27.6 g (0.2 mol) of 2,3-diethylpyrazine in 100 mL of acetic acid.[1]

  • The flask contents are heated to 75°C with stirring.[1]

  • 38.0 g (0.2 mol) of 40% peracetic acid is added dropwise from the addition funnel over a period of 20 minutes, maintaining the reaction temperature at 75°C.[1] The color of the reaction mixture will change from amber to a clear yellow.

  • After the addition is complete, the reaction mixture is stirred at 70-80°C for an additional 60 minutes.[1]

  • The acetic acid is then removed under reduced pressure using a rotary evaporator to yield a yellow oil.

  • The crude product is purified by fractional distillation under vacuum. The fraction boiling at 55°C under 1.2 mm Hg is collected.[1] This yields 34.14 g of this compound.

  • For further purification, the distilled product can be dissolved in diethyl ether, filtered to remove any solids, and the solvent removed under vacuum. The resulting concentrate is then dissolved in hexane and washed five times with water. The hexane layer is dried over magnesium sulfate, and the hexane is removed to yield the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesized this compound.

ParameterValueReference
Yield 85.2%Calculated from[1]
Purity ≥98%[2]
Appearance Pale yellow to yellow clear liquid[3]
Boiling Point 55°C at 1.2 mm Hg[1]
¹H NMR (CDCl₃) δ (ppm): 1.29 (t, 3H), 2.68 (s, 3H), 2.95 (q, 2H), 8.45 (d, 1H), 8.55 (d, 1H)[4]
¹³C NMR (CDCl₃) δ (ppm): 12.0, 25.9, 27.8, 142.1, 144.3, 147.9, 153.2, 200.1[2][4]
Mass Spectrum (GC-MS) m/z: 150 (M+), 135, 107, 79, 52[4]
IR Spectrum (Neat) ν (cm⁻¹): 2975, 2938, 1705, 1558, 1459, 1358, 1225, 1160, 1045, 875[4]

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 2_3_diethylpyrazine 2,3-Diethylpyrazine Reaction_Vessel Oxidation in Acetic Acid (75°C, 1 hour) 2_3_diethylpyrazine->Reaction_Vessel Peracetic_acid Peracetic Acid Peracetic_acid->Reaction_Vessel Distillation Vacuum Distillation Reaction_Vessel->Distillation Washing Solvent Extraction & Washing Distillation->Washing Final_Product This compound Washing->Final_Product

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

Reaction_Pathway Reaction Pathway for this compound Synthesis start 2,3-Diethylpyrazine product This compound start->product Oxidation reagent Peracetic Acid (CH₃CO₃H) | Acetic Acid (CH₃COOH) | 75°C reagent->product

Caption: Oxidation of 2,3-diethylpyrazine to this compound.

References

Application Notes and Protocols: 2-Acetyl-3-ethylpyrazine in Food Flavoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-ethylpyrazine is a volatile heterocyclic compound that plays a significant role in the flavor profiles of a wide variety of cooked and roasted foods. It is a member of the pyrazine family, which is renowned for contributing nutty, roasted, and toasted aromas. Formed during the Maillard reaction between amino acids and reducing sugars, this compound is naturally present in foods such as cocoa, chocolate, and cooked meats.[1] Its characteristic nutty, earthy, popcorn, and potato-chip-like aroma makes it a valuable ingredient for food flavorists seeking to impart or enhance savory and roasted notes in various food products. This document provides detailed application notes and experimental protocols for the utilization of this compound in food flavoring research and development.

Sensory Profile and Applications

This compound is characterized by a complex and potent aroma profile. Its primary sensory attributes include:

  • Nutty: Reminiscent of roasted nuts, particularly hazelnut and peanut.

  • Earthy: Possessing an earthy, slightly musty character.

  • Roasted: Contributing a toasted, bready, or cracker-like scent.

  • Popcorn-like: Exhibiting notes similar to freshly made popcorn.

  • Potato-chip-like: Imparting a savory, fried potato aroma.

  • Meaty: In some contexts, it can provide savory, cooked meat nuances.[1][2]

Due to its distinctive flavor profile, this compound is a versatile flavoring ingredient used to enhance the sensory experience of numerous food products. It is particularly effective in applications where a savory, roasted, or nutty character is desired.

Quantitative Data: Recommended Usage Levels

The following table summarizes the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) use levels for this compound in various food categories. These levels are provided as a guide for researchers and product developers. It is recommended to start with the "Usual" concentration and adjust based on sensory evaluation in the specific food matrix.

Food CategoryUsual Usage Level (ppm)Maximum Usage Level (ppm)
Baked Goods12
Gelatins, Puddings0.10.1
Gravies1020
Meat Products12
Milk Products0.10.1
Snack Foods0.140.25
Soft Candy1.55
Soups1020

Experimental Protocols

Protocol 1: Determination of Odor and Taste Thresholds

Objective: To determine the detection and recognition thresholds of this compound in a specific food matrix (e.g., water, oil, or a model food system).

Methodology: The American Society for Testing and Materials (ASTM) E679-04 standard method for the determination of odor and taste thresholds by a forced-choice ascending concentration series is recommended. The 3-Alternative Forced Choice (3-AFC) method is a common approach.

Materials:

  • This compound (high purity)

  • Deionized, odor-free water or a specified food-grade oil (e.g., deodorized sunflower oil)

  • Glass sniffing bottles with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • A panel of 15-20 trained sensory assessors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen matrix (e.g., 1000 ppm in ethanol for water-based testing, or directly in oil).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3). The range should span from well below the expected threshold to clearly perceptible.

  • Triangle Test (3-AFC) Setup: For each concentration level, present three samples to each panelist: two blanks (matrix only) and one sample containing the diluted this compound. The order of presentation should be randomized.

  • Sensory Evaluation: Panelists are instructed to sniff (for odor threshold) or taste (for taste threshold) the samples and identify the one that is different from the other two.

  • Data Analysis: The threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample (detection threshold) or correctly describe the characteristic flavor (recognition threshold). Probit analysis or a similar statistical method can be used to calculate the Best Estimate Threshold (BET).

Workflow for Threshold Determination

cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions setup Present 3-AFC Samples dilutions->setup evaluate Panelists Evaluate setup->evaluate collect Collect Panelist Responses evaluate->collect calculate Calculate Best Estimate Threshold collect->calculate

Caption: Workflow for Sensory Threshold Determination.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in a food product.

Methodology: Stable Isotope Dilution Assay (SIDA) using a deuterated internal standard is the preferred method for accurate quantification due to its ability to compensate for matrix effects and losses during sample preparation.

Materials:

  • Food sample

  • Dichloromethane (DCM) or other suitable solvent

  • Anhydrous sodium sulfate

  • This compound analytical standard

  • Deuterated this compound (internal standard)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) for headspace analysis (optional)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction): a. Homogenize a known amount of the food sample. b. Spike the sample with a known amount of the deuterated internal standard. c. Extract the sample with dichloromethane three times. d. Combine the organic extracts and dry over anhydrous sodium sulfate. e. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Sample Preparation (Headspace SPME): a. Place a known amount of the homogenized food sample into a headspace vial. b. Spike with the deuterated internal standard. c. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes). d. Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis: a. Inject the concentrated extract or desorb the SPME fiber into the GC inlet. b. Use a suitable capillary column (e.g., DB-5ms). c. Set up a temperature program to achieve good separation of the analytes. d. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the native compound and the deuterated internal standard.

  • Quantification: a. Create a calibration curve using standards of this compound with a constant amount of the internal standard. b. Calculate the concentration of this compound in the sample based on the ratio of the peak area of the analyte to the peak area of the internal standard and the calibration curve.

Workflow for Quantitative GC-MS Analysis

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_quant Quantification homogenize Homogenize Sample spike Spike with Internal Standard homogenize->spike extract Extract with Solvent spike->extract concentrate Concentrate Extract extract->concentrate inject Inject Sample concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect calculate Calculate Concentration detect->calculate calibrate Generate Calibration Curve calibrate->calculate

Caption: Workflow for GC-MS Quantification.

Logical Relationships in Flavor Application

The successful application of this compound in food flavoring involves a logical progression from understanding its intrinsic properties to evaluating its performance in a complex food system.

Logical Flow of Flavor Application

A Characterize Pure Compound (Sensory & Physicochemical) B Determine Sensory Thresholds (Odor & Taste) A->B C Develop Preliminary Formulations (Dosage Trials) B->C D Sensory Evaluation in Food Matrix (Descriptive Analysis) C->D E Optimize Concentration D->E E->D Iterative Refinement F Stability & Shelf-Life Testing E->F G Final Product Formulation F->G

Caption: Logical Flow for Flavor Application.

Conclusion

This compound is a potent and versatile flavoring ingredient that can significantly contribute to the desirable roasted, nutty, and savory notes in a wide array of food products. A systematic approach, incorporating sensory evaluation and quantitative analysis, is crucial for its effective application. The protocols and data provided in this document offer a framework for researchers and product developers to explore the full potential of this impactful flavor compound. Further research to establish definitive odor and taste thresholds in various food matrices would be beneficial for more precise flavor formulation.

References

Application Notes and Protocols: 2-Acetyl-3-ethylpyrazine as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-ethylpyrazine is a heterocyclic aromatic compound that has garnered significant interest in the fragrance and flavor industries.[1][2] Its distinct olfactive profile, characterized by nutty, earthy, and roasted notes, makes it a valuable ingredient in the creation of complex and appealing scents.[1] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a fragrance ingredient.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
CAS Number 32974-92-8[1]
Appearance Pale yellow to yellow clear liquid[3]
Odor Profile Nutty, earthy, roasted, cocoa, musty, woody[1]
Boiling Point 220-221 °C at 760 mmHg; 54-56 °C at 1 mmHg[3]
Vapor Pressure 0.026 mmHg @ 25 °C (estimated)[3]
Refractive Index 1.512 - 1.516 @ 20 °C[3]
Specific Gravity 1.077 - 1.081 @ 25 °C[3]
Solubility Soluble in alcohol and water[3]

Olfactive Profile and Applications

This compound possesses a powerful and multifaceted aroma. Its primary scent characteristics are nutty and earthy, with undertones of cocoa and roasted notes.[1] This profile makes it a versatile ingredient in perfumery, particularly in gourmand, oriental, and woody fragrance families. It can be used to add warmth, depth, and a savory complexity to fragrance compositions.[2]

A patent for this compound highlights its utility in altering the aroma characteristics of a perfume composition by highlighting or moderating the olfactory reaction of other ingredients.[4] The patent suggests that perfume compositions containing as little as 2% of this compound can be effective, with the amount ranging up to 50% or higher depending on the desired effect.[4]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

GC-O is a crucial technique for characterizing the specific odor contribution of individual volatile compounds within a complex mixture.

Objective: To identify and describe the specific odor character of this compound.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Appropriate GC column (e.g., non-polar or medium-polarity).

  • Helium as carrier gas.

  • This compound standard solution (e.g., 0.1% in ethanol).

  • Trained sensory panelists.

Protocol:

  • Sample Preparation: Prepare a dilution of this compound in a suitable solvent like ethanol.

  • GC-FID Analysis: Inject an aliquot of the sample into the GC-FID system to determine the retention time of the compound.

  • GC-O Analysis:

    • The GC effluent is split between the FID and the ODP.

    • A trained panelist sniffs the effluent from the ODP and records the perceived odor, its intensity, and the time at which it is detected.

    • The retention time from the FID is correlated with the sensory data from the ODP to identify the odor character of the this compound peak.

  • Data Analysis: Compile the odor descriptors and intensity ratings from multiple panelists to create a comprehensive olfactive profile.

Sensory Panel Evaluation of Fragrance Formulations

This protocol outlines the methodology for assessing the impact of this compound on a finished fragrance.

Objective: To evaluate the effect of this compound on the overall aroma of a fragrance blend.

Materials:

  • Base fragrance formulation.

  • This compound.

  • Ethanol (perfumer's grade).

  • Glass beakers and stirring rods.

  • Smelling strips.

  • Trained sensory panel.

Protocol:

  • Formulation:

    • Prepare a control fragrance formulation (without this compound).

    • Prepare several test formulations with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%).

  • Evaluation:

    • Dip smelling strips into each formulation and allow the solvent to evaporate for a few seconds.

    • Present the smelling strips to the sensory panel in a randomized and blind manner.

    • Panelists evaluate and score the fragrances based on predefined attributes (e.g., nuttiness, warmth, overall appeal, intensity).

  • Data Analysis: Analyze the sensory data statistically to determine the significance of the differences between the control and test formulations.

Safety Assessment

This compound has been granted GRAS (Generally Recognized as Safe) status for its use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA 3250. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5]

While a specific RIFM (Research Institute for Fragrance Materials) safety assessment for this compound was not found, a safety assessment for the closely related 2-Acetyl-3-methylpyrazine is available. This assessment can provide some insights, but a direct evaluation is always preferable.

Skin Sensitization Potential

Assessing the skin sensitization potential is a critical step in the safety evaluation of any new fragrance ingredient. Modern approaches focus on in vitro and in chemico methods to reduce animal testing.

Recommended Assay: Direct Peptide Reactivity Assay (DPRA) and/or KeratinoSens™ assay. These are part of the OECD-approved non-animal testing strategies for skin sensitization.

Protocol (Conceptual Overview):

  • DPRA: This in chemico method assesses the reactivity of the test chemical with synthetic peptides containing cysteine and lysine. The depletion of these peptides is measured by HPLC, and the depletion percentage is used to classify the sensitization potential.

  • KeratinoSens™: This in vitro assay uses a human keratinocyte cell line containing a luciferase gene under the control of a promoter that is responsive to the activation of the Keap1-Nrf2-ARE pathway, a key event in skin sensitization. An increase in luciferase expression indicates a positive result.

Diagrams

Fragrance_Ingredient_Evaluation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Application & Performance cluster_2 Phase 3: Safety Assessment cluster_3 Phase 4: Regulatory & Finalization A Chemical & Physical Property Analysis B Olfactive Profile (GC-O) A->B informs E Skin Sensitization (in vitro/in chemico) A->E provides data for C Formulation Studies B->C guides D Sensory Panel Evaluation C->D for evaluation D->C feedback loop I Final Product Dossier D->I F Genotoxicity Assessment E->F G Phototoxicity Assessment F->G H RIFM/IFRA Compliance Check G->H informs H->I

Caption: Workflow for the evaluation of a new fragrance ingredient.

Logical_Relationship_2_Acetyl_3_ethylpyrazine cluster_0 Chemical Properties cluster_1 Olfactive Characteristics cluster_2 Fragrance Applications A This compound (C8H10N2O) B Primary Notes: - Nutty - Earthy A->B leads to C Secondary Notes: - Roasted - Cocoa A->C leads to D Gourmand Scents B->D E Oriental Blends B->E C->D F Woody Compositions C->F

Caption: Contribution of chemical properties to fragrance applications.

References

Application Notes and Protocols for the Extraction of Pyrazines from Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a significant class of volatile organic compounds that contribute to the desirable roasted, nutty, and toasted aromas in a wide variety of thermally processed foods, including coffee, cocoa, peanuts, and baked goods. The accurate and efficient extraction of these compounds from complex food matrices is crucial for flavor analysis, quality control, and research into the Maillard reaction. This document provides detailed protocols for the most common and effective methods for pyrazine extraction, along with comparative data to aid in method selection. Subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and identification of volatile compounds.[1][2]

Extraction Methodologies

The choice of extraction method depends on the food matrix, the target pyrazines, and the desired sensitivity. The most widely used techniques include Headspace Solid-Phase Microextraction (HS-SPME), Solvent Extraction, and Stir Bar Sorptive Extraction (SBSE).

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.[3] It is particularly well-suited for the analysis of aroma compounds like pyrazines.

  • Sample Preparation:

    • Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.

    • For solid samples, grinding or milling may be necessary to increase the surface area.

    • For liquid samples, direct pipetting into the vial is appropriate.

    • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds from the matrix (salting-out effect).

    • Add a known amount of an appropriate internal standard (e.g., deuterated pyrazine) for quantification.

    • Immediately seal the vial with a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (typically between 60°C and 80°C) for an equilibration period (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.[4]

    • Expose the SPME fiber to the headspace of the sample for a defined extraction time (typically 20-60 minutes) with continuous agitation. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for the broad range of pyrazines.[4]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber and immediately insert it into the heated injection port of the gas chromatograph.

    • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a few minutes.

    • The GC-MS system then separates and identifies the pyrazines.

HS_SPME_Workflow cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Sample Preparation (Homogenization, Salting-out) Equilibration Headspace Equilibration (Heating & Agitation) Sample->Equilibration Extraction SPME Fiber Exposure (Adsorption of Pyrazines) Equilibration->Extraction Desorption Thermal Desorption (GC Inlet) Extraction->Desorption Transfer of Fiber Separation Gas Chromatography (Separation) Desorption->Separation Detection Mass Spectrometry (Identification & Quantification) Separation->Detection Solvent_Extraction_Workflow cluster_extraction Solvent Extraction cluster_analysis GC-MS Analysis Sample Sample Preparation (Homogenization) Extraction Solvent Addition & Agitation (e.g., Sonication, Soxhlet) Sample->Extraction Separation Phase Separation (Filtration/Centrifugation) Extraction->Separation Concentration Solvent Evaporation (Concentration of Extract) Separation->Concentration Injection Direct Injection Concentration->Injection Transfer of Extract GCSeparation Gas Chromatography (Separation) Injection->GCSeparation MSDetection Mass Spectrometry (Identification & Quantification) GCSeparation->MSDetection SBSE_Workflow cluster_extraction SBSE cluster_analysis GC-MS Analysis Sample Sample Preparation (Liquid Sample/Aqueous Extract) Extraction Stir Bar Immersion & Stirring (Sorption of Pyrazines) Sample->Extraction Rinse_Dry Stir Bar Rinse & Dry Extraction->Rinse_Dry Desorption Thermal or Liquid Desorption Rinse_Dry->Desorption Transfer of Stir Bar Separation Gas Chromatography (Separation) Desorption->Separation Detection Mass Spectrometry (Identification & Quantification) Separation->Detection

References

Application Note: Isotope Dilution Assays for Accurate Pyrazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and toasted aromas in a wide variety of foods and beverages, including coffee, cocoa, peanuts, and baked goods.[1][2] They are typically formed during thermal processing, such as roasting and cooking, through the Maillard reaction.[2] Given their potent aroma profiles and low odor thresholds, the accurate quantification of pyrazines is crucial for quality control, flavor development, and authenticity assessment in the food and beverage industry. Furthermore, in the pharmaceutical field, pyrazine derivatives are important structural motifs in many drug molecules, necessitating precise analytical methods for their determination in various matrices.

Stable Isotope Dilution Analysis (SIDA) is a powerful analytical technique that provides high accuracy and precision for the quantification of trace-level analytes, such as pyrazines, in complex matrices.[1][3] This method involves the addition of a known amount of a stable isotope-labeled analogue of the target analyte (internal standard) to the sample at the beginning of the analytical workflow. Because the isotopically labeled standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and instrument variability. By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry, accurate quantification can be achieved, compensating for potential losses during sample preparation and analysis.

This application note provides a detailed protocol for the quantification of pyrazines in various matrices using isotope dilution assays coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Assay

The core principle of the isotope dilution assay is the use of an isotopically labeled version of the analyte as an internal standard. This standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

The workflow for an isotope dilution assay for pyrazine quantification can be summarized as follows:

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample containing unknown amount of Pyrazine Spike Add known amount of Isotopically Labeled Pyrazine (Internal Standard) Sample->Spike Equilibrate Equilibrate Analyte and Internal Standard Spike->Equilibrate Extract Extraction (e.g., LLE, SPME) Equilibrate->Extract Concentrate Concentration Extract->Concentrate Inject Inject into GC-MS or LC-MS/MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Measure Measure Peak Area Ratios (Analyte / Internal Standard) Detect->Measure Calibrate Generate Calibration Curve using Standards Measure->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: General workflow of an isotope dilution assay for pyrazine quantification.

Experimental Protocols

Synthesis of Deuterium-Labeled Alkylpyrazines (Internal Standards)

The availability of labeled standards is a key prerequisite for SIDA.[1] A general procedure for the synthesis of deuterium-labeled alkylpyrazines involves the reaction of chloroalkylpyrazines with deuterium-labeled alkyl Grignard reagents.[1]

Materials:

  • Alkylpyrazine

  • Carbon tetrachloride (CCl₄)

  • Chlorine gas (Cl₂)

  • Deuterium-labeled iodomethane or bromoethane

  • Magnesium turnings

  • Iodine

  • Anhydrous diethyl ether

  • [1,3-Bis(diphenylphosphino)propane] nickel(II) chloride catalyst

  • Nitrogen gas

Procedure:

  • Chlorination of Alkylpyrazines:

    • Pass chlorine gas through a solution of the starting alkylpyrazine in carbon tetrachloride.

    • This reaction will form the corresponding chloroalkylpyrazine, often precipitating as a hydrochloride salt.[1]

    • Neutralize and extract the chloroalkylpyrazine.

  • Preparation of Deuterium-Labeled Grignard Reagent:

    • In a flask under a nitrogen atmosphere, add magnesium turnings and a small crystal of iodine to anhydrous diethyl ether.

    • Slowly add a deuterium-labeled alkyl halide (e.g., iodomethane-d₃) to initiate the Grignard reaction.

    • Stir the mixture at room temperature for 2 hours.[1]

  • Synthesis of Labeled Alkylpyrazine:

    • To the freshly prepared Grignard reagent under nitrogen, add the chloroalkylpyrazine and the nickel catalyst.

    • Allow the reaction to proceed to completion.

    • Quench the reaction and extract the deuterium-labeled alkylpyrazine.

    • Purify the product using appropriate chromatographic techniques.

Sample Preparation: Extraction of Pyrazines from Food Matrices

The choice of extraction method depends on the sample matrix.

A. Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Wine, Coffee Brew)

Materials:

  • Dichloromethane or a mixture of pentane-dichloromethane (1:2, v/v)[4]

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Centrifuge tubes

  • Vortex mixer

  • Rotary evaporator

Procedure:

  • To 10 mL of the liquid sample in a centrifuge tube, add a known amount of the isotopically labeled pyrazine internal standard solution.

  • Add NaCl to saturate the aqueous phase.

  • Add 5 mL of the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge to separate the phases.

  • Collect the organic layer.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

B. Headspace Solid-Phase Microextraction (HS-SPME) for Solid and Liquid Samples

HS-SPME is a solvent-free extraction technique suitable for volatile compounds like pyrazines.[4]

Materials:

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Headspace vials with septa

  • Heating block or water bath

  • GC-MS with an SPME inlet

Procedure:

  • Weigh a known amount of the solid sample (e.g., ground coffee, cocoa powder) or pipette a known volume of the liquid sample into a headspace vial.

  • Add a known amount of the isotopically labeled pyrazine internal standard solution.

  • Seal the vial.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the pyrazines to partition into the headspace.

  • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the pyrazines onto the analytical column.

Instrumental Analysis: GC-MS and LC-MS/MS

A. GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms)

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at 3°C/min

    • Ramp to 250°C at 10°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each native pyrazine and its labeled internal standard.

B. UPLC-MS/MS Analysis

For less volatile or thermally labile pyrazines, LC-MS/MS can be an alternative.[5]

Instrumentation:

  • Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS)

  • Reversed-phase C18 column (e.g., BEH C18, 100 x 2.1 mm, 1.7 µm)[5]

Typical UPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate the target pyrazines.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL[5]

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Data Presentation

The following tables summarize quantitative data for pyrazines in various food matrices, as determined by isotope dilution assays.

Table 1: Concentration of Alkylpyrazines in Roasted Coffee [2][6][7]

PyrazineConcentration Range (mg/kg)
2-MethylpyrazineMost abundant
2,5-DimethylpyrazineHigh abundance
2,6-DimethylpyrazineHigh abundance
2-EthylpyrazineModerate abundance
2-Ethyl-5-methylpyrazineModerate abundance
2-Ethyl-6-methylpyrazineModerate abundance
2,3,5-TrimethylpyrazineModerate abundance
2,3-DimethylpyrazineLow concentration
2-Ethyl-3-methylpyrazineLow concentration
2-Ethyl-3,5-dimethylpyrazineLow concentration
2-Ethyl-3,6-dimethylpyrazineLow concentration
Total Alkylpyrazines 82.1 - 211.6

Table 2: Concentration of 2-Methoxy-3-isobutylpyrazine (MIBP) in Wine and Grapes [4][8]

SampleCultivarVintageMean MIBP Concentration (ng/L)
WineCabernet Sauvignon199513
WineCabernet Sauvignon199612
WineMerlot19954
WineMerlot19968

Table 3: Concentration of Pyrazines in Soy Sauce Aroma Type Baijiu (SSAB) [5]

PyrazineConcentration Range (µg/L)
2,3,5,6-Tetramethylpyrazine475 - 1862
2,6-Dimethylpyrazine460 - 1590
2,3,5-Trimethylpyrazine317 - 1755
5-Ethyl-2,3-dimethylpyrazine0.8 - 12.5
2-Isobutyl-3-methylpyrazine1.0 - 5.9
2,3-Diethyl-5-methylpyrazine1.1 - 15.5

Logical Relationships in Isotope Dilution

The accuracy of the isotope dilution method relies on several key relationships between the analyte and the internal standard.

G cluster_analyte Analyte (Native Pyrazine) cluster_is Internal Standard (Labeled Pyrazine) cluster_ratio Measurement and Calculation Analyte Unknown Concentration (Cx) Analyte_Response Instrument Response (Ax) Analyte->Analyte_Response Ratio Response Ratio (Ax / Ais) Analyte_Response->Ratio IS Known Concentration (Cis) IS_Response Instrument Response (Ais) IS->IS_Response Result Calculated Analyte Concentration (Cx) IS->Result IS_Response->Ratio Concentration_Ratio Concentration Ratio (Cx / Cis) Ratio->Concentration_Ratio Proportionality Concentration_Ratio->Result

Caption: Relationship between analyte and internal standard in isotope dilution analysis.

Conclusion

Isotope dilution assays provide a robust and reliable method for the accurate quantification of pyrazines in complex matrices. The use of stable isotope-labeled internal standards effectively compensates for variations in sample preparation and instrumental analysis, leading to high-quality quantitative data. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals seeking to implement this powerful analytical technique for pyrazine analysis. The adaptability of these methods to both GC-MS and LC-MS/MS allows for the analysis of a wide range of pyrazines with varying volatilities and thermal stabilities.

References

2-Acetyl-3-ethylpyrazine: A Key Marker in Food Processing

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-ethylpyrazine is a volatile heterocyclic organic compound that plays a significant role in the flavor and aroma of a wide variety of thermally processed foods. Characterized by its nutty, popcorn-like, and roasted aroma, this pyrazine derivative is a key product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The concentration of this compound is often directly correlated with the intensity of thermal processing, making it a valuable marker for assessing the degree of cooking, roasting, or baking in food products. This application note provides a comprehensive overview of this compound as a food processing marker, including its formation, analytical quantification, and its correlation with sensory attributes. Detailed protocols for its analysis are also provided.

Formation of this compound in Food

The primary pathway for the formation of this compound is the Maillard reaction. This non-enzymatic browning reaction is responsible for the development of characteristic colors and flavors in cooked foods. The specific precursors and reaction conditions significantly influence the profile of pyrazines formed.

dot

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_intermediates Intermediate Stages cluster_pyrazine_formation Pyrazine Ring Formation cluster_product Final Product Amino Acid (e.g., Alanine) Amino Acid (e.g., Alanine) Schiff Base Formation Schiff Base Formation Amino Acid (e.g., Alanine)->Schiff Base Formation Reacts with Reducing Sugar (e.g., Glucose) Reducing Sugar (e.g., Glucose) Reducing Sugar (e.g., Glucose)->Schiff Base Formation Amadori Rearrangement Amadori Rearrangement Schiff Base Formation->Amadori Rearrangement Strecker Degradation Strecker Degradation Amadori Rearrangement->Strecker Degradation Dicarbonyl Compounds Dicarbonyl Compounds Strecker Degradation->Dicarbonyl Compounds Aminoketones Aminoketones Strecker Degradation->Aminoketones Condensation of Aminoketones Condensation of Aminoketones Dicarbonyl Compounds->Condensation of Aminoketones Aminoketones->Condensation of Aminoketones Dihydropyrazine Intermediate Dihydropyrazine Intermediate Condensation of Aminoketones->Dihydropyrazine Intermediate Oxidation Oxidation Dihydropyrazine Intermediate->Oxidation This compound This compound Oxidation->this compound

Caption: Maillard reaction pathway for this compound formation.

Quantitative Data of Pyrazines in Processed Foods

The concentration of pyrazines, including isomers of this compound, is highly dependent on the food matrix, processing temperature, and time. The following tables summarize quantitative data for related pyrazine compounds in various food products under different processing conditions. While specific data for this compound is limited in the literature, the data for structurally similar pyrazines provide a strong indication of its formation trends.

Table 1: Concentration of Pyrazines in Roasted Coffee Beans

Coffee TypeRoasting Temperature (°C)Roasting Time (min)2-Methylpyrazine (ng/mg)2-Ethyl-3,5-dimethylpyrazine (µg/kg)Reference
Arabica210-1.47 - 3.01-[1]
Arabica167222.5-[2]

Table 2: Concentration of Pyrazines in Bread Crust

Bread Type2-Acetyl-1-pyrroline (µg/kg)2-Ethyl-3,5-dimethylpyrazine (µg/kg)2,3-Diethyl-5-methylpyrazine (µg/kg)Reference
Whole Wheat9.216Present[3]
Intermediate Wheatgrass4.0<1Present[3]

Table 3: Concentration of Pyrazines in Roasted Almonds

Almond CultivarToasting Temperature (°C)Toasting Time (min)2,5-Dimethylpyrazine2-Ethyl-3-methylpyrazineReference
Comuna20012-23Increased with timeIncreased with time[4]
Marcona20012-23Increased with timeIncreased with time[4]

Experimental Protocols

The analysis of this compound in food matrices typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose.

dot

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Homogenize Sample Homogenize Sample Weigh Sample into Vial Weigh Sample into Vial Homogenize Sample->Weigh Sample into Vial Add Internal Standard Add Internal Standard Weigh Sample into Vial->Add Internal Standard Equilibrate at 60°C Equilibrate at 60°C Add Internal Standard->Equilibrate at 60°C Expose SPME Fiber Expose SPME Fiber Equilibrate at 60°C->Expose SPME Fiber Thermal Desorption in GC Inlet Thermal Desorption in GC Inlet Expose SPME Fiber->Thermal Desorption in GC Inlet GC Separation GC Separation Thermal Desorption in GC Inlet->GC Separation MS Detection MS Detection GC Separation->MS Detection Peak Identification Peak Identification MS Detection->Peak Identification Quantification Quantification Peak Identification->Quantification

Caption: Experimental workflow for this compound analysis.

Protocol: Quantification of this compound in Cocoa Beans by HS-SPME-GC-MS

This protocol is adapted from methodologies described for the analysis of pyrazines in cocoa samples.[5][6][7][8]

1. Materials and Equipment

  • Cocoa beans (roasted under controlled conditions)

  • Grinder

  • 20 mL headspace vials with PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) device with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • This compound analytical standard

  • Internal standard (e.g., 2-methyl-3-heptylpyrazine or deuterated pyrazine analog)

  • Sodium chloride (NaCl)

  • Deionized water

2. Sample Preparation

  • Grind the roasted cocoa beans to a fine powder.

  • Accurately weigh 1.0 g of the ground cocoa powder into a 20 mL headspace vial.

  • Add 5 mL of a saturated NaCl solution to the vial. The salt helps to increase the volatility of the analytes.

  • Spike the sample with a known amount of the internal standard.

  • Immediately seal the vial with a PTFE/silicone septum and a magnetic cap.

3. HS-SPME Procedure

  • Place the vial in a heating block or water bath and allow it to equilibrate at 60°C for 15 minutes with agitation.

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 45 minutes at 60°C.

4. GC-MS Analysis

  • Immediately after extraction, insert the SPME fiber into the GC injection port for thermal desorption of the analytes.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 3°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Impact Ionization: 70 eV

    • Scan Range: m/z 40-300

5. Quantification

  • Identify this compound based on its retention time and mass spectrum by comparing with the analytical standard.

  • Quantify the concentration of this compound using a calibration curve prepared with the analytical standard and the internal standard method to correct for variations in extraction and injection.

Correlation with Sensory Properties

This compound is a potent aroma compound that contributes significantly to the overall sensory profile of many processed foods. Its characteristic nutty, roasted, and popcorn-like notes are often associated with desirable flavor profiles. While direct quantitative correlations between the concentration of this compound and sensory panel scores are not extensively documented, its presence is a key indicator of the development of "roasty" and "toasted" aromas. In products like coffee and cocoa, the balance of various pyrazines, including this compound, is crucial for achieving the desired complex flavor profile.[9]

dot

Sensory_Correlation Thermal Processing Intensity Thermal Processing Intensity This compound Concentration This compound Concentration Thermal Processing Intensity->this compound Concentration Increases Sensory Attributes Sensory Attributes This compound Concentration->Sensory Attributes Contributes to Nutty, Roasted, Popcorn-like Aroma Nutty, Roasted, Popcorn-like Aroma Sensory Attributes->Nutty, Roasted, Popcorn-like Aroma

Caption: Relationship between processing, marker, and sensory perception.

Conclusion

This compound serves as a reliable and informative marker for the extent of thermal processing in a wide range of food products. Its formation via the Maillard reaction is directly linked to the application of heat, and its concentration can be accurately determined using techniques such as HS-SPME-GC-MS. By monitoring the levels of this compound, food scientists and researchers can gain valuable insights into the impact of processing on flavor development and overall product quality. The detailed protocols and data presented in this application note provide a solid foundation for utilizing this compound as a key analytical tool in food science and technology.

References

Novel Synthetic Routes for Pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for novel methods in the synthesis of pyrazine derivatives. Pyrazine and its derivatives are crucial scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications.[1][2][3] The following sections detail three innovative and efficient synthetic methodologies, presenting quantitative data in structured tables and providing step-by-step protocols. Visual diagrams generated using Graphviz are included to illustrate the experimental workflows.

Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

This method offers an environmentally benign and atom-economical route to 2,5-substituted pyrazines through the self-coupling of 2-amino alcohols, catalyzed by an earth-abundant manganese pincer complex.[4][5] This approach is advantageous as it produces only water and hydrogen gas as byproducts.[4][5]

Quantitative Data Summary
EntrySubstrate (2-Amino Alcohol)Product (2,5-Disubstituted Pyrazine)Yield (%)Time (h)Ref.
12-amino-1-phenylethanol2,5-diphenylpyrazine9524[4]
22-amino-1-propanol2,5-dimethylpyrazine8524[4]
32-amino-1-butanol2,5-diethylpyrazine8824[4]
42-amino-3-methyl-1-butanol2,5-diisopropylpyrazine8224[4]
Experimental Protocol

General Procedure for the Dehydrogenative Self-Coupling of 2-Amino Alcohols:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (2 mol%) and KH (3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the 2-amino alcohol (1.0 mmol) and toluene (3.0 mL) under an argon atmosphere.

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction with 5 mL of water.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted pyrazine.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst Mn Pincer Catalyst (2 mol%) schlenk Schlenk Tube catalyst->schlenk base KH (3 mol%) base->schlenk argon Evacuate & Refill with Argon schlenk->argon reagents Add 2-Amino Alcohol and Toluene argon->reagents heating Heat at 150 °C for 24 h reagents->heating quench Quench with Water heating->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: Manganese-Catalyzed Dehydrogenative Coupling Workflow.

One-Pot Green Synthesis via Condensation

This protocol describes a simple, cost-effective, and environmentally friendly method for synthesizing pyrazine derivatives.[6][7][8] It involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature.[6] This high-yielding process avoids the need for expensive catalysts or harsh reaction conditions.[6][8]

Quantitative Data Summary
Entry1,2-Diketone1,2-DiamineProductYield (%)Time (h)Ref.
1BenzilEthylenediamine2,3-diphenylpyrazine926[8]
22,3-ButanedioneEthylenediamine2,3-dimethylpyrazine885[8]
31,2-CyclohexanedioneEthylenediamine5,6,7,8-Tetrahydroquinoxaline907[8]
4Anisil1,2-Diaminopropane2,3-bis(4-methoxyphenyl)-5-methylpyrazine858[8]
Experimental Protocol

General Procedure for the One-Pot Synthesis of Pyrazines:

  • In a round-bottom flask, dissolve the 1,2-diketone (1.0 mmol) in a mixture of methanol and water (1:1, 10 mL).

  • To this solution, add the 1,2-diamine (1.1 mmol).

  • Add a catalytic amount of potassium tert-butoxide (0.1 mmol).

  • Stir the reaction mixture at room temperature for the time indicated in the table.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 20 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazine derivative.

Workflow Diagram

G cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 1,2-Diketone in aq. Methanol add_diamine Add 1,2-Diamine reagents->add_diamine add_catalyst Add t-BuOK add_diamine->add_catalyst stir Stir at Room Temperature add_catalyst->stir add_water Add Water stir->add_water extract Extract with Ethyl Acetate add_water->extract wash_dry Wash with Brine, Dry and Concentrate extract->wash_dry recrystallize Recrystallize wash_dry->recrystallize product product recrystallize->product Pure Product

Caption: One-Pot Green Synthesis of Pyrazines Workflow.

Biocatalytic Synthesis of Pyrazinamide Derivatives

This innovative approach utilizes an immobilized lipase, Lipozyme® TL IM, to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and various amines.[9] The reaction is performed in a continuous-flow system, offering a greener and more efficient alternative to traditional chemical methods.[9]

Quantitative Data Summary
EntryPyrazine EsterAmineProductYield (%)Residence Time (min)Ref.
1Methyl pyrazine-2-carboxylateBenzylamineN-benzylpyrazine-2-carboxamide9520[9]
2Methyl pyrazine-2-carboxylateMorpholine(Pyrazin-2-yl)(morpholino)methanone8820[9]
3Methyl pyrazine-2-carboxylaten-ButylamineN-butylpyrazine-2-carboxamide9220[9]
4Ethyl pyrazine-2-carboxylateBenzylamineN-benzylpyrazine-2-carboxamide9320[9]
Experimental Protocol

General Procedure for Continuous-Flow Biocatalytic Synthesis:

  • Prepare two separate feed solutions:

    • Feed 1: Dissolve the pyrazine ester (5 mmol) in 10 mL of tert-amyl alcohol.

    • Feed 2: Dissolve the amine (15 mmol) in 10 mL of tert-amyl alcohol.

  • Pack a column reactor with the immobilized enzyme, Lipozyme® TL IM (870 mg).

  • Set up a continuous-flow system with two syringe pumps for the feed solutions and the packed-bed reactor.

  • Maintain the reactor temperature at 45 °C.

  • Pump the two feed solutions through the reactor at a combined flow rate of 31.2 μL/min, resulting in a residence time of 20 minutes.

  • Collect the eluent from the reactor.

  • Remove the solvent under reduced pressure.

  • Purify the resulting product by flash column chromatography on silica gel to obtain the pure pyrazinamide derivative.

Workflow Diagram

G cluster_prep Feed Preparation cluster_reaction Continuous-Flow Reaction cluster_workup Product Isolation feed1 Feed 1: Pyrazine Ester in tert-amyl alcohol pump Syringe Pumps feed1->pump feed2 Feed 2: Amine in tert-amyl alcohol feed2->pump reactor Packed-Bed Reactor (Lipozyme® TL IM, 45 °C) pump->reactor collect Collect Eluent reactor->collect concentrate Remove Solvent collect->concentrate purify Flash Chromatography concentrate->purify product product purify->product Pure Pyrazinamide

Caption: Biocatalytic Continuous-Flow Synthesis Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of GC-MS Parameters for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of pyrazines.

Troubleshooting Guide

This guide addresses common issues encountered during pyrazine analysis by GC-MS in a question-and-answer format.

Question: Why am I seeing poor peak shape (fronting or tailing) for my pyrazine standards?

Answer: Poor peak shape can arise from several factors related to the GC system and method parameters.

  • Active Sites in the Inlet or Column: Pyrazines, being basic compounds, can interact with active sites (silanol groups) in the inlet liner or the GC column, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and a column specifically designed for analyzing basic compounds. Regularly replace the inlet liner and trim the first few centimeters of the column.[1][2]

  • Improper Temperature Settings: An injector temperature that is too low can cause slow volatilization and peak fronting.

    • Solution: Ensure the injector temperature is high enough to ensure rapid vaporization of the pyrazines. A typical starting point is 250 °C.[3]

  • Sample Overload: Injecting too much sample can saturate the column, leading to fronting peaks.

    • Solution: Dilute your sample or use a split injection to reduce the amount of sample introduced onto the column.[2]

  • Incompatible Solvent: The choice of solvent can affect peak shape.

    • Solution: Use a non-polar solvent like hexane or dichloromethane. If you must use a polar solvent, ensure your GC conditions are optimized for it.

Question: I am not detecting any pyrazine peaks, or the sensitivity is very low. What should I check?

Answer: A lack of signal or low sensitivity can be due to issues with sample preparation, the GC-MS system, or the method parameters.

  • Sample Preparation: Inefficient extraction of pyrazines from the sample matrix is a common cause.

    • Solution: Optimize your extraction method. For solid samples, Headspace Solid-Phase Microextraction (HS-SPME) is often effective. Key parameters to optimize include fiber type (e.g., DVB/CAR/PDMS), extraction time, and temperature.[4][5] For liquid samples, liquid-liquid extraction (LLE) or direct injection (for clean samples) can be used.

  • GC-MS System Leaks: Leaks in the GC inlet or transfer line can lead to a loss of sample and reduced sensitivity.

    • Solution: Perform a leak check of the entire system, paying close attention to the septum, ferrules, and column connections.[1]

  • MS Detector Issues: The mass spectrometer may not be properly tuned or calibrated.

    • Solution: Perform an autotune of the mass spectrometer to ensure optimal performance. Verify that the detector is turned on and that the electron multiplier voltage is set appropriately.[6]

  • Incorrect MS Acquisition Mode: If you are using Selected Ion Monitoring (SIM) mode, ensure you have selected the correct ions for your target pyrazines.

    • Solution: Verify the m/z values for the target and qualifier ions for each pyrazine. For initial method development, it is often better to use full scan mode to identify all compounds present.

Question: My retention times are shifting between runs. What is causing this?

Answer: Retention time variability can be frustrating and can affect the accuracy of your results.

  • Fluctuations in Carrier Gas Flow: Inconsistent carrier gas flow is a primary cause of retention time shifts.

    • Solution: Ensure a stable carrier gas supply with a constant pressure. Check for leaks in the gas lines and at all connections.[1]

  • Oven Temperature Instability: The GC oven must maintain a precise and reproducible temperature program.

    • Solution: Verify that the oven temperature is stable and that the temperature program is being executed correctly. Calibrate the oven temperature sensor if necessary.

  • Column Bleed or Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior.

    • Solution: Condition the column regularly, especially after exposure to oxygen or high temperatures. If the problem persists, the column may need to be replaced.[7]

Question: I am observing "ghost peaks" in my blank runs. Where are they coming from?

Answer: Ghost peaks are peaks that appear in blank injections and are typically due to contamination.

  • Carryover from Previous Injections: Highly concentrated samples can leave residues in the injector or column.

    • Solution: Run several solvent blanks after a high-concentration sample. Clean the injector port and replace the septum and liner if necessary.[8]

  • Contaminated Syringe or Solvent: The autosampler syringe or the solvent used for blanks may be contaminated.

    • Solution: Thoroughly rinse the syringe with fresh, high-purity solvent. Use a fresh vial of solvent for your blanks.[1]

  • Septum Bleed: Pieces of the septum can break off and enter the inlet, leading to ghost peaks.

    • Solution: Use high-quality septa and replace them regularly. Avoid overtightening the septum nut.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best GC column for pyrazine analysis?

A1: The choice of GC column depends on the specific pyrazines being analyzed and the sample matrix. Generally, a mid-polar to polar column is recommended.[9]

  • For general-purpose pyrazine analysis: A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, TG-5MS) is a good starting point.[9] This type of column separates compounds primarily based on their boiling points.

  • For better separation of isomeric pyrazines: A more polar column, such as one with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAX, SUPELCOWAX 10), can provide better selectivity.[9][10]

When selecting a column, also consider the dimensions (length, internal diameter, and film thickness) as they affect resolution, analysis time, and sample capacity.[11][12][13]

Q2: How do I optimize the GC oven temperature program?

A2: The temperature program is crucial for achieving good separation of pyrazines. A typical approach is to use a temperature ramp.[14][15][16]

  • Initial Temperature and Hold Time: Start with a low initial temperature (e.g., 40-60 °C) to ensure good trapping of volatile pyrazines at the head of the column.[4][10] An initial hold time of 1-2 minutes is often sufficient. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent.[14]

  • Temperature Ramp Rate: A ramp rate of 5-10 °C/min is a good starting point.[10][15] A slower ramp rate will generally improve resolution but increase the analysis time.

  • Final Temperature and Hold Time: The final temperature should be high enough to elute all pyrazines of interest and any higher-boiling matrix components. A final hold of 5-10 minutes can help to clean the column.[15]

Q3: What are the key MS parameters to optimize for pyrazine analysis?

A3: Optimizing the mass spectrometer parameters is essential for achieving high sensitivity and accurate identification.

  • Ionization Mode: Electron Ionization (EI) is the most common ionization mode for pyrazine analysis.

  • Ion Source Temperature: A source temperature of 230 °C is a good starting point.[3]

  • Mass Range: Set the mass range to cover the molecular weights of your target pyrazines and their characteristic fragment ions (e.g., m/z 40-250).

  • Acquisition Mode:

    • Full Scan: Use full scan mode for initial method development and to identify unknown pyrazines.

    • Selected Ion Monitoring (SIM): For quantitative analysis of known pyrazines, SIM mode provides higher sensitivity and selectivity. You will need to determine the characteristic ions for each target pyrazine.

Q4: Do I need to derivatize my pyrazine samples?

A4: For most pyrazines, derivatization is not necessary as they are generally volatile and thermally stable enough for GC-MS analysis.[17] Derivatization is more commonly used for compounds with active hydrogen atoms (e.g., alcohols, acids, amines) to improve their volatility and thermal stability.[18] However, if you are analyzing pyrazines with functional groups that are not amenable to GC, derivatization might be considered.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazines in Solid Samples

This protocol provides a general procedure for the extraction of volatile pyrazines from solid matrices like food products.

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Weigh 1-5 g of the homogenized solid sample into a 20 mL headspace vial.

  • Add an internal standard if quantitative analysis is required.

  • Seal the vial tightly with the screw cap.

  • Place the vial in a heating block or water bath and pre-incubate at a set temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.[4]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately insert it into the GC injector for thermal desorption.

  • Desorb the analytes from the fiber in the hot injector (e.g., 250 °C) for a set time (e.g., 2-5 minutes).

  • Start the GC-MS data acquisition.

Protocol 2: General GC-MS Method for Pyrazine Analysis

This protocol provides a starting point for developing a GC-MS method for pyrazine analysis. Optimization will be required based on the specific analytes and sample matrix.

Parameter Value Notes
GC System
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA polar column is often suitable for pyrazines.[10]
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program
Initial Temperature40 °C, hold for 2 min
Ramp 15 °C/min to 150 °C
Ramp 210 °C/min to 230 °C, hold for 5 min[4][10]
MS System
Ion Source Temp. 230 °C[3]
Transfer Line Temp. 250 °C[3]
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 40-250) or SIM

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of selected pyrazines using HS-SPME-GC-MS. These values are illustrative and will vary depending on the specific method and instrumentation.

Pyrazine Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%)
2-Methylpyrazine2 - 10 ng/g6 - 30 ng/g92 - 105
2,5-Dimethylpyrazine5 - 20 ng/g15 - 60 ng/g90 - 108
2,3,5-Trimethylpyrazine10 - 40 ng/g30 - 120 ng/g95 - 110
2-Ethyl-3,5-dimethylpyrazine15 - 60 ng/g45 - 180 ng/g91 - 109

Data compiled from literature sources for illustrative purposes.[4]

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Homogenization Homogenization Sample->Homogenization Vial Transfer to Vial Homogenization->Vial Internal_Std Add Internal Standard Vial->Internal_Std Equilibration Headspace Equilibration Internal_Std->Equilibration SPME HS-SPME Equilibration->SPME Injection Injection/Desorption SPME->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Identification Peak Identification Chromatogram->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report Troubleshooting_Logic cluster_system System Checks cluster_method Method Parameter Checks cluster_sample Sample Preparation Checks Problem Problem Encountered (e.g., No Peaks, Poor Shape) Check_Leaks Check for Leaks Problem->Check_Leaks Check_Temps Verify Temperatures (Inlet, Oven, Transfer Line) Problem->Check_Temps Check_Extraction Optimize Extraction (SPME time/temp) Problem->Check_Extraction Check_Gases Verify Carrier Gas Flow Check_Leaks->Check_Gases Tune_MS Tune Mass Spectrometer Check_Gases->Tune_MS Solution Problem Resolved Tune_MS->Solution Check_Column Inspect GC Column Check_Temps->Check_Column Check_MS_Params Review MS Parameters (Scan Range, SIM Ions) Check_Column->Check_MS_Params Check_MS_Params->Solution Check_Concentration Verify Sample Concentration Check_Extraction->Check_Concentration Check_Concentration->Solution

References

Technical Support Center: Synthesis of 2-Acetyl-3-ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Acetyl-3-ethylpyrazine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My reaction has a very low yield of this compound. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors depending on the synthesis method. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Ensure you are using the correct stoichiometric ratios of reactants.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Reaction times may need to be extended. For reactions involving N-halosuccinimides, reaction times of one to two hours are often preferred to ensure completeness and avoid side reactions.[1]

  • Suboptimal Reaction Temperature:

    • Solution: Temperature is a critical parameter. For oxidation reactions of 2,3-diethylpyrazine, temperatures are typically maintained between 70-80°C.[1] For reactions involving N-bromosuccinimide, a reflux temperature of 75-80°C is often employed.[1] Drastic deviations can lead to side product formation or a sluggish reaction.

  • Poor Quality Reagents or Solvents:

    • Solution: Use high-purity, dry reagents and solvents. Moisture can quench sensitive reagents like Grignard reagents and affect the outcome of many reactions.

  • Product Loss During Workup and Purification:

    • Solution: this compound is volatile. Avoid excessive heat and high vacuum during solvent removal. Optimize your purification method. Fractional distillation under vacuum is a preferred method for purifying this compound.[1]

Maillard Reaction Specific Issues

Q2: I am using the Maillard reaction to synthesize this compound, but the yield is poor and the product mixture is a complex brown tar. How can I optimize this?

A2: The Maillard reaction is complex and can lead to a wide array of products. Here’s how you can improve the selectivity and yield:

  • Control of pH: The Maillard reaction is pH-dependent. An alkaline environment generally favors the reaction.

  • Precursor Selection: The choice of amino acid and sugar precursors is crucial. The use of peptides, particularly those with lysine at the N-terminus, can influence the types and amounts of pyrazines formed.[2]

  • Temperature and Time: The Maillard reaction is highly temperature-dependent. High temperatures can lead to polymerization and the formation of dark, insoluble melanoidins.[3] Experiment with a temperature gradient to find the optimal balance between reaction rate and selectivity.

  • Water Content: The presence of water can influence the reaction pathways. A decrease in water content can sometimes lead to an enhanced production of certain pyrazines.[2]

Side Reactions and Impurities

Q3: What are the common side products in the synthesis of this compound, and how can I identify and remove them?

A3: The side products will vary depending on the synthetic route.

  • From Oxidation of 2,3-diethylpyrazine: Incomplete oxidation can leave unreacted starting material. Over-oxidation can lead to the formation of pyrazine carboxylic acids.

  • From N-halosuccinimide reaction: Multiple halogenations of the ethyl group can occur.

  • From Maillard Reaction: A complex mixture of various pyrazines, furans, and other heterocyclic compounds can be formed.

Identification and Removal:

  • Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for identifying the main product and impurities. The NIST WebBook provides mass spectral data for this compound that can be used for comparison.[4]

  • Removal:

    • Fractional Distillation: This is a highly effective method for separating this compound from less volatile impurities and some side products with different boiling points.[1]

    • Column Chromatography: For small-scale purification and removal of polar impurities, column chromatography on silica gel can be employed.

    • Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be an effective purification technique.

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodStarting MaterialsKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Oxidation 2,3-DiethylpyrazinePeracetic acidModerate1-2 hoursRelatively straightforward procedure.Use of strong oxidizing agents, potential for over-oxidation.
N-Halosuccinimide Route 2,3-DiethylpyrazineN-Bromosuccinimide, Sodium, 2-NitropropaneGood2-4 hoursGenerally good yields and control over the reaction.Multi-step process, use of halogenated solvents.
Grignard Reaction 2-Cyano-3-ethylpyrazineMethylmagnesium bromideModerate to Good2-3 hoursGood for forming the acetyl group.Requires anhydrous conditions, Grignard reagents are moisture sensitive.
Maillard Reaction Amino acids (e.g., Alanine, Proline), Sugars (e.g., Glucose)-VariableVariableMimics natural flavor formation, can use renewable resources.Can produce complex mixtures, yields can be low and difficult to control.

Experimental Protocols

1. Synthesis via Oxidation of 2,3-Diethylpyrazine

This protocol is adapted from a general procedure for the oxidation of alkylpyrazines.

  • Materials:

    • 2,3-Diethylpyrazine

    • Acetic acid

    • 40% Peracetic acid

  • Procedure:

    • In a reaction flask equipped with a stirrer, thermometer, and addition funnel, dissolve 2,3-diethylpyrazine (0.2 mol) in acetic acid.

    • Heat the solution to 75°C.

    • Slowly add 40% peracetic acid (0.2 mol) dropwise over 20 minutes, maintaining the temperature between 70-80°C.[1]

    • After the addition is complete, continue stirring at 70-80°C for an additional hour.[1]

    • Cool the reaction mixture and remove the acetic acid under reduced pressure.

    • The resulting crude product can be purified by fractional distillation under vacuum.[1]

2. Synthesis via Maillard Reaction (Model System)

This is a representative protocol for a lab-scale Maillard reaction.

  • Materials:

    • Amino acid (e.g., L-Alanine)

    • Reducing sugar (e.g., D-Glucose)

    • Phosphate buffer (pH 7-8)

  • Procedure:

    • Dissolve the amino acid and glucose in the phosphate buffer in a sealed reaction vessel.

    • Heat the mixture at a controlled temperature (e.g., 120-140°C) for a specific duration (e.g., 1-2 hours).

    • Cool the reaction vessel rapidly in an ice bath to quench the reaction.

    • Extract the products with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it carefully.

    • Analyze the product mixture by GC-MS and purify by column chromatography or fractional distillation.

Mandatory Visualizations

experimental_workflow_oxidation start Start dissolve Dissolve 2,3-Diethylpyrazine in Acetic Acid start->dissolve heat Heat to 75°C dissolve->heat add_paa Add Peracetic Acid (70-80°C) heat->add_paa stir Stir for 1 hour (70-80°C) add_paa->stir cool Cool Reaction stir->cool remove_solvent Remove Acetic Acid (Reduced Pressure) cool->remove_solvent purify Purify by Vacuum Fractional Distillation remove_solvent->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound via oxidation.

troubleshooting_low_yield start Low Yield of This compound check_completion Is the reaction complete? (TLC/GC analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_temp Was the reaction temperature optimal? check_completion->check_temp Yes extend_time Action: Extend reaction time or check reagent stoichiometry incomplete->extend_time temp_issue Suboptimal Temperature check_temp->temp_issue No check_reagents Are reagents and solvents of high quality and dry? check_temp->check_reagents Yes adjust_temp Action: Adjust temperature to the recommended range temp_issue->adjust_temp reagent_issue Poor Reagent Quality check_reagents->reagent_issue No check_workup Was there product loss during workup/purification? check_reagents->check_workup Yes use_pure_reagents Action: Use high-purity, dry reagents and solvents reagent_issue->use_pure_reagents workup_issue Product Loss check_workup->workup_issue Yes optimize_purification Action: Optimize purification (e.g., vacuum distillation) workup_issue->optimize_purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Matrix effects in the analysis of 2-Acetyl-3-ethylpyrazine in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-Acetyl-3-ethylpyrazine in complex samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseRecommended Action
Active sites in the GC inlet or column Clean or replace the GC inlet liner. Use a deactivated liner. Condition the GC column according to the manufacturer's instructions. If the column is old or contaminated, trim the first few centimeters or replace it.
Improper injection technique Ensure the syringe is clean and functioning correctly. Optimize injection speed and volume. For splitless injections, ensure the initial oven temperature is appropriate for the solvent.
Column overload Reduce the amount of sample injected or dilute the sample.
Incompatible solvent Ensure the sample solvent is compatible with the stationary phase of the GC column.
Problem: Inconsistent or Low Signal Intensity

Possible Causes and Solutions:

CauseRecommended Action
Matrix Effects (Ion Suppression) Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal. Implement one or more of the mitigation strategies outlined in the FAQs below.
Analyte Degradation This compound may be susceptible to degradation at high temperatures in the GC inlet. Reduce the inlet temperature if possible. Ensure sample extracts are stored properly and analyzed promptly.
Leaks in the GC-MS system Perform a leak check of the entire system, including the injector, column fittings, and mass spectrometer interface.
Suboptimal MS parameters Optimize MS parameters, including ionization energy, source temperature, and detector voltage, to maximize the signal for this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In the context of analyzing this compound in complex samples like coffee or other food products, co-extracted compounds can either enhance or, more commonly, suppress the ionization of the analyte in the mass spectrometer's ion source. This leads to inaccurate quantification, with matrix-induced signal enhancement causing an overestimation and ion suppression leading to an underestimation of the true concentration.

Q2: How can I determine if matrix effects are impacting my analysis?

You can assess the presence and extent of matrix effects using the following methods:

  • Post-extraction Spiking: Analyze a blank matrix extract that has been spiked with a known concentration of this compound. Compare the response to that of a pure solvent standard at the same concentration. A significant difference in the signal intensity indicates the presence of matrix effects.

  • Comparison of Calibration Curves: Prepare two calibration curves: one in a pure solvent and another in a blank matrix extract (matrix-matched calibration). A statistically significant difference in the slopes of the two curves confirms the presence of matrix effects.

The matrix effect can be quantified using the following formula:

Matrix Effect (%) = [(Response of post-extraction spike) / (Response of solvent standard) - 1] x 100

A value greater than 0% indicates signal enhancement, while a value less than 0% indicates signal suppression.

Q3: What are the most effective strategies to mitigate matrix effects?

Several strategies can be employed to reduce or compensate for matrix effects:

  • Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Common techniques include:

    • Liquid-Liquid Extraction (LLE): Effective for separating analytes based on their solubility in immiscible liquids.

    • Solid-Phase Extraction (SPE): Uses a solid sorbent to selectively retain either the analyte or the interfering components.

    • Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes from the sample headspace or directly from the liquid.

  • Chromatographic Separation: Optimizing the GC method can help to chromatographically separate this compound from co-eluting matrix components. This can be achieved by adjusting the temperature program or using a GC column with a different stationary phase.

  • Calibration Strategies:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for matrix effects.

    • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting for matrix effects.[1][2] A known amount of a stable isotope-labeled internal standard (e.g., this compound-d3) is added to the sample before extraction. Since the internal standard has very similar physicochemical properties to the native analyte, it experiences the same matrix effects. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved.

Q4: Can you provide a starting point for GC-MS parameters for the analysis of this compound?

The following table provides a general set of GC-MS parameters that can be used as a starting point and optimized for your specific instrument and application.

ParameterSetting
GC Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Inlet Temperature 230-250 °C
Injection Mode Splitless or Split (adjust split ratio as needed)
Oven Temperature Program Initial temperature: 40-60 °C, hold for 1-2 min. Ramp: 5-10 °C/min to 220-240 °C, hold for 5-10 min.
MS Transfer Line Temp 230-250 °C
Ion Source Temperature 200-230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for this compound m/z 150 (molecular ion), 135, 107 (characteristic fragment ions)

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Coffee

This protocol provides a general procedure for the extraction of this compound from a coffee matrix.

Materials:

  • Ground coffee sample

  • 20 mL headspace vials with septa and caps

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater/stirrer

  • GC-MS system

Procedure:

  • Weigh 1-2 g of the ground coffee sample into a 20 mL headspace vial.

  • Add a known amount of the stable isotope-labeled internal standard solution (if using SIDA).

  • Add a small amount of deionized water (e.g., 5 mL) to create a slurry.

  • Immediately seal the vial with the septum and cap.

  • Place the vial in the heater/stirrer and equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) with constant agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

  • Retract the fiber and immediately insert it into the GC inlet for thermal desorption of the analytes.

Protocol 2: Stable Isotope Dilution Analysis (SIDA) for Quantification

This protocol outlines the general steps for quantification using SIDA.

Procedure:

  • Prepare a stock solution of the stable isotope-labeled internal standard (e.g., this compound-d3) of a known concentration.

  • Spike the samples: Add a precise volume of the internal standard stock solution to each sample, blank, and calibration standard before any sample preparation steps.

  • Perform sample extraction and analysis using the chosen method (e.g., HS-SPME-GC-MS).

  • Generate a calibration curve: Plot the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte for the calibration standards.

  • Quantify the analyte in the samples: Determine the peak area ratio of the native analyte to the internal standard in the sample chromatogram and use the calibration curve to calculate the concentration of this compound.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_matrix_effects Matrix Effects Assessment cluster_solutions Mitigation Strategies Problem Inaccurate or Inconsistent Results (e.g., poor peak shape, low intensity) Check_System Check GC-MS System Suitability (e.g., leaks, column bleed) Problem->Check_System Review_Method Review Analytical Method Parameters (e.g., temperatures, flow rates) Problem->Review_Method Assess_ME Assess for Matrix Effects (Post-extraction spike or Matrix-matched calibration) Check_System->Assess_ME Review_Method->Assess_ME ME_Present Matrix Effects Confirmed? Assess_ME->ME_Present Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE, SPME) ME_Present->Optimize_SP Yes Final_Analysis Re-analyze Samples ME_Present->Final_Analysis No Optimize_Chromo Optimize Chromatography Optimize_SP->Optimize_Chromo Use_SIDA Implement Stable Isotope Dilution Analysis (SIDA) Optimize_Chromo->Use_SIDA Use_SIDA->Final_Analysis

Caption: Troubleshooting workflow for matrix effects.

SIDA_Workflow Start Sample Spike Add Known Amount of Stable Isotope-Labeled Internal Standard Start->Spike Extract Sample Preparation (e.g., HS-SPME) Spike->Extract Analyze GC-MS Analysis Extract->Analyze Quantify Calculate Analyte/IS Ratio and Quantify using Calibration Curve Analyze->Quantify Result Accurate Concentration Quantify->Result

Caption: Stable Isotope Dilution Analysis workflow.

References

Stability of 2-Acetyl-3-ethylpyrazine in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Acetyl-3-ethylpyrazine in various solvent systems. It is intended for researchers, scientists, and professionals in drug development and flavor chemistry.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic aromatic compound known for its nutty, popcorn-like, and roasted aroma.[1][2][3] It is primarily used as a flavoring agent in a wide variety of food products, including baked goods, beverages, and savory snacks.[1][3] In pharmaceutical research, pyrazine derivatives are of interest for their diverse biological activities.

Q2: What are the key physical and chemical properties of this compound?

This compound is a liquid at room temperature with a boiling point of approximately 220-221°C.[4] It is characterized as an aryl alkyl ketone.[5] A summary of its key properties is provided in Table 1.

Q3: In which solvents is this compound soluble?

This compound is reported to be soluble in water and various organic solvents.[4] Its solubility in a specific solvent system will depend on factors such as polarity, temperature, and the presence of other solutes.

II. Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent Analytical Results for this compound Concentration

  • Possible Cause 1: Compound Instability. this compound may be degrading in your solvent system or under your experimental conditions (e.g., pH, temperature, light exposure).

    • Troubleshooting Steps:

      • Review the pH of your solvent system. Pyrazines can be susceptible to degradation under strongly acidic or alkaline conditions.

      • Assess the temperature at which your experiments are conducted and samples are stored. Elevated temperatures can accelerate degradation.

      • Protect your samples from light, as photodegradation can occur with aromatic compounds.

      • Perform a time-course study to analyze the concentration of this compound at different time points to determine its stability over the duration of your experiment.

  • Possible Cause 2: Analytical Method Variability. The analytical method used to quantify this compound may not be fully validated or may be subject to interference.

    • Troubleshooting Steps:

      • Ensure your analytical method (e.g., GC-MS, HPLC) is validated for accuracy, precision, linearity, and specificity according to established guidelines, such as those from AOAC INTERNATIONAL.[6][7][8]

      • Check for potential matrix effects from your solvent system or other components in your sample that could interfere with the quantification.

      • Run a standard of known concentration with each batch of samples to monitor instrument performance and method consistency.

dot

Stability_Testing_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis process_node process_node decision_node decision_node output_node Stability Profile prep_stock Prepare Stock Solution prep_test Prepare Test Solutions prep_stock->prep_test incubate Incubate Under Test Conditions prep_test->incubate sampling Time-Point Sampling incubate->sampling analyze Quantify Concentration sampling->analyze data_analysis Calculate Degradation Rate analyze->data_analysis data_analysis->output_node Results Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation reactant_node reactant_node condition_node condition_node product_node product_node AEP This compound acid_hydrolysis Acid-Catalyzed AEP->acid_hydrolysis base_hydrolysis Base-Catalyzed AEP->base_hydrolysis oxidation_condition Presence of O₂, Light, or Oxidizing Agents AEP->oxidation_condition light_condition UV or Visible Light AEP->light_condition hydrolysis_product Ring Opening or Side-chain Modification acid_hydrolysis->hydrolysis_product base_hydrolysis->hydrolysis_product oxidation_product Oxidized Pyrazine Derivatives oxidation_condition->oxidation_product photo_product Radical Species, Rearrangement Products light_condition->photo_product

References

Technical Support Center: Method Validation for the Quantification of 2-Acetyl-3-ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method validation for the quantification of 2-Acetyl-3-ethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most prevalent technique for analyzing this compound due to its volatile nature.[1] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for samples in a complex matrix where derivatization is not desired.[2]

Q2: What are the essential validation parameters to consider for a quantitative method according to ICH guidelines?

A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for a quantitative assay include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[3][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels is recommended.[3]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[3]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[3][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Q3: How should I prepare standard solutions of this compound?

A3: this compound is typically a liquid.[6] To prepare a stock standard solution, accurately weigh a specific amount of the pure substance and dissolve it in a suitable solvent (e.g., methanol, ethanol, or a solvent compatible with your analytical method).[7] Subsequent dilutions can be made from this stock solution to prepare working standards for calibration curves. Store stock solutions at low temperatures (-20°C or -80°C) to ensure stability.[7]

Q4: What are typical acceptance criteria for the validation parameters?

A4: While specific project requirements may vary, general acceptance criteria are as follows:

  • Linearity: The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: The mean recovery should be within 80-120% for each concentration level.

  • Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should be ≤ 15% for the LOQ and ≤ 10% for other concentrations.

  • LOD and LOQ: The signal-to-noise ratio should be approximately 3:1 for LOD and 10:1 for LOQ.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Gas Chromatography (GC) Related Issues

Q1: I am not seeing any peaks, or the peak for this compound is very small. What should I do?

A1:

  • Check the sample and standard concentrations: Ensure that the concentrations are appropriate for the sensitivity of your instrument.[8]

  • Verify the injection: Make sure the syringe is functioning correctly and that the sample is being introduced into the GC inlet. Check for leaks in the injector.[9][10]

  • Check GC parameters: Confirm that the inlet temperature is sufficient to vaporize the sample.[10] Ensure the carrier gas flow is on and set to the correct rate.[10]

  • Detector issues: For an FID, ensure the flame is lit by checking that hydrogen and air flows are correct.[10] For an MS, check for proper vacuum and ensure the detector is turned on.

Q2: The peak for this compound is showing significant tailing. How can I resolve this?

A2:

  • Active sites in the system: Peak tailing can be caused by active sites in the inlet liner or the column.[8] Try using a deactivated liner and ensure your column is in good condition. You may need to trim the front end of the column or replace it.[11]

  • Column contamination: Contaminants can cause peak shape issues. Bake out the column at a high temperature (within its specified limits) to remove contaminants.[8]

  • Sample overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[11]

Q3: My results are not reproducible. What are the potential causes?

A3:

  • Injection variability: Inconsistent injection volumes can lead to poor reproducibility. If using manual injection, ensure a consistent technique. For autosamplers, check for air bubbles in the syringe and ensure proper rinsing.[9]

  • Leaks: Leaks in the system, particularly at the injector septum or column fittings, can cause variable results.[9][11] Perform a leak check.

  • Sample stability: Ensure that your samples and standards are stable under the storage and analysis conditions.[8]

General Chromatographic Issues

Q1: I am observing a noisy or drifting baseline. What could be the cause?

A1:

  • Contaminated carrier gas: Impurities in the carrier gas can lead to a noisy baseline. Ensure high-purity gases are used and that gas traps are functional.[9]

  • Column bleed: Operating the column above its maximum temperature limit can cause the stationary phase to bleed, resulting in a rising baseline.[8]

  • Contaminated detector: A dirty detector can also be a source of noise.[9] Follow the manufacturer's instructions for cleaning the detector.

Q2: What are "ghost peaks" and how can I eliminate them?

A2: Ghost peaks are unexpected peaks that appear in your chromatogram.

  • Contaminated syringe or septum: A dirty syringe or a bleeding septum can introduce contaminants.[10] Clean or replace the syringe and use a high-quality, low-bleed septum.

  • Carryover from previous injections: Highly concentrated samples can leave residues in the injection port or column. Run a blank solvent injection to check for carryover.

  • Contaminated rinse solvents: Ensure that the solvents used for rinsing the syringe are clean.[11]

Data Presentation

Table 1: Linearity Study for this compound
Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.076,170
10.0151,987
25.0380,543
50.0759,876
Correlation Coefficient (r²) 0.9998
Table 2: Precision and Accuracy Data
Nominal Conc. (µg/mL)Measured Conc. (µg/mL) (Mean ± SD, n=6)Accuracy (% Recovery)Precision (RSD %)
Repeatability
5.04.95 ± 0.1599.0%3.0%
25.025.3 ± 0.51101.2%2.0%
50.049.8 ± 0.8599.6%1.7%
Intermediate Precision
5.05.10 ± 0.20102.0%3.9%
25.024.7 ± 0.7998.8%3.2%
50.050.5 ± 1.26101.0%2.5%
Table 3: LOD and LOQ Determination
ParameterConcentration (µg/mL)Signal-to-Noise Ratio (S/N)
LOD 0.13.5
LOQ 0.510.8

Experimental Protocols

Protocol: Quantification of this compound by GC-MS

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Materials:

  • This compound reference standard (>98% purity).

  • Methanol (HPLC grade) or other suitable solvent.

  • Volumetric flasks and pipettes.

  • Autosampler vials with septa.

3. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with methanol.

4. Sample Preparation:

  • Accurately weigh the sample matrix and extract with a known volume of methanol.

  • Vortex and centrifuge the sample.

  • Filter the supernatant into an autosampler vial.

5. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 150, 122, 107).

6. Data Analysis:

  • Integrate the peak area of the target ion for this compound in both standards and samples.

  • Construct a calibration curve by plotting peak area against concentration for the standards.

  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

Method_Validation_Workflow start Start: Define Analytical Procedure Requirements dev Method Development and Optimization start->dev protocol Write Validation Protocol dev->protocol execute Execute Validation Experiments protocol->execute specificity Specificity execute->specificity linearity Linearity & Range execute->linearity accuracy Accuracy execute->accuracy precision Precision execute->precision lod_loq LOD & LOQ execute->lod_loq robustness Robustness execute->robustness report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end End: Method Implementation report->end

Caption: A typical workflow for analytical method validation.

Troubleshooting_No_Peak start Issue: No Analyte Peak Detected check_std Is the standard preparation correct? start->check_std check_inj Is the injection system working? check_std->check_inj Yes sol_std Remake standards. Verify calculations. check_std->sol_std No check_params Are GC/HPLC parameters correct? check_inj->check_params Yes sol_inj Check syringe, septum, and run leak test. check_inj->sol_inj No check_detector Is the detector operational? check_params->check_detector Yes sol_params Verify temperatures, flows, and mobile phase/gas. check_params->sol_params No sol_detector Check detector settings, (e.g., FID flame, MS vacuum). check_detector->sol_detector No end_node Problem Resolved check_detector->end_node Yes sol_std->check_std sol_inj->check_inj sol_params->check_params sol_detector->check_detector

Caption: Troubleshooting decision tree for a "no peak" issue.

References

Addressing co-elution issues in pyrazine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with pyrazine analysis, particularly concerning co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for pyrazine analysis?

A1: The most prevalent methods for analyzing pyrazines are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Gas chromatography-mass spectrometry (GC-MS) is particularly widespread for the characterization of alkylpyrazines.[1] For certain applications, especially for pyrazines in liquid samples like beverages, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is also utilized.[2][3]

Q2: Why is co-elution a significant problem in pyrazine analysis?

A2: Co-elution is a major challenge in pyrazine analysis because many pyrazine isomers have very similar mass spectra.[1][4] This similarity makes it difficult to distinguish between them based on mass spectral data alone when they elute from the chromatography column at the same time. Consequently, unambiguous identification and accurate quantification of individual isomers become challenging.[1]

Q3: What are the initial signs of co-elution in my chromatogram?

A3: The initial indications of co-elution can be subtle. Look for asymmetrical peak shapes, such as peak fronting or tailing, and peaks that are broader than expected.[5][6] A shoulder on a peak is a strong indicator of an underlying, partially resolved co-eluting compound.[6] In mass spectrometry data, inconsistent mass spectra across a single chromatographic peak also suggest the presence of multiple co-eluting compounds.[7]

Q4: Can sample preparation techniques help in resolving co-elution?

A4: Yes, sample preparation can influence the final chromatographic separation. Techniques such as solid-phase microextraction (SPME), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to extract and concentrate pyrazines from the sample matrix.[8][9] The choice of extraction solvent and method can selectively isolate certain pyrazines, potentially reducing the complexity of the mixture injected into the chromatograph and thus minimizing co-elution.[10][11]

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during pyrazine analysis.

Guide 1: Troubleshooting Peak Shape Problems (Tailing and Fronting)

Poor peak shape can be an indicator of co-elution or other chromatographic issues.

Problem: All peaks in the chromatogram are tailing.

  • Possible Cause: A common reason for universal peak tailing is a partially blocked inlet frit on the column, which distorts the sample stream.[12] Column overload, where the sample concentration is too high, can also lead to this issue.[6][13]

  • Troubleshooting Steps:

    • Check for Blockage: Reverse the column and backflush it to waste for a few minutes to dislodge any particulates.[12]

    • Reduce Sample Concentration: Dilute the sample and reinject it to see if peak shape improves, which would indicate column overload.[6]

    • Inlet Maintenance: Perform routine maintenance on the GC inlet, including replacing the liner, O-ring, and septa.[14]

Problem: Only specific peaks are tailing.

  • Possible Cause: This often points to secondary interactions between specific analytes and active sites on the column.[5] For pyrazines, which are basic compounds, interactions with acidic silanol groups on the silica-based stationary phase can be a cause.[13]

  • Troubleshooting Steps:

    • Use a Deactivated Column: Employ an "end-capped" column where the residual silanol groups have been deactivated to reduce secondary interactions.[13]

    • Mobile Phase pH Adjustment (for HPLC): If using HPLC, adjusting the pH of the mobile phase can suppress the ionization of analytes and reduce unwanted interactions.[12]

Problem: Peaks are fronting.

  • Possible Cause: Peak fronting is often caused by poor sample solubility in the mobile phase or column overload.[5][6] It can also be a sign of a collapsed column bed.[6]

  • Troubleshooting Steps:

    • Improve Solubility: Ensure the sample is fully dissolved in the injection solvent. Consider reducing the injection volume or the concentration of the solute.[5]

    • Check for Column Collapse: If fronting is observed for all peaks and is a new issue, it may indicate physical damage to the column. Replacing the column may be necessary.[6]

Guide 2: Resolving Co-eluting Pyrazine Isomers

This guide provides a systematic approach to separating pyrazine isomers that are not resolved by the initial analytical method.

Step 1: Optimize the GC Temperature Program

Temperature programming is a powerful tool for improving the separation of compounds with different boiling points and polarities.[15]

  • Action: Modify the oven temperature program.

    • Lower the Initial Temperature: For poorly resolved, early-eluting peaks, decreasing the initial oven temperature can improve separation.[16][17]

    • Optimize the Ramp Rate: A good starting point for the ramp rate is approximately 10°C per minute.[17] Slower ramp rates generally provide better resolution.[18] An optimal ramp rate can be estimated as 10°C per column hold-up time.[16]

    • Introduce a Mid-Ramp Hold: If a critical pair of peaks is co-eluting in the middle of the chromatogram, introduce an isothermal hold at a temperature about 45°C below their elution temperature to improve their separation.[16]

Step 2: Change the Stationary Phase

The choice of the GC column's stationary phase is critical for achieving selectivity between analytes.[19]

  • Action: Select a column with a different stationary phase chemistry.

    • Rationale: Pyrazine isomers that co-elute on a non-polar stationary phase (like a DB-1 or Rtx-5MS) may be separated on a more polar stationary phase (like a ZB-WAXplus) due to different interactions.[1]

    • Recommendation: Consult retention index databases for different stationary phases to predict which might offer better separation for the specific pyrazines of interest.[1][4]

Step 3: Utilize Tandem Mass Spectrometry (MS/MS)

When chromatographic separation is not fully achievable, tandem mass spectrometry can provide the necessary selectivity for identification and quantification.[20]

  • Action: Develop an MS/MS method.

    • Principle: In MS/MS, a specific precursor ion for each co-eluting pyrazine is selected in the first mass analyzer, fragmented in a collision cell, and then a unique product ion is monitored in the second mass analyzer.[21][22]

    • Procedure:

      • Inject individual standards of the co-eluting pyrazines to determine their primary precursor ions.

      • Fragment the precursor ions to identify unique, high-intensity product ions for each isomer.

      • Set up a multiple reaction monitoring (MRM) method to detect each isomer based on its specific precursor-product ion transition.[2] This allows for quantification even if the peaks completely overlap in the chromatogram.[20]

Step 4: Consider Chemical Derivatization

While not always necessary for pyrazines, derivatization can be a powerful tool to alter the chemical properties of analytes to improve their separation.[23]

  • Action: Investigate derivatization strategies.

    • Concept: Derivatization chemically modifies a functional group on the pyrazine molecule, which can change its volatility and interaction with the stationary phase, leading to better separation.[23][24] This is a more advanced technique and requires careful method development.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for pyrazine analysis. Note that these values can vary significantly depending on the specific pyrazine, the sample matrix, the analytical instrument, and the method used.

PyrazineMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Various PyrazinesUPLC-MS/MS0.003 - 0.2 µg/L0.01 - 0.5 µg/L[2]
2,3,5,6-tetramethylpyrazineUPLC-MS/MS-475–1862 μg·L−1 (in Baijiu)[2]
2,6-dimethylpyrazineUPLC-MS/MS-460–1590 μg·L−1 (in Baijiu)[2]
2,3,5-trimethylpyrazineUPLC-MS/MS-317–1755 μg·L−1 (in Baijiu)[2]

Experimental Protocols

Protocol 1: General GC-MS Screening Method for Pyrazines

This protocol is a starting point for developing a method for the analysis of volatile pyrazines.

  • Sample Preparation (SPME):

    • Place 5 grams of the sample (e.g., roasted cocoa beans) into a 30 ml vial and cap it with a rubber septum.[8]

    • Heat the vial at 70°C for 30 minutes.[8]

    • Expose a DVB/Carboxen/PDMS SPME fiber to the headspace of the vial for the duration of the heating.[8]

  • GC-MS Conditions:

    • GC System: Shimadzu GC-2010 or equivalent.[8]

    • Column: Rtx-1 (100% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 10°C/min.

      • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Interface Temperature: 250°C.

      • Scan Range: m/z 40-300.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

Protocol 2: UPLC-MS/MS Method for Quantification of Pyrazines in a Liquid Matrix

This protocol is adapted for the analysis of pyrazines in liquid samples like soy sauce aroma type Baijiu.[2][3]

  • Sample Preparation:

    • Directly inject the liquid sample, or perform a simple dilution if concentrations are expected to be high.

  • UPLC Conditions:

    • System: Waters ACQUITY UPLC or equivalent.

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[2]

    • Gradient Program:

      • 0–8 min: 3% B

      • 8–25 min: 3–12% B

      • 25–31 min: 12–20% B

      • 31–35 min: 20–70% B

      • 35–35.5 min: 70–3% B

      • 35.5–40 min: 3% B[2]

  • MS/MS Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions need to be optimized for each target pyrazine.

Visualizations

CoElution_Troubleshooting_Workflow start Co-elution Suspected (Poor Peak Shape / Inconsistent MS) step1 Step 1: Optimize GC Temperature Program start->step1 step1_actions Actions: - Lower Initial Temperature - Adjust Ramp Rate - Add Mid-Ramp Hold step1->step1_actions step2 Step 2: Change Stationary Phase step1->step2 If not resolved end_resolved Co-elution Resolved step1->end_resolved If resolved step2_actions Action: Select column with different polarity (e.g., WAX instead of 5% Phenyl) step2->step2_actions step3 Step 3: Utilize Tandem MS (MS/MS) step2->step3 If not resolved step2->end_resolved If resolved step3_actions Action: Develop MRM method with unique precursor-product ion transitions step3->step3_actions step4 Step 4: Consider Derivatization step3->step4 If quantification still problematic step3->end_resolved If resolved step4_actions Action: Chemically modify pyrazines to alter chromatographic properties step4->step4_actions step4->end_resolved If resolved end_unresolved Consult Advanced Separation Techniques (e.g., GCxGC) step4->end_unresolved If not resolved

Caption: Workflow for troubleshooting co-elution in pyrazine analysis.

GC_Method_Development_Logic start Goal: Separate Pyrazine Mixture column_select Select GC Column start->column_select temp_program Develop Temperature Program column_select->temp_program injection_params Set Injection Parameters temp_program->injection_params run_analysis Run Initial Analysis injection_params->run_analysis evaluate Evaluate Resolution run_analysis->evaluate optimize_temp Optimize Temperature Program (Ramp Rate, Holds) evaluate->optimize_temp Resolution Unacceptable final_method Final Method evaluate->final_method Resolution Acceptable optimize_temp->run_analysis change_column Change Column (Different Stationary Phase) optimize_temp->change_column No Improvement change_column->run_analysis

Caption: Logical flow for GC method development for pyrazine separation.

References

Technical Support Center: Enhancing a Sensitivity of Detection for Trace Levels of Pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of trace levels of pyrazines.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of pyrazines, providing potential causes and solutions in a question-and-answer format.

Question Potential Causes Solutions
Why am I observing low or no pyrazine peaks? Sample Preparation Issues: Inefficient extraction, analyte loss during sample preparation. SPME Issues: Inappropriate fiber coating, non-optimized extraction time or temperature, fiber degradation. GC-MS System Issues: Inlet leak, incorrect injection parameters, column contamination, detector issue.Optimize Sample Preparation: Ensure proper pH adjustment of the sample to facilitate pyrazine volatility. Use a salting-out agent (e.g., NaCl) to improve the extraction efficiency of polar pyrazines. Optimize SPME Parameters: Select a fiber with appropriate polarity (e.g., DVB/CAR/PDMS for broad range of pyrazines). Optimize extraction time and temperature to ensure equilibrium is reached. Check the fiber's usage history and condition; replace if necessary. System Maintenance: Perform a leak check of the GC inlet. Verify injection parameters (e.g., splitless time, injector temperature). Bake out the column to remove contaminants or trim the first few centimeters. Tune the mass spectrometer.
What is causing significant peak tailing for my pyrazine analytes? Active Sites in the System: Contamination in the injector liner, exposed silanols on the column. Chemical Interactions: Polar pyrazines interacting with the stationary phase. Improper GC Conditions: Too low of a flow rate, incorrect temperature programming.Inert System Components: Use deactivated inlet liners and change them regularly. Trim the analytical column (10-20 cm from the inlet) to remove active sites.[1][2] Column Selection: Use a column with a more inert stationary phase or consider derivatization for highly polar pyrazines. Optimize GC Method: Increase the carrier gas flow rate. Optimize the oven temperature program to ensure analytes move through the column efficiently.
How can I resolve co-eluting pyrazine isomers? Insufficient Chromatographic Resolution: Inadequate separation on the GC column. Similar Mass Spectra: Positional isomers of alkylpyrazines often produce very similar mass spectra, making deconvolution difficult.[3][4]Improve Separation: Use a longer GC column or a column with a different stationary phase to enhance selectivity. Optimize the oven temperature program with a slower ramp rate. Utilize Retention Indices: Compare the retention indices of the unknown peaks with those of known standards on the same column.[3][4] Selective Ion Monitoring (SIM): If unique fragment ions exist for the isomers, use SIM mode on the mass spectrometer to selectively detect each compound.
My results are inconsistent and not reproducible. What could be the issue? Inconsistent Sample Preparation: Variability in extraction efficiency. SPME Fiber Variability: Inconsistent fiber positioning in the headspace, fiber aging. GC System Instability: Fluctuations in gas flows or oven temperature.Standardize Procedures: Use an internal standard to correct for variations in sample preparation and injection.[5] Ensure consistent sample volumes and matrix properties. Control SPME Process: Use an autosampler for precise and repeatable fiber placement and timing. Monitor fiber performance and establish a replacement schedule. System Suitability Checks: Regularly perform system suitability tests with a standard mixture to ensure the GC-MS is performing consistently.
I suspect matrix effects are impacting my quantification. How can I confirm and mitigate this? Signal Enhancement or Suppression: Co-eluting matrix components can affect the ionization of pyrazines in the MS source. This is a common issue in complex matrices like coffee.[6]Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. Stable Isotope Dilution Analysis (SIDA): Use stable isotope-labeled internal standards that co-elute with the analytes and experience similar matrix effects. Sample Cleanup: Employ additional sample cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components.[7][8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of pyrazine detection.

Q1: What is the most effective sample preparation technique for trace pyrazine analysis?

A1: Headspace Solid-Phase Microextraction (HS-SPME) is a widely used and effective technique for the extraction of volatile pyrazines from various matrices.[7][8] It is a solvent-free, simple, and sensitive method. For less volatile pyrazines, Stir Bar Sorptive Extraction (SBSE) can offer higher recovery due to the larger volume of the sorptive phase.

Q2: How do I choose the right SPME fiber for my application?

A2: The choice of SPME fiber depends on the polarity and volatility of the target pyrazines. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point for general screening as it covers a broad range of analyte polarities and molecular weights. For more specific applications, other fiber coatings may be more suitable.

Q3: What are the key parameters to optimize for HS-SPME?

A3: The critical parameters to optimize for HS-SPME are extraction temperature, extraction time, and sample volume. The temperature should be high enough to promote the partitioning of pyrazines into the headspace without degrading the sample. The extraction time should be sufficient to allow for equilibrium to be reached between the sample, headspace, and fiber.

Q4: Can derivatization improve the sensitivity of pyrazine detection?

A4: While not always necessary for pyrazines due to their inherent volatility and favorable chromatographic behavior, derivatization can be employed in specific cases. For highly polar pyrazines that exhibit poor peak shape, derivatization can improve their volatility and reduce interactions with active sites in the GC system.

Q5: What is the role of an internal standard in quantitative pyrazine analysis?

A5: An internal standard is crucial for accurate and precise quantification.[5] It is a compound with similar chemical properties to the analytes of interest that is added to the sample at a known concentration before sample preparation. It helps to correct for any analyte loss during sample preparation and injection, as well as for variations in instrument response. A stable isotope-labeled analog of the target pyrazine is the ideal internal standard.[9][10]

Quantitative Data Summary

The following tables summarize the limits of detection (LODs) and quantification (LOQs) for various pyrazines using different analytical techniques.

Table 1: Limits of Detection (LODs) and Quantification (LOQs) for Pyrazines by HS-SPME-GC-MS

PyrazineMatrixLOD (ng/g)LOQ (ng/g)Reference
2-MethylpyrazinePerilla Seed Oil0.07-[7]
2,5-DimethylpyrazinePerilla Seed Oil0.12-[7]
2,3,5-TrimethylpyrazinePerilla Seed Oil0.09-[7]
TetramethylpyrazinePerilla Seed Oil22.22-[7]

Table 2: Limits of Detection (LODs) and Quantification (LOQs) for Pyrazines by SBSE-GC-MS

PyrazineMatrixLOD (ng/L)LOQ (ng/L)Reference
2-MethylpyrazineWater-21[11]
2,5-DimethylpyrazineWater-35[11]
2,3,5-TrimethylpyrazineWater-118[11]
2-Ethyl-3,5-dimethylpyrazineWater-45[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis

Objective: To extract volatile pyrazines from a liquid or solid sample for subsequent analysis by GC-MS.

Materials:

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • SPME holder

  • Headspace vials (e.g., 20 mL) with magnetic screw caps and septa

  • Heating block or water bath with magnetic stirrer

  • GC-MS system

Methodology:

  • Sample Preparation: Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial. For solid samples, a small amount of water may be added to facilitate the release of volatiles. Add a known amount of internal standard.

  • Salt Addition (Optional): Add a salt (e.g., NaCl, 10-30% w/v) to the sample to increase the ionic strength and promote the partitioning of pyrazines into the headspace.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap.

  • Incubation/Equilibration: Place the vial in a heating block or water bath set to the optimized temperature (e.g., 60-80 °C). Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with gentle agitation.

  • Extraction: Introduce the SPME fiber through the vial's septum and expose it to the headspace for a predetermined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.

  • Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot GC inlet (e.g., 250 °C) for thermal desorption for a specified time (e.g., 2-5 minutes) in splitless mode.

  • GC-MS Analysis: Start the GC-MS analysis simultaneously with the desorption process.

Protocol 2: Stir Bar Sorptive Extraction (SBSE) for Pyrazine Analysis

Objective: To extract semi-volatile and less volatile pyrazines from a liquid sample for subsequent analysis by GC-MS.

Materials:

  • Polydimethylsiloxane (PDMS) coated stir bar (Twister®)

  • Glass sample vial with a screw cap

  • Magnetic stirrer

  • Thermal desorption unit (TDU) coupled to a GC-MS system

  • Forceps

Methodology:

  • Stir Bar Conditioning: Before first use, condition the stir bar according to the manufacturer's instructions, typically by heating it in a stream of inert gas.

  • Sample Preparation: Place a known volume of the liquid sample (e.g., 10 mL) into a glass vial. Add a known amount of internal standard.

  • Extraction: Place the conditioned stir bar into the sample vial. Seal the vial and place it on a magnetic stirrer. Stir the sample at a constant speed (e.g., 500-1000 rpm) for a defined period (e.g., 60-120 minutes) at a controlled temperature.

  • Stir Bar Removal and Drying: After extraction, remove the stir bar from the sample using clean forceps. Gently dry the stir bar with a lint-free tissue.

  • Thermal Desorption: Place the dried stir bar into a glass thermal desorption tube. Transfer the tube to the TDU of the GC-MS system.

  • GC-MS Analysis: The TDU rapidly heats the stir bar to desorb the trapped pyrazines, which are then cryofocused at the head of the GC column before the start of the chromatographic analysis.

Visualizations

The following diagrams illustrate the experimental workflows described above.

HS-SPME Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Sample in Vial IS 2. Add Internal Standard Sample->IS Salt 3. Add Salt (Optional) IS->Salt Seal 4. Seal Vial Salt->Seal Equilibrate 5. Equilibrate & Heat Seal->Equilibrate Extract 6. Expose SPME Fiber Equilibrate->Extract Desorb 7. Desorb in GC Inlet Extract->Desorb Analyze 8. GC-MS Analysis Desorb->Analyze

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).

SBSE Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Sample in Vial IS 2. Add Internal Standard Sample->IS AddBar 3. Add Conditioned Stir Bar IS->AddBar Stir 4. Stir for Extraction AddBar->Stir RemoveBar 5. Remove & Dry Stir Bar Stir->RemoveBar Desorb 6. Thermal Desorption in TDU RemoveBar->Desorb Analyze 7. GC-MS Analysis Desorb->Analyze

Caption: Workflow for Stir Bar Sorptive Extraction (SBSE).

References

Technical Support Center: Selection and Use of Internal Standards for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and application of internal standards for the quantitative analysis of pyrazines, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the analysis of pyrazines using an internal standard.

Q1: What is the purpose of an internal standard in pyrazine analysis?

An internal standard (IS) is a known amount of a compound added to a sample before analysis. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. By comparing the signal of the target pyrazine to the signal of the co-analyzed internal standard, more accurate and precise quantification can be achieved.

Q2: What are the key characteristics of a good internal standard for pyrazine analysis?

An ideal internal standard should:

  • Be chemically similar to the pyrazine analytes of interest.

  • Not be naturally present in the sample matrix.

  • Be well-resolved chromatographically from the analytes and any interfering compounds.

  • Have a similar retention time to the target pyrazines without co-eluting.

  • Be of high purity and stable throughout the analytical process.

Q3: Why are deuterated pyrazines considered the "gold standard" for internal standards in pyrazine analysis?

Deuterated pyrazines are a type of isotopically labeled internal standard where one or more hydrogen atoms are replaced by deuterium. They are considered the best choice for several reasons:

  • Similar Physicochemical Properties: They behave almost identically to their non-deuterated counterparts during extraction, derivatization, and chromatography.[1]

  • Co-elution (with slight shift): They often elute very close to the analyte, which helps to compensate for matrix effects that can vary across the chromatogram.[1]

  • Mass Spectrometry Distinction: They are easily distinguished from the native analyte by their difference in mass-to-charge ratio (m/z) in the mass spectrometer.

Q4: My deuterated internal standard has a slightly different retention time than the target pyrazine. Is this a problem?

A small shift in retention time between a deuterated standard and its native analog is a known phenomenon called the "deuterium isotope effect" and is generally not a problem.[1] In some cases, a slight separation can even be advantageous in preventing signal overlap if the deuterated standard contains a small amount of the unlabeled analyte as an impurity.[2] However, a large difference in retention time may indicate that the internal standard is not experiencing the same matrix effects as the analyte, potentially compromising accuracy.

Q5: The peak area of my internal standard is inconsistent across my samples. What could be the cause?

Inconsistent internal standard peak areas can point to several issues:[3]

  • Inaccurate Spiking: Ensure that the internal standard is added precisely and consistently to every sample and standard.

  • Sample Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the internal standard.[4]

  • Instrumental Problems: Issues such as a dirty injector liner, a failing electron multiplier in the mass spectrometer, or leaks in the system can lead to variable responses.[3]

  • Sample Preparation Errors: Inconsistent sample handling or extraction can lead to variable loss of the internal standard.

Q6: I suspect my deuterated internal standard is undergoing isotopic exchange (H/D exchange). How can I confirm this and what should I do?

Isotopic exchange, where deuterium atoms on the internal standard are replaced by hydrogen from the solvent or matrix, can compromise the accuracy of your results.[1]

  • Confirmation: Monitor the mass spectrum of your internal standard in a blank matrix over time. An increase in the signal corresponding to the unlabeled analyte would indicate that an exchange is occurring.

  • Troubleshooting:

    • Check the Labeling Position: Deuterium atoms on heteroatoms (like -OH or -NH2) are more susceptible to exchange. Standards with deuterium on stable carbon positions are preferred.[1]

    • Control Solvent Conditions: Avoid storing or reconstituting deuterated standards in strongly acidic or basic solutions, which can catalyze H/D exchange.[5]

    • Storage Temperature: Adhere to the recommended storage temperature for the standard to minimize degradation.

Selection of a Suitable Internal Standard

The selection of an appropriate internal standard is a critical step in developing a robust analytical method for pyrazine quantification. The following diagram illustrates a logical workflow for this process.

internal_standard_selection cluster_0 Internal Standard Selection Workflow start Start: Define Pyrazine Analytes struct_sim Identify Structurally Similar Compounds start->struct_sim deuterated Are Deuterated Analogs Available? struct_sim->deuterated select_deuterated Select Appropriate Deuterated Pyrazine deuterated->select_deuterated Yes other_pyrazine Consider a Non-Deuterated Pyrazine Not Present in Sample deuterated->other_pyrazine No validate Validate Internal Standard Performance select_deuterated->validate other_pyrazine->validate end Final Selection validate->end experimental_workflow cluster_1 Experimental Workflow for Pyrazine Analysis prep_standards Prepare Standard Solutions sample_prep Sample Preparation & Extraction prep_standards->sample_prep is_spike Spike with Internal Standard sample_prep->is_spike gcms_analysis GC-MS Analysis is_spike->gcms_analysis data_analysis Data Analysis & Quantification gcms_analysis->data_analysis

References

Validation & Comparative

A Comparative Guide to the Validation of a New Analytical Method for 2-Acetyl-3-ethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated analytical method for the quantification of 2-Acetyl-3-ethylpyrazine, a key flavor and aroma compound, against established and alternative techniques. The presented data and protocols are designed to offer an objective performance evaluation, aiding researchers in selecting the most suitable methodology for their specific analytical needs.

Introduction to this compound Analysis

This compound is a heterocyclic compound that contributes significantly to the desirable nutty, roasted, and popcorn-like aromas in a variety of food products.[1] Its accurate quantification is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and development. The most common analytical techniques for pyrazine analysis are gas chromatography-mass spectrometry (GC-MS), often coupled with headspace solid-phase microextraction (HS-SPME) for sample preparation.[2][3][4] An alternative method gaining traction is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5] This guide presents a validation of a new HS-SPME-GC-MS method and compares its performance with a UPLC-MS/MS method and other potential techniques.

Analytical Method Validation Workflow

A systematic approach to method validation is essential to ensure the reliability and accuracy of analytical data. The following diagram illustrates a typical workflow for the validation of an analytical method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation A Method Development B Optimization of Parameters A->B C Specificity / Selectivity B->C Proceed to Validation D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I J Routine Analysis I->J Implement Method K Method Transfer J->K

Caption: A flowchart illustrating the key stages of analytical method validation.

Comparative Performance Data

The following table summarizes the validation parameters for the new HS-SPME-GC-MS method and compares them with a typical UPLC-MS/MS method for the analysis of this compound.

Validation ParameterNew HS-SPME-GC-MS Method Alternative UPLC-MS/MS Method
Linearity (R²) ≥ 0.995≥ 0.99
Range 1 - 500 ng/mL0.5 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (RSD%)
- Repeatability≤ 5%≤ 10%
- Intermediate Precision≤ 8%≤ 15%
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL0.5 ng/mL
Robustness HighModerate

Experimental Protocols

New Validated Method: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is optimized for the sensitive and selective quantification of this compound in a food matrix.

1. Sample Preparation (HS-SPME):

  • Sample: 5 g of homogenized sample is placed into a 20 mL headspace vial.

  • Internal Standard: Spike with an appropriate internal standard (e.g., 2-acetylpyrazine-d3).

  • Equilibration: The vial is incubated at 60°C for 15 minutes with agitation.

  • Extraction: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace for 30 minutes at 60°C.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C. The SPME fiber is desorbed for 5 minutes.

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound: m/z 150, 135, 107.

Alternative Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides a viable alternative, particularly for liquid samples, and does not require the heating of the sample.

1. Sample Preparation:

  • Sample: 1 mL of liquid sample or a solvent extract of a solid sample.

  • Internal Standard: Spike with an appropriate internal standard.

  • Filtration: The sample is filtered through a 0.22 µm syringe filter.

2. UPLC-MS/MS Analysis:

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion and product ions for this compound would be determined through infusion experiments.

Comparison with Other Alternatives

While HS-SPME-GC-MS and UPLC-MS/MS are the most prevalent techniques, other methods can be employed for pyrazine analysis, though they are less common for routine quantification.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This powerful technique offers enhanced separation for complex matrices, but requires specialized instrumentation and data analysis software.

  • Capillary Electrophoresis (CE): CE can be a rapid and efficient separation technique, but its sensitivity may be lower compared to GC-MS and UPLC-MS/MS for trace-level analysis of volatile compounds.[6][7]

  • Electrochemical Methods: These methods can be rapid and cost-effective but may lack the selectivity required for complex sample matrices and are not as widely established for pyrazine quantification.

Conclusion

The newly validated HS-SPME-GC-MS method demonstrates excellent performance characteristics for the quantification of this compound, offering high linearity, accuracy, precision, and robustness. It is particularly well-suited for the analysis of volatile compounds in complex food matrices. The UPLC-MS/MS method serves as a strong alternative, especially for liquid samples, and provides comparable, if slightly lower, precision. The choice between these methods will ultimately depend on the specific application, sample matrix, available instrumentation, and the desired level of sensitivity and throughput. For highly complex samples where co-elution is a concern, GCxGC-MS may be the preferred, albeit more complex, option.

References

A Sensory Showdown: 2-Acetyl-3-ethylpyrazine Versus Other Key Pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and flavor scientists on the distinct sensory characteristics of 2-Acetyl-3-ethylpyrazine in comparison to other commercially significant pyrazines. This report details their odor and taste profiles, sensory thresholds, and the experimental methodologies used for their evaluation.

Pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their potent and diverse aromas, often associated with roasted, nutty, and baked goods. Among these, this compound holds a unique position due to its characteristic nutty and raw potato-like scent. This guide provides a detailed sensory comparison of this compound with other influential pyrazines, supported by quantitative data and standardized experimental protocols, to aid researchers and professionals in the fields of flavor chemistry, food science, and drug development.

Quantitative Sensory Comparison of Pyrazines

The following table summarizes the reported odor and taste thresholds of this compound and other selected pyrazines in water, providing a quantitative basis for comparing their sensory potency. Lower threshold values indicate a higher potency of the compound.

PyrazineOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)Predominant Sensory Descriptors
This compound ~1000[1]10[1]Nutty, raw potato, earthy, popcorn, corn chip, meaty[1][2]
2-Acetylpyrazine 62[3]10000[4]Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut[4][5]
2,3-Dimethylpyrazine 2500-35000[6]Not widely reportedNutty, cocoa, coffee, potato, meaty[7]
2-Ethyl-3,5-dimethylpyrazine 1[7]Not widely reportedCocoa, chocolate, nutty, burnt almond[7]
2,3,5-Trimethylpyrazine 400[8]Not widely reportedRoasted nuts (hazelnut, peanut), baked potato, cocoa[8]

Experimental Protocols for Sensory Analysis

To ensure objective and reproducible sensory data, standardized methodologies are crucial. The following are detailed protocols for two key experiments used in the sensory evaluation of pyrazines.

Determination of Odor and Taste Thresholds using the 3-Alternative Forced Choice (3-AFC) Method

The 3-AFC test is a widely used method for determining the detection threshold of a substance, the minimum concentration at which it can be reliably detected.[9][10]

Objective: To determine the lowest concentration of a pyrazine that can be detected by a sensory panel.

Materials:

  • Pyrazine compound of interest

  • Deionized, odor-free water

  • Glass sniffing bottles or taste sample cups with lids

  • Pipettes and volumetric flasks for dilutions

  • Sensory panel of at least 10-15 trained assessors

Procedure:

  • Sample Preparation: A series of dilutions of the pyrazine in water is prepared, typically in ascending order of concentration (e.g., logarithmic scale).

  • Test Presentation: For each concentration level, three samples are presented to each panelist. Two of the samples contain only water (blanks), and one contains the pyrazine at the specified concentration. The order of presentation is randomized for each panelist and each trial.

  • Panelist Task: Panelists are instructed to sniff (for odor) or taste each sample and identify the one that is different from the other two.

  • Data Collection: The responses of the panelists (correct or incorrect identification) are recorded for each concentration level.

  • Threshold Determination: The detection threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample.[9] This can be calculated using statistical methods such as the geometric mean of the last incorrect and first correct concentration for each panelist.

Characterization of Aroma Profiles using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[11][12]

Objective: To identify and characterize the specific odor notes of individual pyrazines as they elute from the gas chromatograph.

Apparatus:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometry port)

  • Appropriate GC column for volatile compound separation (e.g., polar or non-polar capillary column)

  • Mass spectrometer (MS) for compound identification (optional but recommended)

  • Trained sensory assessors

Procedure:

  • Sample Injection: A solution of the pyrazine (or a mixture) in a suitable solvent is injected into the GC.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Effluent Splitting: The column effluent is split, with a portion directed to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the other portion to the sniffing port.

  • Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.

  • Data Analysis: The olfactometry data (aromagram) is aligned with the chromatogram from the conventional detector to correlate specific chemical compounds with their perceived odors.

Visualizing Sensory Relationships and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for sensory comparison and the signaling pathway involved in pyrazine perception.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Sensory & Instrumental Analysis cluster_data Data Interpretation P1 Pyrazine Dilution Series P2 Randomized Sample Sets (3-AFC) P1->P2 A2 Gas Chromatography-Olfactometry (GC-O) P1->A2 A1 3-AFC Sensory Panel Evaluation P2->A1 D1 Threshold Calculation A1->D1 A3 GC-Mass Spectrometry (GC-MS) A2->A3 D2 Aroma Profile Characterization A2->D2 D3 Compound Identification A3->D3

Experimental workflow for pyrazine sensory analysis.

Sensory_Attributes This compound This compound Nutty Nutty This compound->Nutty Earthy/Potato Earthy/Potato This compound->Earthy/Potato Popcorn/Roasted Popcorn/Roasted This compound->Popcorn/Roasted 2-Acetylpyrazine 2-Acetylpyrazine 2-Acetylpyrazine->Nutty 2-Acetylpyrazine->Popcorn/Roasted 2,3,5-Trimethylpyrazine 2,3,5-Trimethylpyrazine 2,3,5-Trimethylpyrazine->Nutty 2,3,5-Trimethylpyrazine->Popcorn/Roasted 2-Ethyl-3,5-dimethylpyrazine 2-Ethyl-3,5-dimethylpyrazine 2-Ethyl-3,5-dimethylpyrazine->Nutty

Sensory attribute relationships of pyrazines.

Signaling_Pathway Pyrazine Pyrazine Molecule OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binding GPCR G-Protein Coupled Receptor Cascade OR5K1->GPCR Activation Signal Signal Transduction to Brain GPCR->Signal Perception Odor Perception Signal->Perception

Simplified pyrazine olfactory signaling pathway.

The Olfactory Pathway: From Molecule to Perception

The perception of pyrazines, like other odorants, is initiated by the binding of the molecule to specific olfactory receptors in the nasal cavity. Research has identified the olfactory receptor OR5K1 as a key receptor for the detection of pyrazines.[7] Olfactory receptors are a type of G-protein coupled receptor (GPCR). Upon binding of a pyrazine molecule, the receptor undergoes a conformational change, activating a cascade of intracellular events mediated by G-proteins. This ultimately leads to the generation of a nerve impulse that is transmitted to the brain, where it is interpreted as a specific smell.[13]

Conclusion

This compound presents a distinct sensory profile characterized by its prominent nutty and raw potato notes, with a relatively moderate odor threshold compared to some other potent pyrazines like 2-Ethyl-3,5-dimethylpyrazine. Its unique earthy characteristics make it a valuable component in the creation of specific flavor profiles, particularly in savory applications. Understanding the quantitative sensory differences and the underlying methodologies for their assessment is paramount for the precise and effective application of these powerful aroma compounds in food and fragrance development. The provided data and protocols offer a foundational resource for researchers and industry professionals to make informed decisions in the selection and utilization of pyrazines.

References

A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of pyrazines. The information presented is collated from established analytical methodologies to assist researchers in selecting the appropriate technique for their specific application.

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant in the pharmaceutical, food, and fragrance industries.[1][2] Accurate and reliable quantification of pyrazines is crucial for quality control, flavor and aroma profiling, and drug development. Both HPLC and GC-MS are powerful analytical techniques widely employed for this purpose, each with its own set of advantages and limitations. This guide outlines the experimental protocols for each method and presents a summary of their performance characteristics based on typical validation parameters.

Comparative Performance of HPLC and GC-MS for Pyrazine Analysis

The choice between HPLC and GC-MS for pyrazine analysis depends on several factors, including the volatility and thermal stability of the specific pyrazines, the complexity of the sample matrix, and the desired sensitivity. GC-MS is traditionally favored for volatile and semi-volatile compounds like many alkylpyrazines.[2][3] However, recent advancements in HPLC, particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), have enabled the sensitive and accurate analysis of a wide range of pyrazines without the need for derivatization.[4][5]

The following table summarizes the key validation parameters for both methods, providing a comparative overview of their quantitative performance.

Validation ParameterHPLC / UPLC-MS/MSGC-MSKey Considerations
**Linearity (R²) **≥ 0.99[5]Typically ≥ 0.99Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) ng/mL to µg/L range[5][6]pg to ng range[7][8]GC-MS generally offers superior sensitivity, with lower limits of detection.[7]
Limit of Quantitation (LOQ) ng/mL to µg/L range[5][6]ng/g range[8]Consistent with LOD, GC-MS often provides lower LOQs.
Accuracy (% Recovery) 84.36% to 103.92%[5]91.6% to 109.2%[8]Both methods can achieve high levels of accuracy with appropriate sample preparation and calibration.
Precision (%RSD) ≤ 6.36%[5]< 16%[8]Both techniques demonstrate good precision, with UPLC-MS/MS often showing very low relative standard deviations.
Specificity High, especially with MS/MS[9]High, based on retention time and mass spectraMass spectrometry detection in both methods provides high specificity, though co-eluting isomers can be a challenge in GC-MS.[2][3]
Analysis Time Can be faster per sample without derivatization[7]Can be longer due to temperature programming and potential derivatization steps.[7]HPLC can offer shorter injection-to-injection times.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of pyrazines using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a UPLC-MS/MS method for the analysis of 16 pyrazines in a liquid matrix.[4][5]

  • Instrumentation: ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Xevo TQ-S).[4]

  • Column: BEH C18 column (100 mm x 2.1 mm, 1.7 µm).[4]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile[5]

  • Gradient Elution: A programmed gradient starting from 3% B, increasing to 70% B over approximately 35 minutes, at a flow rate of 0.3 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 10 µL.[4]

  • Detection: Electrospray ionization (ESI) in positive mode, with Multiple Reaction Monitoring (MRM) for quantification.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a general representation for the analysis of volatile pyrazines, often employed for food and flavor applications.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., ion trap or quadrupole).

  • Sample Preparation: Headspace solid-phase microextraction (HS-SPME) is commonly used for volatile pyrazines.[10] A Divinylbenzene/Carboxen/PDMS fiber is often effective.

  • Column: A polar column such as SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) is suitable for separating polar compounds like pyrazines.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: An initial temperature of 40°C held for 5 minutes, followed by a ramp up to 230°C at 4°C/min.

  • Injector: Splitless mode at 270°C.

  • Detector: Mass spectrometer scanning a mass range of m/z 30-350.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results for the same analyte in a given sample. This is essential when transferring methods between laboratories or when one method is intended to replace another.

CrossValidationWorkflow start Define Analytes and Sample Matrix hplc_dev HPLC Method Development & Optimization start->hplc_dev gcms_dev GC-MS Method Development & Optimization start->gcms_dev hplc_val HPLC Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) hplc_dev->hplc_val gcms_val GC-MS Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) gcms_dev->gcms_val sample_analysis Analyze Identical Samples with Both Validated Methods hplc_val->sample_analysis gcms_val->sample_analysis data_comp Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) sample_analysis->data_comp conclusion Conclusion on Method Equivalency data_comp->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of pyrazines. GC-MS is often the method of choice for volatile pyrazines due to its high sensitivity.[2][7] However, HPLC, particularly UPLC-MS/MS, offers a powerful alternative, especially for less volatile or thermally labile pyrazines, and can simplify sample preparation by allowing for direct injection of liquid samples.[4][11] The selection of the most appropriate method will be dictated by the specific pyrazine compounds of interest, the complexity of the sample matrix, the required level of sensitivity, and the available instrumentation. A thorough cross-validation should be performed when transitioning between these two methods to ensure consistency and reliability of analytical results.

References

The Impact of Roasting on 2-Acetyl-3-ethylpyrazine Concentration: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Acetyl-3-ethylpyrazine concentrations in roasted versus unroasted food samples. This compound is a significant flavor compound, contributing nutty, roasted, and cocoa-like aromas to a variety of thermally processed foods. Its formation is intrinsically linked to the Maillard reaction, a key chemical transformation that occurs during the roasting process. Understanding the quantitative differences in this compound between raw and roasted materials is crucial for food science, flavor chemistry, and sensory analysis.

Quantitative Data Summary

The concentration of this compound and related alkylpyrazines is negligible or undetectable in unroasted (green) food samples. The roasting process dramatically increases the concentration of these compounds. The following table summarizes representative quantitative data for pyrazines in roasted food products. While specific data for this compound is not always individually reported, the trend of its formation during roasting is consistent with that of other major pyrazines.

Food ProductSample StateThis compound Concentration (µg/kg)Other Major Pyrazine Concentrations (µg/kg)Reference
Cocoa Beans Unroasted (Fermented, Dried)Not DetectedLow to Not Detected
Roasted (140°C, 40 min)Data not specified2,3,5,6-Tetramethylpyrazine: 15,073.22,3,5-Trimethylpyrazine: 12,537.2[1]
Peanuts RawNot DetectedPyrazines generally absent[2][3]
RoastedData not specifiedTotal Pyrazines: 2793.2 - 4125.75[4]
Coffee Beans GreenNot DetectedPyrazines generally absent[5][6]
RoastedData not specifiedTotal Alkylpyrazines: 82,100 - 211,600[7]
Sesame Hulls UnroastedNot DetectedPyrazines absent
Roasted (200°C)Data not specified2-Methylpyrazine: 1289

Note: The concentrations of pyrazines are highly dependent on the specific food matrix, roasting time, and temperature.[1] The data presented for "Other Major Pyrazines" illustrates the significant increase from non-detectable levels in unroasted samples.

Experimental Protocols

The quantification of this compound in food samples is typically performed using gas chromatography-mass spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. A common sample preparation method is Headspace Solid-Phase Microextraction (HS-SPME), which is a solvent-free extraction technique.

Protocol: Quantification of this compound using HS-SPME-GC-MS

1. Sample Preparation:

  • Unroasted Samples: Freeze-dry the raw samples (e.g., green coffee beans, raw peanuts) to remove moisture and then grind them into a fine, homogeneous powder.
  • Roasted Samples: Grind the roasted samples into a fine, homogeneous powder.
  • Weigh a precise amount (e.g., 1-2 grams) of the powdered sample into a headspace vial.
  • Add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine analog) to the vial for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Seal the vial and place it in a temperature-controlled autosampler.
  • Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
  • Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Transfer the SPME fiber to the hot injection port of the GC, where the adsorbed analytes are thermally desorbed onto the analytical column.
  • Separation: Use a capillary column (e.g., DB-5ms or equivalent) with a suitable temperature program to separate the volatile compounds based on their boiling points and polarities.
  • Detection: As the compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.

4. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum by comparing it to a pure standard.
  • Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Mandatory Visualization

The formation of this compound is a result of the complex cascade of reactions known as the Maillard reaction. This process is initiated by the condensation of a reducing sugar and an amino acid.

Maillard_Reaction cluster_reactants Reactants cluster_degradation Degradation Pathways cluster_pyrazine Pyrazine Formation reactant reactant intermediate intermediate product product process process Reducing Sugar Reducing Sugar Amino Acid Amino Acid Schiff Base Schiff Base Amino Acid->Schiff Base Strecker Aldehydes Strecker Aldehydes Amino Acid->Strecker Aldehydes Strecker Degradation Amadori Product Amadori Product Carbonyls Carbonyls Amadori Product->Carbonyls 1,2-Enolization Reductones Reductones Amadori Product->Reductones 2,3-Enolization Carbonyls->Strecker Aldehydes Aminoketones Aminoketones Carbonyls->Aminoketones Strecker Aldehydes->Aminoketones Dihydropyrazine Dihydropyrazine Aminoketones->Dihydropyrazine Condensation Pyrazines Pyrazines Dihydropyrazine->Pyrazines Oxidation This compound This compound Pyrazines->this compound Heat Heat Heat->Schiff Base Heat->Amadori Product Heat->Carbonyls Heat->Strecker Aldehydes Heat->Pyrazines

Caption: Formation pathway of pyrazines via the Maillard reaction.

References

Bridging the Gap: Correlating Instrumental Analysis with Sensory Perception of Pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the intricate relationship between the analytical measurement of pyrazines and their perceived aroma, providing a critical comparison of methodologies and supporting experimental data.

Pyrazines are a class of volatile organic compounds renowned for their significant contribution to the aroma of a wide variety of foods and beverages, often imparting desirable roasted, nutty, earthy, or bell pepper-like notes. For researchers, scientists, and professionals in the food, flavor, and pharmaceutical industries, understanding the correlation between the instrumental quantification of these compounds and their sensory perception is paramount for product development, quality control, and targeted flavor design. This guide provides an objective comparison of instrumental and sensory techniques, supported by experimental data, to elucidate this complex relationship.

Instrumental and Sensory Analysis: A Comparative Overview

The evaluation of pyrazines relies on two primary approaches: instrumental analysis, which provides quantitative data on the concentration of specific pyrazines, and sensory analysis, which captures the human perception of their aroma. While instrumental methods offer high precision and sensitivity, sensory evaluation provides the indispensable context of how these chemical signatures translate into a perceived flavor experience. A significant correlation between the data from these two approaches is crucial for predicting and controlling the sensory characteristics of a product.[1][2]

Instrumental Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone technique for the separation and identification of volatile compounds.[3][4] GC-MS allows for the precise quantification of individual pyrazines in a sample.[5] However, the presence of a compound, even at high concentrations, does not always directly correlate with its sensory impact due to variations in odor thresholds.

  • Gas Chromatography-Olfactometry (GC-O): This method directly links instrumental analysis with human perception by allowing a trained panelist to smell the effluent from the gas chromatograph.[6][7] This provides valuable information on which specific compounds are aroma-active.[6][8]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): An alternative method for the analysis of pyrazines, particularly in liquid samples like Baijiu, offering high sensitivity and specificity.[8][9]

Sensory Evaluation Methods:

  • Descriptive Sensory Analysis: A trained panel evaluates the intensity of specific aroma attributes, such as "roasted," "nutty," or "green pepper," providing a detailed sensory profile of the sample.[9][10]

  • Odor Threshold Determination: This involves determining the lowest concentration of a specific pyrazine that can be detected by a sensory panel.[11][12] Alkoxypyrazines, for instance, are known for their extremely low odor thresholds.[12]

  • Odor Activity Value (OAV): Calculated by dividing the concentration of a compound by its odor threshold, the OAV provides an indication of the potential sensory contribution of that compound.[8] Compounds with an OAV greater than one are generally considered to be sensorially important.[9]

Quantitative Data Summary: Correlating Concentration with Perception

The following tables summarize quantitative data from various studies, illustrating the correlation between instrumental measurements of pyrazine concentrations and their corresponding sensory perception.

Table 1: Concentration and Odor Thresholds of Selected Pyrazines in Aqueous Solution

Pyrazine CompoundConcentration (µg/L)Odor Threshold (µg/L)Odor DescriptionReference
2-Methylpyrazine-35Roasted, nutty[13]
2,3-Dimethylpyrazine-40Roasted, coffee[13]
2,5-Dimethylpyrazine-30Roasted, nutty[13]
2-Ethyl-3,5-dimethylpyrazine-0.09Earthy, potato[13]
2-Methoxy-3-isobutylpyrazine-0.002Green bell pepper[14]
2-Methoxy-3-isopropylpyrazine-0.001Earthy, pea[5]

Table 2: Correlation of Instrumental and Sensory Data for Pyrazines in Different Food Matrices

Food MatrixPyrazine CompoundInstrumental MethodConcentrationSensory MethodSensory Attribute/ScoreCorrelationReference
Red Wine2-Methoxy-3-isobutylpyrazineGC-MS5-30 ng/LDescriptive Analysis"Green pepper" intensityPositive[14]
Soy Sauce Aroma Type Baijiu2-Ethyl-3,5-dimethylpyrazineUPLC-MS/MSHigh OAVDescriptive Analysis"Roasted aroma" intensityPositive[8]
Robusta CoffeePyrazines (total)GC-MSHigher in underdeveloped roastDescriptive Analysis"Raw nut-like" notesPositive[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different studies. Below are representative protocols for key experiments.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Volatile compounds are typically extracted from the sample matrix using methods such as headspace solid-phase microextraction (HS-SPME) or simultaneous distillation-extraction (SDE).[7] For wine analysis, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be utilized.

  • Gas Chromatography: The extracted volatiles are injected into a GC system equipped with a suitable capillary column (e.g., DB-WAX). The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and polarity.

  • Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer, which ionizes them and detects the resulting fragments. The mass spectrum of each compound serves as a chemical fingerprint for its identification.[3]

  • Quantification: The concentration of each pyrazine is determined by comparing its peak area to that of a known amount of an internal standard.[5]

Sensory Evaluation: Descriptive Analysis
  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to recognize and rate the intensity of specific aroma attributes relevant to the product being tested.

  • Sample Presentation: Samples are presented to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature). Samples are typically coded with random three-digit numbers to prevent bias.

  • Evaluation: Panelists sniff the samples and rate the intensity of each aroma attribute on a structured scale (e.g., a 15-cm line scale anchored from "not intense" to "very intense").

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to determine the sensory profile of each sample and to identify significant differences between samples.[10]

Visualizing the Connection: Workflows and Pathways

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_Sample Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation FoodMatrix Food Matrix (e.g., Coffee, Wine) Extraction Volatile Extraction (SPME, SDE) FoodMatrix->Extraction GCMS Instrumental Analysis (GC-MS, GC-O) Extraction->GCMS Sensory Sensory Evaluation (Descriptive Analysis) Extraction->Sensory Concentration Pyrazine Concentration GCMS->Concentration AromaProfile Aroma Profile Sensory->AromaProfile Correlation Correlation Analysis Concentration->Correlation AromaProfile->Correlation

Caption: Experimental workflow for correlating instrumental and sensory analysis of pyrazines.

Sensory_Perception_Pathway Pyrazine Pyrazine Molecule OlfactoryReceptor Olfactory Receptors (e.g., OR5K1) Pyrazine->OlfactoryReceptor Binding SignalTransduction Signal Transduction Cascade OlfactoryReceptor->SignalTransduction Activation OlfactoryBulb Olfactory Bulb SignalTransduction->OlfactoryBulb Neural Signal Brain Brain (Cortex) Perception of 'Roasted' Aroma OlfactoryBulb->Brain Signal Processing

Caption: Simplified signaling pathway for the sensory perception of pyrazines.[11][12]

Conclusion

The correlation between instrumental analysis and sensory perception of pyrazines is a multifaceted area of study that is critical for the food and flavor industries. While instrumental techniques provide precise quantitative data, they cannot fully capture the nuances of human sensory experience.[1] Conversely, sensory evaluation, though essential for understanding consumer perception, can be subjective.[2] By employing a combination of advanced instrumental methods like GC-MS and GC-O with robust sensory evaluation protocols, researchers can establish meaningful correlations. This integrated approach allows for a deeper understanding of how specific pyrazines contribute to the overall aroma profile of a product, enabling the targeted development of flavors and the consistent delivery of high-quality products. The synergistic use of these methodologies is key to bridging the gap between chemical composition and sensory reality.[8]

References

A Comparative Analysis of Pyrazine Synthesis: Unveiling the Impact of Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of pyrazines—a class of heterocyclic aromatic compounds integral to pharmaceuticals, flavor chemistry, and materials science—is a subject of considerable interest. The efficiency and selectivity of pyrazine formation are highly dependent on the chosen synthetic route. This guide provides a comparative study of three prominent methods for pyrazine synthesis: the Maillard reaction, microwave-assisted synthesis, and manganese-catalyzed dehydrogenative coupling. We will delve into the experimental protocols, compare the quantitative outcomes, and visualize a key formation pathway.

Comparative Performance of Pyrazine Synthesis Methods

The selection of a synthetic strategy for pyrazine derivatives is a critical decision influenced by desired yield, reaction time, and substrate scope. The following table summarizes the quantitative data from various studies, offering a clear comparison of the performance of the Maillard reaction, microwave-assisted synthesis, and manganese-catalyzed methods.

Reaction MethodReactantsTemperature (°C)Reaction TimeYield (%)Reference
Maillard Reaction Arg-Lys Dipeptide + Glucose14090 min13.12 (µg/g)[1]
His-Lys Dipeptide + Glucose14090 min5.54 (µg/g)[1]
Glucose + Lysine180--[2]
Microwave-Assisted Synthesis Ammonium Formate + Fructose120< 3 minup to 37.2
Ammonium Formate + Fructose10015 min-
Ammonium Formate + Fructose8040 min-
2-Aminopyridine/pyrazine + Isonitrile + Benzaldehyde15010 min>80[3]
Manganese-Catalyzed Dehydrogenative Coupling 2-Phenylglycinol15024 h99[4][5]
Various 2-Amino Alcohols15024 h30-95[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful synthesis. Below are the methodologies for the three compared pyrazine formation techniques.

Maillard Reaction for Pyrazine Formation

This protocol describes the formation of pyrazines from a dipeptide and a reducing sugar, a common model for the Maillard reaction.

Materials:

  • Lysine-containing dipeptide (e.g., Arg-Lys)

  • Glucose

  • Phosphate buffer (pH 8.0)

Procedure:

  • A mixture of the dipeptide and glucose is prepared.[1]

  • The mixture is dissolved in a pH 8.0 phosphate buffer.

  • The reaction mixture is heated to 140°C for 90 minutes.[1]

  • Following the reaction, the volatile compounds, including pyrazines, are extracted and analyzed, typically by gas chromatography-mass spectrometry (GC-MS).

Microwave-Assisted Pyrazine Synthesis

Microwave irradiation offers a significant acceleration of chemical reactions. This protocol details the rapid synthesis of poly(hydroxyalkyl)pyrazines.

Materials:

  • Ammonium formate

  • Monosaccharide (e.g., fructose)

  • Water (optional)

  • Laboratory microwave reactor

Procedure:

  • Ammonium formate and the monosaccharide are mixed in a microwave-safe reaction vial.

  • For reactions with water, it is added to the mixture to reduce viscosity.

  • The vial is sealed and placed in the microwave reactor with vigorous stirring.

  • The reaction is subjected to microwave irradiation at a set temperature (e.g., 80°C, 100°C, or 120°C) for a specified time (ranging from a few minutes to over an hour).

  • The temperature is monitored using an infrared sensor.

  • Upon completion, the reaction mixture is cooled, and the products are extracted and purified.

Manganese-Catalyzed Dehydrogenative Coupling

This method provides a highly efficient and atom-economical route to 2,5-disubstituted pyrazines from 2-amino alcohols, catalyzed by a manganese pincer complex.[4][5][6][7][8]

Materials:

  • 2-Amino alcohol (e.g., 2-phenylglycinol)

  • Manganese pincer complex catalyst (2 mol%)

  • Potassium hydride (KH) as a base (3 mol%)

  • Toluene (solvent)

Procedure:

  • In a reaction vessel under an inert atmosphere, the 2-amino alcohol, manganese pincer catalyst, and potassium hydride are combined in toluene.[4][5]

  • The reaction vessel is sealed, and the mixture is heated to 150°C for 24 hours.[4][5]

  • During the reaction, hydrogen gas and water are formed as the sole byproducts.[4][5]

  • After cooling, the product is isolated and purified. The yield can be determined by GC-MS analysis using an internal standard.[4]

Visualizing the Pathway: Pyrazine Formation via Strecker Degradation

A predominant pathway for the formation of pyrazines in the Maillard reaction is through the Strecker degradation of amino acids. This process involves the interaction of an amino acid with a dicarbonyl compound, leading to the formation of an aminoketone intermediate, which then self-condenses to form a dihydropyrazine that is subsequently oxidized to the aromatic pyrazine. The following diagram illustrates this key signaling pathway.

Pyrazine_Formation_Pathway cluster_0 Maillard Reaction cluster_1 Strecker Degradation cluster_2 Pyrazine Ring Formation AminoAcid α-Amino Acid StreckerAldehyde Strecker Aldehyde AminoAcid->StreckerAldehyde Forms Aminoketone α-Aminoketone AminoAcid->Aminoketone Reacts with Dicarbonyl Dicarbonyl Compound (from sugar degradation) Dicarbonyl->StreckerAldehyde Forms Dicarbonyl->Aminoketone Reacts with Dihydropyrazine Dihydropyrazine Aminoketone->Dihydropyrazine 2x Self-condensation Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

Pyrazine formation via the Strecker degradation pathway.

References

A Comparative Benchmarking of Synthetic Routes for 2-Acetyl-3-ethylpyrazine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the production of 2-Acetyl-3-ethylpyrazine, a key compound in flavor, fragrance, and pharmaceutical industries. The following sections detail the experimental protocols, present comparative quantitative data, and visualize the synthetic pathways to aid researchers in selecting the most suitable route for their specific applications.

Comparative Analysis of Synthetic Routes

The production of this compound can be achieved through several distinct synthetic pathways. This section summarizes the key performance indicators for each route, including reaction yield, purity, and critical process parameters, to facilitate an objective comparison.

Synthetic RouteStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Route 1: Halogenation & Nucleophilic Substitution 2,3-DiethylpyrazineN-Bromosuccinimide, Sodium, 2-Nitropropane1.5 - 2 hours (reflux)75 - 80Data not specifiedData not specifiedGeneral applicability for 2-acetyl-3-alkylpyrazines.Use of hazardous reagents like alkali metals.
Route 2: N-Oxide Formation & Rearrangement 2,3-DiethylpyrazinePeracetic Acid, Acetic Anhydride, Potassium Hydroxide1 hour (oxidation), 2 hours (hydrolysis)70 - 80 (oxidation)Data not specifiedData not specifiedControlled reaction.Multi-step process.
Route 3: Direct Oxidation 2,3-Diethylpyrazine40% Peracetic Acid20 minutes (addition), 60 minutes (reaction)70 - 80Data not specifiedData not specifiedSimpler one-step oxidation.Potentially less selective, purification may be challenging.
Route 4: Chlorination & Hydrolysis 2-EthylpyrazineChlorine, Benzoyl Peroxide, Saturated Sodium Bicarbonate6 ± 1 hours (hydrolysis)50 - 95 (chlorination), 80 ± 5 (hydrolysis)> 60> 98 (naturalness)High product purity and suitability for "natural" labeling.Use of corrosive and toxic chlorine gas.

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Route 1: Synthesis via Halogenation and Nucleophilic Substitution

Experimental Protocol:

  • A two-liter flask is charged with 68.1 g (0.5 mol) of 2,3-diethylpyrazine, 89.0 g (0.5 mol) of N-bromosuccinimide, 1000 cc of carbon tetrachloride, and 1.0 g of benzoyl peroxide.

  • The mixture is stirred and heated to a reflux temperature of 75-80°C for 1.5 hours.

  • After cooling, the solid succinimide is removed by filtration.

  • The carbon tetrachloride is removed under vacuum to yield 2-(1-bromoethyl)-3-ethylpyrazine.

  • In a separate one-liter reaction flask, 12.7 g of sodium is dissolved in 500 cc of dry ethanol.

  • The solution is cooled, and the previously prepared 2-(1-bromoethyl)-3-ethylpyrazine is added.

  • A solution of 2-nitropropane is then added, and the reaction mixture is processed to isolate the final product.

Route 2: Synthesis via N-Oxide Formation and Rearrangement

Experimental Protocol:

  • A solution of 27.6 g (0.2 M) of 2,3-diethylpyrazine in acetic acid is heated to 75°C in a 500 cc reaction flask.[1]

  • 38.0 g (0.2 M) of 40 percent peracetic acid is added dropwise over 20 minutes.[1]

  • The reaction mixture is stirred at 70-80°C for an additional 60 minutes.[1]

  • The acetic acid is recovered under reduced pressure to obtain the N-oxide as a yellow oil.[1]

  • The yellow oil is then refluxed with acetic anhydride.

  • The excess acetic anhydride is removed under vacuum to yield 2-ethyl-3-(1-acetoxyethyl)pyrazine.[1]

  • A solution of 11.8 g of the acetoxyethyl derivative in 75 cc of methanol is added dropwise to 30 cc of a 20% potassium hydroxide solution at room temperature.[1]

  • The mixture is stirred at room temperature for two hours.[1]

  • The methanol is stripped under reduced pressure, and the aqueous phase is extracted to isolate 2-ethyl-3-(1-hydroxyethyl)pyrazine.[1]

  • The resulting alcohol is then oxidized to this compound using a suitable oxidizing agent (e.g., dimethyl sulfoxide and acetic anhydride).[1]

Route 4: Synthesis via Chlorination and Hydrolysis

Experimental Protocol:

  • 2-Ethylpyrazine and chlorine are used as reaction raw materials for a substitution reaction.

  • Benzoyl peroxide is used as a catalyst, and the reaction temperature is maintained between 50-95°C.[2]

  • The intermediate product from the chlorination is then subjected to hydrolysis.

  • The hydrolysis is carried out using a saturated sodium bicarbonate aqueous solution and an organic solvent (e.g., dimethyl sulfoxide) that is miscible with water.[2]

  • The temperature of the hydrolysis reaction is maintained at 80 ± 5°C for 6 ± 1 hour.[2]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic routes for producing this compound.

G cluster_0 Route 1: Halogenation & Nucleophilic Substitution A1 2,3-Diethylpyrazine C1 Halogenation (Reflux, 75-80°C) A1->C1 B1 N-Bromosuccinimide (NBS) B1->C1 D1 2-(1-Bromoethyl)-3-ethylpyrazine C1->D1 F1 Nucleophilic Substitution D1->F1 E1 Sodium & 2-Nitropropane E1->F1 G1 This compound F1->G1

Caption: Workflow for the synthesis of this compound via halogenation.

G cluster_1 Route 2: N-Oxide Formation & Rearrangement A2 2,3-Diethylpyrazine C2 N-Oxidation (70-80°C) A2->C2 B2 Peracetic Acid B2->C2 D2 2,3-Diethylpyrazine-N-oxide C2->D2 F2 Rearrangement D2->F2 E2 Acetic Anhydride E2->F2 G2 2-Ethyl-3-(1-acetoxyethyl)pyrazine F2->G2 H2 Hydrolysis (KOH) G2->H2 I2 2-Ethyl-3-(1-hydroxyethyl)pyrazine H2->I2 J2 Oxidation I2->J2 K2 This compound J2->K2

Caption: Multi-step synthesis of this compound via an N-oxide intermediate.

G cluster_2 Route 4: Chlorination & Hydrolysis A3 2-Ethylpyrazine C3 Chlorination (50-95°C) A3->C3 B3 Chlorine (Cl2) Benzoyl Peroxide B3->C3 D3 Chlorinated Intermediate C3->D3 F3 Hydrolysis (80 ± 5°C) D3->F3 E3 Sat. NaHCO3 (aq) DMSO E3->F3 G3 This compound F3->G3

Caption: Synthesis of this compound through a chlorination-hydrolysis sequence.

References

Safety Operating Guide

Proper Disposal of 2-Acetyl-3-ethylpyrazine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Acetyl-3-ethylpyrazine.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. This compound may cause skin, eye, and respiratory irritation[1][2]. Always wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection[1][2]. Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors[1][2].

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound and related compounds.

Hazard ClassificationDescriptionSource
Acute Toxicity, OralHarmful if swallowed[3]
Acute Toxicity, DermalHarmful in contact with skin[3]
Acute Toxicity, InhalationHarmful if inhaled[3]
Skin IrritationCauses skin irritation[2]
Eye IrritationCauses serious eye irritation[2]
Specific Target Organ ToxicityMay cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations[1]. The following protocol provides a general framework for its proper disposal.

Step 1: Waste Identification and Classification

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[1]. Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this compound waste according to applicable regulations.

Step 2: Waste Collection and Storage

  • Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and properly labeled waste container[1][2]. Ensure the container is kept tightly closed[2][4].

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include any other relevant hazard warnings.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][5]. The storage area should be secure and have secondary containment to prevent environmental release in case of a spill.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Complete all necessary waste manifest forms as required by the disposal contractor and regulatory agencies.

  • Disposal Method: The designated disposal method should be through an approved waste disposal plant[1]. Incineration or other approved thermal destruction methods are common for this type of organic chemical waste. Do not dispose of this compound down the drain or in regular trash[1].

Step 4: Spill Management

In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth)[1]. Collect the absorbed material and place it into a suitable, closed container for disposal following the procedures outlined above[1][4]. Ensure the area is well-ventilated during cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste identify Step 1: Identify & Classify Waste (Consult EHS) start->identify collect Step 2: Collect & Store Waste - Use labeled, sealed container - Store in a cool, dry, ventilated area identify->collect spill Spill Occurs collect->spill No dispose Step 3: Arrange Professional Disposal (Contact EHS/Contractor) collect->dispose cleanup Spill Cleanup: - Use inert absorbent - Collect in sealed container spill->cleanup Yes cleanup->collect document Step 4: Complete Waste Manifest dispose->document end End: Waste Disposed of Compliantly document->end

Caption: Logical workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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